molecular formula C8H13NOS B056056 (R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL CAS No. 116539-57-2

(R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL

Cat. No.: B056056
CAS No.: 116539-57-2
M. Wt: 171.26 g/mol
InChI Key: YEJVVFOJMOHFRL-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral β-amino alcohol of significant interest in medicinal chemistry and pharmacology research. This compound serves as a critical synthetic intermediate and a versatile scaffold for the development of novel bioactive molecules. Its structure incorporates a thiophene heterocycle, a methylamino side chain, and a stereodefined (R) configuration at the alcohol-bearing carbon, making it a valuable precursor for the synthesis of potential pharmaceutical agents. Researchers utilize this compound in the exploration of ligands for adrenergic and serotonergic receptors, given its structural similarity to known pharmacophores for these targets. The chiral nature of the molecule is particularly important for studying stereospecific interactions in drug-receptor binding, enabling the investigation of enantiomer-specific biological activity. Its primary research value lies in its application as a key building block for constructing complex molecular architectures in drug discovery programs, asymmetric synthesis, and the development of chemical libraries for high-throughput screening. The compound's mechanism of action is context-dependent on the final molecule it is incorporated into, but it frequently contributes to hydrogen bonding, ionic interactions, and optimal spatial orientation due to its defined stereochemistry and functional group polarity, which are crucial for modulating biological activity and improving pharmacokinetic properties.

Properties

IUPAC Name

(1R)-3-(methylamino)-1-thiophen-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJVVFOJMOHFRL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@H](C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151423
Record name 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116539-57-2
Record name (αR)-α-[2-(Methylamino)ethyl]-2-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116539-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116539572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116539-57-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(N-METHYLAMINO)-1-(2-THIENYL)-1-PROPANOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA6LX0L39E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral amino alcohol that serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably the serotonin-norepinephrine reuptake inhibitor (SNRI), Duloxetine. Its structural resemblance to the β-adrenergic pharmacophore also positions it as a valuable precursor for the development of cardiovascular drugs, such as β-blockers and antiarrhythmic agents. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical and pharmacological characteristics. Detailed representative experimental protocols for its synthesis, chiral resolution, and analysis are presented, alongside a discussion of its potential metabolic pathways and involvement in signaling cascades.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₃NOSPubChem[1]
Molecular Weight 171.26 g/mol PubChem[1]
Appearance White powderVarious Suppliers[2]
pKa (predicted) ~9.5 (amine), ~15 (alcohol)Predicted based on similar structures
Aqueous Solubility (predicted) Moderately solublePredicted based on structure[1][3][4][5][6]
logP (computed for racemate) 0.7PubChem[1]
Melting Point (°C) 70.5–73.0Patent Data

Pharmacological Properties

The primary pharmacological significance of this compound lies in its role as a key building block for pharmacologically active molecules.[4] Its inherent biological activity is not extensively documented, as it is primarily used as a synthetic intermediate.

Table 2: Pharmacological Profile of this compound

ParameterDescriptionSource
Therapeutic Category Pharmaceutical IntermediateBOC Sciences[4]
Mechanism of Action (Inferred) As a precursor to β-adrenergic receptor ligands, it is expected to interact with adrenergic receptors. The specific agonist or antagonist activity is not defined.BOC Sciences[4]
Binding Affinity No specific binding affinity data (e.g., Ki, IC50) is publicly available for this compound.N/A
Metabolism (Predicted) Based on the metabolism of Duloxetine and other thiophene-containing drugs, metabolism is predicted to occur via oxidation of the thiophene and/or aromatic rings, hydroxylation, N-demethylation, and subsequent conjugation (glucuronidation or sulfation). Key enzymes likely involved are CYP1A2 and CYP2D6.Inferred from Duloxetine metabolism[2][7][8][9][10][11]

Experimental Protocols

The following are representative experimental protocols derived from the available literature. These should be considered as starting points and may require optimization.

Synthesis of Racemic 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

A common route to the racemic compound involves the reduction of the corresponding ketone, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one.

Experimental Workflow for Synthesis

A 2-Acetylthiophene B Mannich Reaction (Formaldehyde, Dimethylamine HCl) A->B Step 1 C 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one B->C D N-Demethylation C->D Step 2 E 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one D->E F Reduction (e.g., NaBH4) E->F Step 3 G Racemic 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol F->G

Caption: Representative workflow for the synthesis of racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.

Protocol:

  • Mannich Reaction: To a solution of 2-acetylthiophene, paraformaldehyde, and dimethylamine hydrochloride in ethanol, add a catalytic amount of hydrochloric acid. Reflux the mixture for 2-4 hours. Cool the reaction mixture and collect the precipitated 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride by filtration.

  • N-Demethylation: The N-demethylation can be achieved through various methods, such as the von Braun reaction or using phosgene derivatives followed by hydrolysis, to yield 3-(methylamino)-1-(thiophen-2-yl)propan-1-one.

  • Reduction: Dissolve 3-(methylamino)-1-(thiophen-2-yl)propan-1-one in methanol and cool the solution to 0-5 °C. Add sodium borohydride portion-wise while maintaining the temperature. After the addition is complete, stir the reaction at room temperature for 1-2 hours. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic product.

Chiral Resolution using (S)-(+)-Mandelic Acid

The racemic mixture can be resolved into its enantiomers by forming diastereomeric salts with a chiral resolving agent.

Experimental Workflow for Chiral Resolution

A Racemic 3-(Methylamino)-1- (thiophen-2-yl)propan-1-ol B Add (S)-(+)-Mandelic Acid in 2-Butanol/Water A->B Step 1 C Selective Crystallization of (R)-amine-(S)-acid Diastereomer B->C D Filtration C->D Step 2 E Liberation of Free Base (e.g., with NaOH) D->E Step 3 F (R)-3-(Methylamino)-1- (thiophen-2-yl)propan-1-ol E->F

Caption: Representative workflow for the chiral resolution of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.

Protocol:

  • Dissolve the racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol in a mixture of 2-butanol and a small amount of water at an elevated temperature.

  • Add an equimolar amount of (S)-(+)-mandelic acid to the solution and stir until fully dissolved.

  • Slowly cool the solution to room temperature and then further cool to 0-5 °C to induce crystallization of the less soluble diastereomeric salt, this compound • (S)-mandelic acid.

  • Collect the crystals by filtration and wash with a cold solvent.

  • To obtain the free base, suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., toluene) and basify with an aqueous solution of sodium hydroxide until the pH is >10.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.[12]

Purification and Analysis

The product can be purified by recrystallization or column chromatography. Purity and enantiomeric excess are typically determined by High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC Analysis

  • Column: Chiral stationary phase column (e.g., CHIRALCEL OD-H or similar).

  • Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 80:20:0.1 v/v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection Volume: 10 µL.

  • The retention times of the (R) and (S) enantiomers will be different, allowing for the determination of the enantiomeric excess.

Signaling Pathways

Direct evidence of the interaction of this compound with specific signaling pathways is not available. However, based on its structural similarity to β-adrenergic agonists and antagonists, and its use as a precursor for such compounds, it is hypothesized to interact with adrenergic receptors, which are G-protein coupled receptors (GPCRs).

Putative Signaling Pathway Involvement

cluster_membrane Cell Membrane AR Adrenergic Receptor (e.g., β2-AR) G_protein G-protein (Gs) AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand (R)-3-(Methylamino)-1- (thiophen-2-yl)propan-1-ol (Putative Ligand) Ligand->AR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, increased heart rate) PKA->Cellular_Response Phosphorylates targets leading to

Caption: A putative signaling pathway for this compound via a β-adrenergic receptor.

Activation of β-adrenergic receptors typically leads to the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[13] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response.[13] The specific nature of the interaction (agonist or antagonist) of this compound with adrenergic receptors would determine the ultimate effect on this pathway.

Conclusion

This compound is a fundamentally important chiral intermediate in medicinal chemistry. While comprehensive data on all its basic properties are not publicly available, this guide consolidates the known information and provides reliable predictions and representative protocols. Further research into its specific pharmacological activities and metabolic fate would be beneficial for a more complete understanding of its properties and potential biological effects. The provided methodologies for synthesis and analysis offer a solid foundation for researchers and drug development professionals working with this versatile compound.

References

(R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and pharmacological relevance of (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. This chiral amino alcohol is a critical intermediate in the synthesis of various pharmaceutically active compounds, most notably the serotonin-norepinephrine reuptake inhibitor (SNRI), Duloxetine.

Chemical Structure and IUPAC Name

The compound of interest is a chiral molecule with the following IUPAC name: This compound .

The chemical structure consists of a propan-1-ol backbone substituted with a methylamino group at the third carbon and a thiophen-2-yl group at the first carbon, which is also the chiral center.

Chemical Structure:

(A 2D representation of the chemical structure)

Physicochemical and Quantitative Data

The key physicochemical properties of the enantiomers of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol are summarized in the table below. This data is essential for its characterization, synthesis, and purification.

PropertyValueReference
IUPAC Name This compound
CAS Number 116539-57-2[]
Molecular Formula C₈H₁₃NOS[2]
Molecular Weight 171.26 g/mol [2]
Exact Mass 171.07178521 Da[2]
Melting Point (°C) 70.5–73.0 (for the (S)-enantiomer)[3]
Specific Rotation [α]²⁰/D -10.0 to -14.0 deg (c=1, methanol) (for the (S)-enantiomer)

Experimental Protocols

This compound is typically produced through the resolution of its racemic mixture. The following protocols outline a common synthetic route to the racemic compound and its subsequent resolution.

Synthesis of Racemic 3-(Methylamino)-1-(2-thienyl)propan-1-ol

The synthesis of the racemic mixture is often a precursor step to obtaining the desired enantiomer. A common method involves the reduction of an aminoketone, which is formed via a Mannich reaction.[4]

Step 1: Mannich Reaction to form 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one

  • Start with 2-acetylthiophene as the initial reactant.

  • Perform a Mannich aminomethylation reaction using formaldehyde and dimethylamine. This reaction introduces an amino alkyl group at the position alpha to the carbonyl group.[4]

  • The product of this step is the β-aminoketone, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one.[4]

Step 2: Reduction to Racemic 3-(Dimethylamino)-1-(2-thienyl)propan-1-ol

  • The carbonyl group of the β-aminoketone is then reduced to a hydroxyl group.

  • A common reducing agent for this step is sodium borohydride.[4]

  • This reduction results in the formation of racemic 3-(dimethylamino)-1-(2-thienyl)propan-1-ol.

Step 3: Demethylation to Racemic 3-(Methylamino)-1-(2-thienyl)propan-1-ol

  • The tertiary amine is then demethylated to a secondary amine.

  • This can be achieved through various methods, such as reaction with phenyl chloroformate followed by hydrolysis.[4]

Resolution of Racemic 3-(Methylamino)-1-(2-thienyl)propan-1-ol

The separation of the enantiomers is a critical step to isolate the desired (R)- or (S)-form. A widely used method is classical resolution using a chiral resolving agent, such as (S)-mandelic acid.[5]

Protocol for Resolution using (S)-Mandelic Acid:

  • Dissolve the racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol in a suitable solvent, such as 2-butanol containing a controlled amount of water.[5]

  • Add an equimolar amount of the resolving agent, (S)-mandelic acid, to the solution.[5]

  • Heat the mixture to ensure complete dissolution of the salts.

  • Cool the solution to allow for the crystallization of one of the diastereomeric salts. In this case, the (S)-amine-(S)-mandelic acid salt is often the less soluble diastereomer and will precipitate out.[5]

  • Isolate the precipitated crystals by filtration.

  • The desired (R)-enantiomer will remain in the mother liquor.

  • To isolate the (R)-amine, the mother liquor is treated with a base to neutralize the mandelic acid and liberate the free amine.

  • The (R)-3-(methylamino)-1-(2-thienyl)propan-1-ol can then be extracted and purified.

Logical and Signaling Pathway Visualizations

The following diagrams illustrate the role of this compound in a broader synthetic context and the mechanism of action of its key derivative, Duloxetine.

Synthesis Workflow of Duloxetine

This diagram illustrates the synthetic pathway to Duloxetine, highlighting the pivotal role of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol as a key intermediate.

G start 2-Acetylthiophene mannich Mannich Reaction (Formaldehyde, Dimethylamine) start->mannich aminoketone 3-(Dimethylamino)-1- (thiophen-2-yl)propan-1-one mannich->aminoketone reduction Reduction (e.g., NaBH4) aminoketone->reduction racemic_dm Racemic 3-(Dimethylamino)-1- (thiophen-2-yl)propan-1-ol reduction->racemic_dm demethylation Demethylation racemic_dm->demethylation racemic_m Racemic 3-(Methylamino)-1- (thiophen-2-yl)propan-1-ol demethylation->racemic_m resolution Resolution with (S)-Mandelic Acid racemic_m->resolution s_enantiomer (S)-3-(Methylamino)-1- (thiophen-2-yl)propan-1-ol resolution->s_enantiomer r_enantiomer (R)-3-(Methylamino)-1- (thiophen-2-yl)propan-1-ol resolution->r_enantiomer etherification Etherification with 1-Fluoronaphthalene s_enantiomer->etherification duloxetine Duloxetine etherification->duloxetine

Caption: Synthetic pathway of Duloxetine from 2-acetylthiophene.

Mechanism of Action of Duloxetine (SNRI)

As this compound is a precursor to Duloxetine, its ultimate pharmacological relevance is tied to the mechanism of action of Duloxetine as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron serotonin_vesicle Serotonin Vesicle serotonin 5-HT serotonin_vesicle->serotonin Release norepinephrine_vesicle Norepinephrine Vesicle norepinephrine NE norepinephrine_vesicle->norepinephrine Release sert SERT net NET synaptic_cleft serotonin->sert Reuptake serotonin_receptor 5-HT Receptor serotonin->serotonin_receptor Binds norepinephrine->net Reuptake norepinephrine_receptor NE Receptor norepinephrine->norepinephrine_receptor Binds duloxetine Duloxetine duloxetine->sert Inhibits duloxetine->net Inhibits postsynaptic_neuron

Caption: Mechanism of action of Duloxetine as an SNRI.

References

(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: A Technical Whitepaper on its Presumed Mechanism of Action as a Monoamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral amino alcohol that serves as a critical intermediate in the synthesis of Duloxetine, a well-established serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, generalized anxiety disorder, and chronic pain conditions.[][2] While the pharmacological activity of Duloxetine is extensively documented, the specific mechanism of action of its precursor, this compound, is not extensively characterized in publicly available literature. This technical guide consolidates the presumed mechanism of action of this compound based on its structural relationship to Duloxetine and the broader class of monoamine reuptake inhibitors. We will explore the hypothetical interaction with monoamine transporters, outline standard experimental protocols for its characterization, and present illustrative data based on known SNRIs.

Introduction: The Role of Monoamine Reuptake Inhibition in Therapeutics

Monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), play a pivotal role in regulating mood, cognition, and various physiological processes. The termination of synaptic signaling by these neurotransmitters is primarily mediated by their reuptake into the presynaptic neuron via specific transporter proteins: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[3][4][5]

Drugs that inhibit the function of these transporters are known as reuptake inhibitors. By blocking the reuptake process, these compounds increase the concentration and duration of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[3][6] This mechanism is the cornerstone of treatment for numerous psychiatric and neurological disorders. Selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and norepinephrine-dopamine reuptake inhibitors (NDRIs) are widely prescribed for conditions such as depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD).[6][7][8]

Given that this compound is a direct precursor to the SNRI Duloxetine, it is highly probable that it shares a similar, albeit potentially less potent, mechanism of action centered on the inhibition of SERT and NET.

Presumed Mechanism of Action

The proposed primary mechanism of action for this compound is the inhibition of the serotonin and norepinephrine transporters. This action would lead to an increase in the extracellular levels of both serotonin and norepinephrine in the central nervous system.

Interaction with Monoamine Transporters

It is hypothesized that this compound binds to the allosteric or substrate-binding sites on SERT and NET, thereby preventing the reabsorption of serotonin and norepinephrine from the synaptic cleft. The thiophene ring and the methylamino propanol backbone are structural motifs present in many monoamine reuptake inhibitors and are likely crucial for this interaction.[]

Signaling Pathway

The downstream effects of this presumed transporter inhibition would involve the enhanced activation of postsynaptic serotonin and norepinephrine receptors, leading to a cascade of intracellular signaling events that are believed to underlie the therapeutic effects of SNRIs in treating depressive and anxiety disorders.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle 5-HT Serotonin Vesicle->5-HT Release NE Norepinephrine Vesicle->NE Release SERT SERT NET NET Compound (R)-3-(Methylamino)-1- (thiophen-2-YL)propan-1-OL Compound->SERT Inhibition Compound->NET Inhibition 5-HT->SERT 5-HT_Receptor 5-HT Receptor 5-HT->5-HT_Receptor Binding NE->NET Reuptake NE_Receptor NE Receptor NE->NE_Receptor Binding Signaling_Cascade Downstream Signaling 5-HT_Receptor->Signaling_Cascade NE_Receptor->Signaling_Cascade

Figure 1: Proposed mechanism of action at the synapse.

Experimental Protocols for Mechanism of Action Determination

To empirically determine the mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro: Monoamine Transporter Binding Assays

These assays are designed to measure the affinity of a compound for the monoamine transporters.

G Cell_Culture Culture cells expressing human SERT, NET, or DAT Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with radioligand and test compound Membrane_Prep->Incubation Filtration Separate bound and free radioligand Incubation->Filtration Quantification Quantify bound radioligand Filtration->Quantification Data_Analysis Calculate Ki values Quantification->Data_Analysis

Figure 2: Workflow for monoamine transporter binding assay.
  • Cell Culture and Membrane Preparation:

    • Human embryonic kidney (HEK293) cells stably expressing human SERT, NET, or DAT are cultured to confluency.

    • Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed to pellet the cell membranes.

    • The membrane pellet is resuspended in the assay buffer and protein concentration is determined.

  • Binding Assay:

    • Assays are performed in 96-well plates.

    • Each well contains cell membranes, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT), and varying concentrations of the test compound or a known inhibitor for non-specific binding determination.[9]

    • The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set duration to allow for binding equilibrium.

  • Filtration and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The filters are then placed in scintillation vials with a scintillation cocktail.

    • The amount of bound radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

In Vivo: Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in the brains of freely moving animals following drug administration.[10][11]

G Probe_Implantation Implant microdialysis probe in specific brain region Baseline_Collection Collect baseline dialysate samples Probe_Implantation->Baseline_Collection Drug_Administration Administer test compound Baseline_Collection->Drug_Administration Sample_Collection Collect post-administration dialysate samples Drug_Administration->Sample_Collection Neurotransmitter_Analysis Analyze samples for neurotransmitter levels (HPLC-ECD) Sample_Collection->Neurotransmitter_Analysis Data_Analysis Calculate percent change from baseline Neurotransmitter_Analysis->Data_Analysis

Figure 3: Workflow for in vivo microdialysis experiment.
  • Surgical Implantation of Microdialysis Probe:

    • Anesthetized rodents have a guide cannula stereotaxically implanted into a specific brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

    • The cannula is secured to the skull with dental cement.

    • Animals are allowed to recover from surgery.

  • Microdialysis Procedure:

    • A microdialysis probe is inserted into the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

    • After a stable baseline of neurotransmitter levels is established, the test compound is administered (e.g., via intraperitoneal injection).

    • Dialysate collection continues for a set period post-administration.

  • Sample Analysis:

    • The collected dialysate samples are analyzed to determine the concentrations of serotonin, norepinephrine, and dopamine.

    • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a common analytical method for this purpose.[12]

  • Data Analysis:

    • The neurotransmitter concentrations in the post-administration samples are expressed as a percentage of the average baseline concentration.

Illustrative Quantitative Data

The following tables present hypothetical data for this compound, based on the known profiles of SNRIs.

Table 1: In Vitro Monoamine Transporter Binding Affinities (Ki, nM)

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)
This compound (Hypothetical) 2575>1000
Duloxetine (Reference)0.86.3240
Imipramine (Reference)1.4378600

Table 2: In Vivo Microdialysis - Peak Extracellular Neurotransmitter Levels (% of Baseline)

Compound (Dose)5-HT (% Baseline)NE (% Baseline)DA (% Baseline)
This compound (10 mg/kg, i.p.) (Hypothetical) 250%180%120%
Duloxetine (10 mg/kg, i.p.) (Reference)450%300%150%
Vehicle100%100%100%

Conclusion

Based on its chemical structure and its role as a key intermediate in the synthesis of the SNRI Duloxetine, it is strongly presumed that this compound functions as a monoamine reuptake inhibitor with a preference for the serotonin and norepinephrine transporters. The experimental protocols outlined in this document provide a clear roadmap for the empirical validation of this hypothesis. Characterizing the pharmacological profile of this intermediate could provide valuable insights for the development of novel therapeutics targeting the monoamine transporter systems. Further investigation is warranted to definitively elucidate its mechanism of action and potential therapeutic utility.

References

Technical Guide: (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (CAS: 116539-57-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, with CAS number 116539-57-2, is a chiral amino alcohol that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[] Its structural features, including a thiophene ring, a secondary amine, and a chiral hydroxyl group, make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on its role in the production of the antidepressant Duloxetine and its potential use in the synthesis of β-blockers.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound.

PropertyValueReference
CAS Number 116539-57-2[2][3]
Molecular Formula C8H13NOS[2]
Molecular Weight 171.26 g/mol [2][4]
IUPAC Name (1R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol[2]
Appearance White to off-white crystalline powder
Purity Typically ≥95%[2]
SMILES CNCC--INVALID-LINK--c1sccc1

Synthesis

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry to yield the desired (R)-enantiomer.

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis based on common organic chemistry principles.

Step 1: Friedel-Crafts Acylation of Thiophene

  • To a stirred solution of thiophene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).

  • Cool the mixture to 0-5 °C.

  • Slowly add 3-chloropropionyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Quench the reaction by carefully adding it to ice-water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-chloro-1-(thiophen-2-yl)propan-1-one.

Step 2: Asymmetric Reduction

  • Dissolve the 3-chloro-1-(thiophen-2-yl)propan-1-one in a suitable solvent (e.g., THF or methanol).

  • Employ a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (e.g., (R)-Corey-Bakshi-Shibata catalyst), to stereoselectively reduce the ketone to the (R)-alcohol.

  • Perform the reaction at a controlled low temperature to maximize enantioselectivity.

  • After the reaction is complete, quench carefully with a protic solvent (e.g., methanol).

  • Remove the solvent under reduced pressure and purify the resulting (R)-3-chloro-1-(thiophen-2-yl)propan-1-ol by chromatography.

Step 3: Amination

  • Dissolve the (R)-3-chloro-1-(thiophen-2-yl)propan-1-ol in a suitable solvent (e.g., ethanol or THF).

  • Add an excess of methylamine (as a solution in a suitable solvent or as a gas).

  • Heat the reaction mixture in a sealed vessel to a temperature sufficient to drive the substitution reaction (e.g., 60-80 °C).

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by acid-base extraction or column chromatography to obtain this compound.

Applications in Pharmaceutical Synthesis

Key Intermediate in the Synthesis of Duloxetine

This compound is a pivotal intermediate in the manufacturing of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and other conditions.

  • N-Arylation: In an inert atmosphere, suspend a strong base, such as sodium hydride, in an anhydrous aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • To this suspension, slowly add a solution of this compound in the same solvent at a controlled temperature (e.g., 0-10 °C).

  • After the initial reaction, add 1-fluoronaphthalene to the mixture.

  • Heat the reaction mixture to facilitate the nucleophilic aromatic substitution (e.g., 70-90 °C) and stir for several hours until the reaction is complete (monitored by HPLC or TLC).

  • Cool the reaction mixture and quench it by the slow addition of water.

  • Extract the Duloxetine free base with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude Duloxetine free base in a suitable solvent (e.g., isopropanol).

  • Add a solution of hydrochloric acid in a suitable solvent to precipitate Duloxetine hydrochloride.

  • Filter the solid, wash with a cold solvent, and dry under vacuum to yield Duloxetine hydrochloride.

Precursor for the Synthesis of β-Blockers

The β-amino alcohol moiety in this compound makes it a suitable starting material for the synthesis of β-adrenergic receptor antagonists (β-blockers). While specific examples starting from this exact intermediate are not widely published, a general synthetic approach can be outlined.

  • Epoxide Formation: Convert the hydroxyl group of this compound into a better leaving group (e.g., by tosylation).

  • Treat the resulting tosylate with a base (e.g., sodium hydroxide) to induce intramolecular cyclization to form the corresponding chiral epoxide.

  • Ring Opening: React the epoxide with a suitable amine (e.g., isopropylamine for a propranolol-like structure) in a protic solvent like isopropanol.

  • Heat the reaction mixture to facilitate the nucleophilic ring-opening of the epoxide.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting β-blocker analog by chromatography or crystallization.

Visualizations

Synthetic Workflow for Duloxetine

G A (R)-3-(Methylamino)-1- (thiophen-2-yl)propan-1-ol D N-Arylation Reaction A->D B 1-Fluoronaphthalene B->D C Sodium Hydride (Base) Anhydrous Solvent (e.g., DMF) C->D E Duloxetine (Free Base) D->E G Duloxetine Hydrochloride E->G F Hydrochloric Acid F->G

Caption: Synthetic pathway for Duloxetine from its key intermediate.

Proposed Synthetic Workflow for a β-Blocker Analog

G A (R)-3-(Methylamino)-1- (thiophen-2-yl)propan-1-ol B Tosylation (TsCl, Pyridine) A->B C Tosylated Intermediate B->C E Chiral Epoxide C->E D Base (e.g., NaOH) D->E G Ring-Opening Reaction E->G F Amine (e.g., Isopropylamine) F->G H β-Blocker Analog G->H

Caption: A plausible synthetic route to a β-blocker analog.

Conclusion

This compound is a stereochemically defined intermediate of significant value to the pharmaceutical industry. Its primary application as a precursor to Duloxetine highlights its importance in the production of modern antidepressants. Furthermore, its inherent chemical structure suggests its utility in the synthesis of other classes of drugs, such as β-blockers, making it a versatile tool for drug discovery and development professionals. The detailed protocols and workflows provided in this guide offer a technical foundation for researchers working with this compound.

References

The Genesis of a Key Pharmaceutical Intermediate: A Technical History of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Indianapolis, IN – December 23, 2025 – A comprehensive technical guide released today sheds light on the discovery and history of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a crucial chiral intermediate in the synthesis of the widely used antidepressant, Duloxetine. This whitepaper, tailored for researchers, scientists, and drug development professionals, meticulously documents the origins of this compound, tracing it back to the pioneering research conducted at Eli Lilly and Company in the late 1980s and early 1990s.

The discovery of this compound is intrinsically linked to the development of Duloxetine, a potent dual serotonin and norepinephrine reuptake inhibitor. The initial synthesis of the racemic mixture of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol was a pivotal step in the early research that led to Duloxetine. Subsequent efforts focused on the separation and asymmetric synthesis of the desired (S)-enantiomer of Duloxetine, which necessitated the isolation and characterization of the corresponding chiral intermediates, including the (R)- and (S)-enantiomers of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.

The first documented synthesis of the racemic compound and the conceptual framework for its resolution into individual enantiomers were detailed in patents filed by Eli Lilly and Company. A significant publication in 1990 in Tetrahedron Letters by Deeter, et al., further elaborated on the asymmetric synthesis of Duloxetine, providing key insights into the preparation of the enantiomerically pure intermediates.

This technical guide provides a detailed account of the seminal experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic pathways using clear, concise diagrams.

Key Quantitative Data

PropertyValueSource
CAS Number 116539-57-2Chemical Abstracts Service
Molecular Formula C₈H₁₃NOS
Molecular Weight 171.26 g/mol
Appearance White to off-white solid
Melting Point Data not consistently available in early reports
Optical Rotation Data not consistently available in early reports

Note: Specific quantitative data from the initial discovery is not consistently reported across publicly available documents. The focus of early publications was often on the synthesis of the final active pharmaceutical ingredient, Duloxetine.

Experimental Protocols

The foundational synthesis of the racemic precursor and its subsequent resolution, as gleaned from early patents and publications, laid the groundwork for the production of the enantiomerically pure this compound.

Synthesis of Racemic 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol

The initial step in the synthesis of the core structure involved a Mannich reaction followed by reduction.

Step 1: Mannich Reaction A mixture of 2-acetylthiophene, paraformaldehyde, and dimethylamine hydrochloride in a suitable solvent (e.g., ethanol) was refluxed to yield 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.

Step 2: Reduction The resulting ketone was then reduced using a reducing agent such as sodium borohydride in an alcoholic solvent to produce racemic 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol.

Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers was a critical step. This was typically achieved through the formation of diastereomeric salts using a chiral resolving agent, such as mandelic acid or tartaric acid. The general procedure involved:

  • Dissolving the racemic amino alcohol in a suitable solvent.

  • Adding an enantiomerically pure chiral acid to form diastereomeric salts.

  • Inducing crystallization to selectively precipitate one diastereomer.

  • Separating the crystalline salt by filtration.

  • Liberating the enantiomerically pure amino alcohol from the salt by treatment with a base.

Asymmetric Synthesis

The 1990 Tetrahedron Letters publication by Deeter, et al., described an asymmetric synthesis approach to obtain the desired enantiomer of the final product, which inherently involved the stereoselective formation of the chiral amino alcohol intermediate. This method utilized a chiral reducing agent to directly produce the desired enantiomer of the alcohol from the corresponding ketone.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key stages in the historical synthesis of this compound.

Synthesis_Pathway cluster_0 Racemic Synthesis cluster_1 Enantiomeric Resolution cluster_2 Asymmetric Synthesis cluster_3 Demethylation 2-Acetylthiophene 2-Acetylthiophene Mannich_Base 3-(Dimethylamino)-1- (thiophen-2-yl)propan-1-one 2-Acetylthiophene->Mannich_Base Mannich Reaction (Paraformaldehyde, Dimethylamine HCl) Racemic_Alcohol (±)-3-(Dimethylamino)-1- (thiophen-2-yl)propan-1-ol Mannich_Base->Racemic_Alcohol Reduction (e.g., NaBH4) Racemic_Alcohol_Res (±)-3-(Dimethylamino)-1- (thiophen-2-yl)propan-1-ol Diastereomeric_Salts Diastereomeric Salts Racemic_Alcohol_Res->Diastereomeric_Salts + Chiral Acid (e.g., Mandelic Acid) Enantiopure_Alcohol (R)- or (S)-Enantiomer Diastereomeric_Salts->Enantiopure_Alcohol Fractional Crystallization & Basification Prochiral_Ketone 3-(Dimethylamino)-1- (thiophen-2-yl)propan-1-one Asymmetric_Alcohol (S)- or (R)-Enantiomer Prochiral_Ketone->Asymmetric_Alcohol Asymmetric Reduction (Chiral Reducing Agent) Dimethylamino_Alcohol (R)-3-(Dimethylamino)-1- (thiophen-2-yl)propan-1-ol Final_Product (R)-3-(Methylamino)-1- (thiophen-2-yl)propan-1-ol Dimethylamino_Alcohol->Final_Product Demethylation

Caption: Synthetic routes to this compound.

The development of synthetic routes to this compound represents a significant achievement in pharmaceutical process chemistry. The initial discoveries by scientists at Eli Lilly paved the way for the large-scale production of Duloxetine and have had a lasting impact on the treatment of depression and other neurological disorders. This technical guide serves as a valuable resource for understanding the historical context and the foundational science behind this important molecule.

The Pivotal Role of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol as a Chiral Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a critical chiral intermediate in the pharmaceutical industry, primarily recognized for its essential role in the synthesis of the potent antidepressant, Duloxetine.[1] This versatile amino alcohol, belonging to the β-adrenergic pharmacophore family, also serves as a valuable building block in the development of other therapeutic agents, including β-blockers and antiarrhythmic drugs.[1][] The stereochemistry of this compound is paramount, as the (R)-configuration dictates its enantioselective biological activity, leading to higher efficacy and reduced side effects in the final active pharmaceutical ingredient (API).[1][] This technical guide provides a comprehensive overview of the synthesis, purification, and analytical methodologies related to this compound, offering valuable insights for professionals in drug discovery and development.

Synthetic and Resolution Strategies

The enantiomerically pure this compound can be obtained through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture. The choice of method often depends on factors such as cost, scalability, and desired enantiomeric purity.

Asymmetric Synthesis via Enzymatic Reduction

A highly efficient and environmentally friendly approach to obtaining the desired (S)-enantiomer (a precursor that can be chemically converted to the (R)-enantiomer or used in syntheses where the (S)-enantiomer is required) is through the asymmetric reduction of the corresponding ketone, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one. This biotransformation is often carried out using whole cells of various yeast strains, such as Saccharomyces cerevisiae and Rhodotorula glutinis, which possess ketoreductases that exhibit high enantioselectivity.[3]

General Experimental Protocol for Enzymatic Reduction:

  • Cultivation of Yeast Cells: A suitable yeast strain (e.g., Saccharomyces cerevisiae) is cultivated in an appropriate growth medium until a desired cell density is reached.

  • Bioreduction: The precursor ketone, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, is added to the cell culture or a suspension of resting cells in a buffer.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30°C) and pH (e.g., 6.0-7.0) with agitation to ensure proper mixing.

  • Monitoring: The progress of the reduction is monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Product Isolation and Purification: Once the reaction is complete, the cells are separated by centrifugation. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the enantiomerically enriched alcohol.

Chiral Resolution of Racemic 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

A widely used industrial method for obtaining the enantiomerically pure alcohol is the classical resolution of the racemic mixture through the formation of diastereomeric salts. This method involves reacting the racemic amine with a chiral resolving agent, followed by fractional crystallization to separate the diastereomers. (S)-Mandelic acid is a commonly employed and effective resolving agent for this purpose.[1][4]

Detailed Experimental Protocol for Chiral Resolution with (S)-Mandelic Acid: [1][4]

  • Salt Formation: A solution of racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol in a suitable solvent, such as 2-butanol containing a small amount of water, is treated with (S)-mandelic acid.

  • Crystallization: The mixture is heated to obtain a clear solution and then gradually cooled to allow for the crystallization of the less soluble diastereomeric salt, (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol·(S)-mandelic acid·H₂O.

  • Isolation of Diastereomeric Salt: The precipitated crystals are collected by filtration and washed with a cold solvent.

  • Recrystallization (Optional): To enhance the diastereomeric purity, the collected salt can be recrystallized from the same solvent system.

  • Liberation of the Free Amine: The purified diastereomeric salt is treated with an aqueous base (e.g., sodium hydroxide) to liberate the free (S)-amine.

  • Extraction and Final Product Isolation: The free amine is extracted into an organic solvent (e.g., 2-butanol or toluene). The organic layer is then washed, dried, and concentrated. The final product, (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol, can be further purified by crystallization.

Data Presentation: Comparison of Synthetic and Resolution Methods

The following table summarizes the quantitative data for different methods of preparing enantiomerically enriched 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.

MethodPrecursorReagent/CatalystSolventYieldEnantiomeric Excess (ee)Reference
Enzymatic Reduction 3-(methylamino)-1-(thiophen-2-yl)propan-1-oneRhodotorula glutinis->95% conversion>99.5%[3]
Enzymatic Reduction 3-(methylamino)-1-(thiophen-2-yl)propan-1-oneImmobilized Saccharomyces cerevisiae-100% conversion>99.0%[5]
Chiral Resolution Racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol(S)-Mandelic Acid2-Butanol/WaterHigh>99.9%[1][4]

Role in Beta-Adrenergic Signaling

This compound serves as a key intermediate in the synthesis of β-blockers, which are antagonists of β-adrenergic receptors. These receptors are integral to the sympathetic nervous system's "fight-or-flight" response. The binding of a β-blocker to these receptors inhibits the downstream signaling cascade, leading to therapeutic effects such as reduced heart rate and blood pressure.

Beta_Adrenergic_Signaling_Pathway Beta-Adrenergic Signaling Pathway and Inhibition by β-Blockers Ligand Norepinephrine/ Epinephrine BetaAR β-Adrenergic Receptor Ligand->BetaAR Activates BetaBlocker (R)-Configuration β-Blocker (derived from chiral intermediate) BetaBlocker->BetaAR Blocks GProtein Gs Protein BetaAR->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Heart Rate, Muscle Contraction) PKA->CellularResponse Phosphorylates target proteins leading to

Caption: Beta-Adrenergic Signaling Pathway and its Inhibition.

Experimental Workflow: Chiral Purity Analysis

Ensuring the enantiomeric purity of this compound is crucial for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this purpose.

Chiral_HPLC_Workflow Workflow for Chiral HPLC Analysis cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve sample of This compound in mobile phase Injector Inject sample into HPLC system Sample->Injector Column Chiral Stationary Phase Column (e.g., Polysaccharide-based) Injector->Column Elution with Mobile Phase Detector UV Detector Column->Detector MobilePhase Mobile Phase (e.g., Hexane/Ethanol/DEA) Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas of (R) and (S) enantiomers Chromatogram->Integration Calculation Calculate Enantiomeric Excess (% ee) Integration->Calculation

Caption: Workflow for Chiral Purity Analysis using HPLC.

Conclusion

This compound is an indispensable chiral intermediate in modern pharmaceutical synthesis. Its stereospecific properties are fundamental to the efficacy of several important drugs. A thorough understanding of its synthesis, resolution, and analytical characterization is vital for researchers and professionals in the field of drug development. The methodologies outlined in this guide provide a solid foundation for the efficient and high-purity production of this key chiral building block, ultimately contributing to the development of safer and more effective medicines.

References

An In-depth Technical Guide to (R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral amino alcohol that serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features, particularly the thiophene ring and the (R)-configured amino alcohol moiety, make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, applications in drug discovery, and detailed experimental protocols. The document is intended for researchers, scientists, and professionals involved in drug development who are interested in the utilization of this versatile compound.

Chemical Properties and Synthesis

This compound, also known as (R)-Duloxetine Alcohol, is a white crystalline powder.[1] Its chemical structure and properties are summarized in the table below.

PropertyValueReference
CAS Number 116539-57-2[1]
Molecular Formula C₈H₁₃NOS[1]
Molecular Weight 171.26 g/mol [2]
Appearance White powder[1]
Purity ≥98%[1]
Storage Room temperature[1]

The synthesis of this compound can be achieved through several routes, primarily involving asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer with high enantiomeric excess. A common strategy involves the asymmetric reduction of a precursor ketone, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one.[3]

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a general representation based on known asymmetric transfer hydrogenation reactions of similar ketones.

  • Catalyst Preparation: A chiral ruthenium(II) catalyst, such as (S,S)-N-tosyl-1,2-diphenylethylenediamine-Ru(II), is prepared in situ or used as a pre-formed complex.

  • Reaction Setup: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (1 equivalent) is dissolved in a suitable solvent, such as a mixture of formic acid and triethylamine, which also serves as the hydrogen source.

  • Hydrogenation: The chiral Ru(II) catalyst (typically 0.1-1 mol%) is added to the solution. The reaction mixture is stirred at a controlled temperature (e.g., 25-40 °C) for a period of 12-48 hours, or until completion as monitored by TLC or HPLC.

  • Work-up and Purification: The reaction mixture is quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Chiral Resolution

An alternative approach is the resolution of racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. This method involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

Experimental Protocol: Resolution with (S)-Mandelic Acid

This protocol is based on the resolution of a similar compound.[4]

  • Salt Formation: Racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (1 equivalent) is dissolved in a suitable solvent, such as 2-butanol containing a small amount of water. (S)-Mandelic acid (1 equivalent) is added to the solution.

  • Crystallization: The mixture is heated to obtain a clear solution and then slowly cooled to room temperature to allow for the crystallization of the less soluble diastereomeric salt, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol·(S)-mandelic acid.

  • Isolation of Diastereomer: The crystals are collected by filtration, washed with a cold solvent, and dried. The enantiomeric excess of the salt can be determined by chiral HPLC.

  • Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., aqueous sodium hydroxide) to neutralize the mandelic acid and liberate the free amine. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield enantiomerically pure this compound.

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_synthesis Synthesis Routes cluster_intermediates Intermediates cluster_final Final Product 2-Acetylthiophene 2-Acetylthiophene Mannich_Reaction Mannich Reaction 2-Acetylthiophene->Mannich_Reaction Methylamine HCl Methylamine HCl Methylamine HCl->Mannich_Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_Reaction Propanone 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one Mannich_Reaction->Propanone Asymmetric_Reduction Asymmetric Reduction Final_Product This compound Asymmetric_Reduction->Final_Product Racemic_Reduction Racemic Reduction Racemic_Alcohol Racemic 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Racemic_Reduction->Racemic_Alcohol Chiral_Resolution Chiral Resolution Chiral_Resolution->Final_Product Propanone->Asymmetric_Reduction Propanone->Racemic_Reduction Racemic_Alcohol->Chiral_Resolution

Caption: Synthetic routes to this compound.

Applications in Medicinal Chemistry

This compound is a versatile chiral building block with significant applications in the development of therapeutics for the central nervous system (CNS) and cardiovascular diseases.[]

Intermediate in the Synthesis of Duloxetine

The most prominent application of this compound is as a key intermediate in the synthesis of Duloxetine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain.[] The (R)-configuration of the starting material is crucial for obtaining the desired (S)-enantiomer of Duloxetine, which is the pharmacologically active isomer.

Scaffold for Adrenergic Receptor Modulators

The structural similarity of this compound to the β-adrenergic pharmacophore makes it an excellent starting point for the synthesis of β-blockers and other adrenergic receptor modulators.[] The chiral amino alcohol backbone can be further elaborated to design selective antagonists for β-adrenergic receptors, which are important targets for the treatment of hypertension, angina, and cardiac arrhythmias.[]

Precursor for Antiarrhythmic Agents

In cardiology, this compound serves as a precursor for the development of novel antiarrhythmic agents.[] By modifying its structure, medicinal chemists can synthesize compounds that modulate adrenergic signaling in the heart, thereby helping to stabilize cardiac rhythm.[]

Biological Activity and Pharmacological Profile

While this compound is primarily utilized as a synthetic intermediate, its inherent structural motifs suggest a potential for biological activity. However, there is a lack of publicly available, detailed pharmacological data for the compound itself. Its primary value lies in its role as a precursor to pharmacologically active molecules.

TargetAssay TypeSpeciesIC₅₀ / Kᵢ (nM)Reference
Serotonin Transporter (SERT) Binding/Uptake AssayNot ReportedData Not Available-
Norepinephrine Transporter (NET) Binding/Uptake AssayNot ReportedData Not Available-
β₁-Adrenergic Receptor Binding AssayNot ReportedData Not Available-
β₂-Adrenergic Receptor Binding AssayNot ReportedData Not Available-

Note: The table above highlights the need for further pharmacological characterization of this intermediate to fully understand its potential intrinsic activity.

G Hypothesized Signaling Pathway Involvement cluster_precursor Chiral Precursor cluster_derivatives Pharmacologically Active Derivatives cluster_targets Molecular Targets cluster_pathways Signaling Pathways Precursor This compound SNRI SNRIs (e.g., Duloxetine) Precursor->SNRI Leads to Beta_Blocker β-Blockers Precursor->Beta_Blocker Leads to SERT Serotonin Transporter (SERT) SNRI->SERT Inhibits NET Norepinephrine Transporter (NET) SNRI->NET Inhibits Adrenergic_Receptors β-Adrenergic Receptors Beta_Blocker->Adrenergic_Receptors Blocks Serotonergic_Pathway Serotonergic Neurotransmission SERT->Serotonergic_Pathway Modulates Noradrenergic_Pathway Noradrenergic Neurotransmission NET->Noradrenergic_Pathway Modulates Adrenergic_Signaling Adrenergic Signaling Cascade Adrenergic_Receptors->Adrenergic_Signaling Modulates

Caption: Hypothesized involvement in signaling pathways via its derivatives.

Experimental Protocols for Biological Evaluation

To assess the potential biological activity of this compound, standard in vitro assays targeting serotonin and norepinephrine transporters, as well as adrenergic receptors, can be employed.

Serotonin and Norepinephrine Transporter Binding Assays

Principle: These are competitive binding assays that measure the ability of the test compound to displace a specific radioligand from the serotonin transporter (SERT) or norepinephrine transporter (NET).

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing human SERT or NET.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET) and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Adrenergic Receptor Binding Assay

Principle: This assay is similar to the transporter binding assay but uses cell membranes expressing specific adrenergic receptor subtypes (e.g., β₁, β₂).

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the desired human adrenergic receptor subtype.

  • Assay Setup: In a 96-well plate, incubate the membranes with a specific radioligand (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors) and a range of concentrations of the test compound.

  • Incubation: Incubate to allow the binding to reach equilibrium.

  • Filtration and Quantification: Separate bound and free radioligand by filtration and quantify the bound radioactivity.

  • Data Analysis: Calculate the IC₅₀ and Kᵢ values to determine the binding affinity of the test compound for the specific adrenergic receptor subtype.

G Experimental Workflow for In Vitro Biological Evaluation cluster_compound Test Compound cluster_assays Binding Assays cluster_steps Assay Steps Compound This compound SERT_Assay SERT Binding Assay Compound->SERT_Assay NET_Assay NET Binding Assay Compound->NET_Assay Adrenergic_Assay Adrenergic Receptor Binding Assay Compound->Adrenergic_Assay Membrane_Prep Membrane Preparation SERT_Assay->Membrane_Prep NET_Assay->Membrane_Prep Adrenergic_Assay->Membrane_Prep Incubation Incubation with Radioligand Membrane_Prep->Incubation Filtration Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis IC50 / Ki Determination Quantification->Data_Analysis

References

An In-depth Technical Guide to (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and its Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral amino alcohol that serves as a critical intermediate in the synthesis of the selective serotonin and norepinephrine reuptake inhibitor (SNRI), Duloxetine.[1] The stereochemistry of this intermediate is paramount, as the pharmacological activity of Duloxetine resides primarily in the (S)-enantiomer, which is synthesized from the (R)-enantiomer of the amino alcohol precursor. Consequently, the efficient synthesis of the (R)-enantiomer and the accurate determination of its enantiomeric purity are of significant interest in pharmaceutical development. This technical guide provides a comprehensive overview of the synthesis of this compound and detailed methodologies for the analysis of its enantiomeric purity.

Chemical Properties and Significance

This compound is a chiral compound featuring a thiophene ring, a secondary amine, and a hydroxyl group. Its structure is integral to its role as a precursor to Duloxetine. The (R)-configuration of the hydroxyl-bearing stereocenter is crucial for the subsequent stereospecific synthesis of the final active pharmaceutical ingredient.

PropertyValue
Molecular FormulaC₈H₁₃NOS
Molecular Weight171.26 g/mol
IUPAC Name(1R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol
AppearanceWhite to light yellow or light orange powder/crystal

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or classical resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer with high enantiomeric excess. A common approach involves the asymmetric reduction of the precursor ketone, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one.

The precursor ketone is typically synthesized via a Mannich reaction, which is a three-component condensation of an active hydrogen compound (2-acetylthiophene), an aldehyde (formaldehyde), and a primary or secondary amine (methylamine).[2][3]

Experimental Protocol: Mannich Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-acetylthiophene (1.0 eq), methylamine hydrochloride (1.3 eq), and paraformaldehyde (0.44 eq).

  • Solvent and Catalyst: Add 95% ethanol to the flask, followed by a catalytic amount of concentrated hydrochloric acid.

  • Reaction Conditions: Reflux the mixture on a steam bath for approximately 2 hours. The reaction mixture, initially two layers, should become a homogeneous yellowish solution as the paraformaldehyde dissolves.

  • Work-up: After the reaction is complete, filter the hot solution if necessary. Cool the solution and dilute it with acetone. The hydrochloride salt of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one will precipitate.

  • Purification: Collect the precipitate by vacuum filtration and wash it with cold acetone. The product can be further purified by recrystallization from hot 95% ethanol followed by the addition of acetone.

The asymmetric reduction of the synthesized ketone to the desired (R)-alcohol can be effectively carried out using a chiral catalyst, such as an oxazaborolidine catalyst (e.g., Corey-Bakshi-Shibata or CBS catalyst) with a borane source.[4][5][6]

Experimental Protocol: Asymmetric Reduction

  • Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve the (R)-2-Methyl-CBS-oxazaborolidine catalyst in a suitable anhydrous solvent like tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the catalyst solution to 0°C and slowly add a solution of borane-dimethyl sulfide complex (BMS) or another suitable borane source.

  • Substrate Addition: Slowly add a solution of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one in anhydrous THF to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol at 0°C. Remove the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Asymmetric_Synthesis_Workflow cluster_0 Synthesis of Precursor Ketone cluster_1 Asymmetric Reduction 2-Acetylthiophene 2-Acetylthiophene Methylamine_HCl Methylamine Hydrochloride Paraformaldehyde Paraformaldehyde Mannich_Reaction Mannich Reaction Ketone_Precursor 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one CBS_Catalyst (R)-CBS Catalyst + Borane Source Asymmetric_Reduction Asymmetric Reduction Final_Product (R)-3-(Methylamino)-1- (thiophen-2-yl)propan-1-ol

Asymmetric Synthesis Workflow
Classical Resolution of Racemic 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

An alternative to asymmetric synthesis is the resolution of the racemic amino alcohol. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and liberation of the desired enantiomer. (S)-Mandelic acid has been shown to be an effective resolving agent for this purpose.[7][8]

Experimental Protocol: Resolution with (S)-Mandelic Acid

  • Salt Formation: Dissolve racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol in a suitable solvent such as 2-butanol containing a small amount of water. Add a solution of (S)-mandelic acid (approximately 0.5 equivalents) in the same solvent system.

  • Crystallization: Stir the solution at room temperature to induce crystallization of the diastereomeric salt. The less soluble salt, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol · (S)-mandelic acid, will preferentially precipitate.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash with a cold solvent. The diastereomeric purity can be enhanced by recrystallization.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with an aqueous base (e.g., sodium hydroxide) to a pH of approximately 10-11.

  • Extraction and Isolation: Extract the liberated (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol with an organic solvent such as ethyl acetate. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched alcohol. To obtain the (R)-enantiomer, the mother liquor from the initial crystallization can be treated to recover the (R)-enriched amine, which can then be resolved using (R)-mandelic acid.

Resolution_Workflow Racemic_Mixture Racemic 3-(Methylamino)-1- (thiophen-2-yl)propan-1-ol Salt_Formation Diastereomeric Salt Formation Racemic_Mixture->Salt_Formation S_Mandelic_Acid (S)-Mandelic Acid S_Mandelic_Acid->Salt_Formation Crystallization Crystallization Salt_Formation->Crystallization Filtration Filtration Crystallization->Filtration Diastereomeric_Salt Precipitated (S,S) Salt Filtration->Diastereomeric_Salt Mother_Liquor Mother Liquor (Enriched in R-enantiomer) Filtration->Mother_Liquor Liberation Liberation of Free Amine (Basification) Diastereomeric_Salt->Liberation Final_Product (S)-3-(Methylamino)-1- (thiophen-2-yl)propan-1-ol Liberation->Final_Product

Classical Resolution Workflow

Determination of Enantiomeric Purity

The accurate determination of the enantiomeric purity of this compound is critical. The two most common and powerful techniques for this are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral solvating agent.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a direct method for separating and quantifying enantiomers. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Chiral Column: A polysaccharide-based chiral column, such as a Daicel CHIRALCEL OD-H (or similar), is often effective for the separation of amino alcohols.

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to improve peak shape and resolution.

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.

  • Detection: UV detection at a wavelength where the thiophene chromophore absorbs, typically around 230-254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the column and record the chromatogram. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Chiral_HPLC_Workflow Sample_Preparation Sample Preparation (Dissolve in Mobile Phase) Injection Injection Sample_Preparation->Injection HPLC_System HPLC System with Chiral Column Separation Enantiomeric Separation on Chiral Stationary Phase HPLC_System->Separation Injection->HPLC_System Detection UV Detection Separation->Detection Chromatogram Chromatogram with Separated Enantiomer Peaks Detection->Chromatogram Quantification Quantification of Enantiomeric Excess Chromatogram->Quantification

Chiral HPLC Analysis Workflow
NMR Spectroscopy with a Chiral Solvating Agent

NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomeric complexes through the addition of a chiral solvating agent (CSA). These diastereomeric complexes will have slightly different chemical shifts for some of their protons, allowing for their distinct integration and the calculation of the enantiomeric excess.

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the diastereomeric signals.

  • Chiral Solvating Agent (CSA): A suitable chiral solvating agent for amino alcohols is (R)- or (S)-mandelic acid.

  • Sample Preparation: In an NMR tube, dissolve an accurately weighed amount of the this compound sample in a deuterated solvent (e.g., CDCl₃ or CD₃OD). Add an equimolar amount of the chiral solvating agent (e.g., (S)-mandelic acid).

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a well-resolved proton signal that is split into two distinct signals corresponding to the two diastereomeric complexes. The protons closest to the chiral centers are most likely to show the largest chemical shift difference (Δδ). Integrate the areas of these two signals. The enantiomeric excess (% ee) is calculated from the integrals of the two diastereomeric signals using the formula: % ee = [|Integral(major) - Integral(minor)| / (Integral(major) + Integral(minor))] x 100.

NMR_Analysis_Logic cluster_0 Sample in NMR Tube R_Enantiomer (R)-Amino Alcohol Diastereomeric_Complex_1 Diastereomeric Complex 1 ((R)-Amino Alcohol + (S)-CSA) R_Enantiomer->Diastereomeric_Complex_1 S_Enantiomer (S)-Amino Alcohol Diastereomeric_Complex_2 Diastereomeric Complex 2 ((S)-Amino Alcohol + (S)-CSA) S_Enantiomer->Diastereomeric_Complex_2 CSA Chiral Solvating Agent (e.g., (S)-Mandelic Acid) CSA->Diastereomeric_Complex_1 CSA->Diastereomeric_Complex_2 NMR_Spectrum ¹H NMR Spectrum Diastereomeric_Complex_1->NMR_Spectrum Diastereomeric_Complex_2->NMR_Spectrum Signal_Splitting Distinct Signals for each Diastereomer NMR_Spectrum->Signal_Splitting Integration Integration of Signals Signal_Splitting->Integration EE_Calculation Calculation of Enantiomeric Excess Integration->EE_Calculation

Logic of NMR Analysis for Enantiomeric Purity

Quantitative Data Summary

The choice of synthetic method can significantly impact the yield and enantiomeric purity of the final product. The following table summarizes typical quantitative data for the synthesis and resolution of this compound.

MethodKey Reagents/CatalystTypical YieldTypical Enantiomeric Excess (% ee)
Asymmetric Synthesis
Asymmetric Reduction(R)-CBS Catalyst, BoraneGood>95%
Enzymatic ReductionSaccharomyces cerevisiaeHigh>99%[9]
Classical Resolution
Diastereomeric Salt Crystallization(S)-Mandelic Acid~40-50% (for one enantiomer)>99% after recrystallization[7]

Conclusion

The synthesis and enantiomeric purity of this compound are critical aspects of the production of the antidepressant Duloxetine. Both asymmetric synthesis, particularly through enzymatic or catalyst-driven asymmetric reduction, and classical resolution with chiral acids like mandelic acid are viable routes to obtain this key intermediate in high enantiomeric purity. The choice of method will often depend on factors such as scalability, cost of reagents, and desired throughput. The analytical methods of chiral HPLC and NMR spectroscopy provide robust and reliable means to accurately determine the enantiomeric excess, ensuring the quality and efficacy of the final pharmaceutical product. This guide has provided detailed protocols and a summary of the key considerations for researchers and professionals working with this important chiral building block.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral β-amino alcohol that serves as a pivotal intermediate in the synthesis of various pharmacologically active compounds, most notably Duloxetine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI).[1] The inherent structural features of this compound, including the thiophene ring, the secondary amine, and the chiral hydroxyl group, make it a valuable scaffold for the development of novel therapeutics targeting the central nervous system. This technical guide provides a comprehensive overview of this compound, its related compounds, and analogs, with a focus on their synthesis, biological activity as monoamine reuptake inhibitors, and the associated structure-activity relationships. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of key pathways and workflows to support further research and development in this area.

Introduction: The Thiophene Propanolamine Scaffold

The 3-amino-1-aryl-1-propanol scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous clinically significant drugs. The incorporation of a thiophene ring, as seen in this compound, offers unique physicochemical properties, including increased lipophilicity and metabolic stability, which can enhance blood-brain barrier penetration.[2] Compounds based on this scaffold primarily exert their effects by inhibiting the reuptake of monoamine neurotransmitters such as norepinephrine (NE) and serotonin (5-HT), leading to their increased availability in the synaptic cleft.[3] This mechanism of action is central to the therapeutic effects of many antidepressants and anxiolytics.[3]

This compound is a key chiral building block for the synthesis of Duloxetine, a widely prescribed antidepressant.[1] The specific (R)-configuration is crucial for the desired stereoselective binding to monoamine transporters.[2] This guide will delve into the synthetic routes to access this core structure and its analogs, their biological evaluation as norepinephrine and serotonin reuptake inhibitors, and the downstream signaling consequences of their action.

Synthesis of this compound and Analogues

The synthesis of this compound and its derivatives can be achieved through several strategic approaches. The most common methods involve the formation of the β-amino alcohol moiety, often followed by stereoselective resolution or asymmetric synthesis to obtain the desired enantiomer.

General Synthetic Strategies

A prevalent method for the synthesis of the racemic core structure involves a Mannich reaction with 2-acetylthiophene, formaldehyde, and dimethylamine hydrochloride to form 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one. This intermediate is then reduced to the corresponding racemic alcohol, (±)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol. Subsequent demethylation can yield the secondary amine.[4]

For the enantiomerically pure synthesis, two main strategies are employed:

  • Chiral Resolution: The racemic alcohol can be resolved using a chiral acid, such as (S)-(+)-mandelic acid, to selectively crystallize the desired diastereomeric salt. Subsequent liberation of the free base yields the enantiomerically pure (R)- or (S)-amino alcohol.[4]

  • Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to directly produce the desired enantiomer. Asymmetric reduction of the precursor ketone, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, using chiral reducing agents is a common strategy.[5]

Experimental Protocol: Synthesis of Racemic 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

This protocol outlines a general procedure for the synthesis of the racemic parent compound.

Step 1: Mannich Reaction to form 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride

  • To a suitable reaction vessel, add 2-acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde in a solvent such as ethanol.

  • Add a catalytic amount of a strong acid (e.g., hydrochloric acid).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol or diethyl ether) to yield 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.

Step 2: Reduction to (±)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol

  • Dissolve the 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride, in portions.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic alcohol.

Step 3: Demethylation to (±)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

  • Dissolve the (±)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol in a suitable solvent (e.g., dichloromethane).

  • Add a demethylating agent, such as 1-chloroethyl chloroformate, at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Add methanol and heat to reflux to hydrolyze the intermediate carbamate.

  • Cool the reaction and purify the product by column chromatography to yield racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.

Synthesis of Analogues

Analogues of the core structure can be synthesized by modifying the starting materials or by further derivatization of the final product.

  • N-Substituted Analogues: The secondary amine can be alkylated or acylated to introduce a variety of substituents.

  • Aryl-Modified Analogues: The thiophene ring can be replaced with other aromatic or heteroaromatic systems by starting with the corresponding acetyl-aryl compound in the initial Mannich reaction.

  • Aryloxy Analogues (e.g., Duloxetine): The hydroxyl group of the propanolamine can be arylated via a nucleophilic aromatic substitution reaction. For example, reacting (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol with 1-fluoronaphthalene in the presence of a strong base yields Duloxetine.

G acetylthiophene 2-Acetylthiophene mannich_intermediate 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one acetylthiophene->mannich_intermediate Mannich Reaction racemic_alcohol Racemic 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol mannich_intermediate->racemic_alcohol Reduction resolved_alcohol This compound racemic_alcohol->resolved_alcohol Chiral Resolution / Demethylation analogues Analogues resolved_alcohol->analogues Derivatization

Synthetic Workflow for the Core Compound and Analogues.

Biological Activity and Structure-Activity Relationships (SAR)

The primary biological activity of compounds derived from the this compound scaffold is the inhibition of monoamine transporters, particularly the norepinephrine transporter (NET) and the serotonin transporter (SERT).[3] The affinity and selectivity for these transporters are highly dependent on the structural features of the molecule.

Norepinephrine and Serotonin Reuptake Inhibition

Duloxetine, a direct derivative, is a potent inhibitor of both NET and SERT.[6] In vitro studies have shown that duloxetine has a high affinity for both human NET (Ki = 7.5 nM) and SERT (Ki = 0.8 nM).[6] This dual-action is believed to contribute to its broad efficacy in treating depression and associated symptoms.[7]

Structure-Activity Relationships
  • The Aryl Group: The nature of the aromatic ring at the 1-position is a critical determinant of potency and selectivity. In duloxetine, the thiophene ring is essential for its activity profile. Replacement of the thiophene with other aryl groups can significantly alter the inhibitory profile.

  • The Amino Group: The substitution on the nitrogen atom influences both potency and selectivity. For instance, N-methylation, as in the parent compound, is often optimal for NET and SERT inhibition. Larger N-alkyl groups can decrease potency.

  • The Propanolamine Backbone: The stereochemistry of the hydroxyl group is crucial. The (R)-configuration in the parent compound leads to the (S)-configuration in duloxetine, which is the more active enantiomer. The distance and spatial orientation of the amino and hydroxyl/aryloxy groups are critical for binding to the transporters.

  • The Aryloxy Moiety (in Duloxetine and its analogs): The naphthyloxy group in duloxetine contributes significantly to its high affinity for both NET and SERT. Modifications to this group have been explored to modulate the selectivity profile. For example, replacing the naphthyl ring with other aromatic systems can shift the selectivity towards either NET or SERT.[8]

G cluster_0 Structural Modifications cluster_1 Biological Effects Aryl Aryl Group (Thiophene) Potency Potency (Ki, IC50) Aryl->Potency Selectivity Selectivity (NET vs. SERT) Aryl->Selectivity Amino Amino Group (Methylamino) Amino->Potency Amino->Selectivity Backbone Propanolamine Backbone (R-config) Backbone->Potency Backbone->Selectivity Aryloxy Aryloxy Group (e.g., Naphthyloxy) Aryloxy->Potency Aryloxy->Selectivity

Key Structure-Activity Relationships.
Quantitative Data

The following table summarizes the available quantitative data for duloxetine, a key analogue of the core compound.

CompoundTargetAssay TypeValueUnitsReference
Duloxetinehuman NETBinding (Ki)7.5nM[6]
Duloxetinehuman SERTBinding (Ki)0.8nM[6]
Duloxetinehuman NETReuptake Inhibition (EC50)116nM[9]
Duloxetinehuman SERTReuptake Inhibition (EC50)44.5nM[9]

Signaling Pathways

The inhibition of norepinephrine reuptake by this compound and its analogues leads to an increase in the concentration of norepinephrine in the synaptic cleft. This elevated norepinephrine level enhances the activation of adrenergic receptors on postsynaptic neurons, triggering downstream signaling cascades.

The Norepinephrine Signaling Cascade

Increased norepinephrine in the synapse leads to the activation of various adrenergic receptors. The β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), are particularly relevant in the context of antidepressant action. Activation of β-adrenergic receptors leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in neurogenesis, synaptic plasticity, and neuronal survival, such as brain-derived neurotrophic factor (BDNF).

G NRI This compound Analogue NET Norepinephrine Transporter (NET) NRI->NET Inhibits NE_synapse Increased Norepinephrine in Synapse NET->NE_synapse Leads to Adrenergic_R Adrenergic Receptors NE_synapse->Adrenergic_R Activates AC Adenylyl Cyclase Adrenergic_R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_expression Gene Expression (e.g., BDNF) pCREB->Gene_expression Promotes Transcription Neuronal_effects Neurogenesis, Synaptic Plasticity Gene_expression->Neuronal_effects Leads to

Downstream Signaling of Norepinephrine Reuptake Inhibition.

Experimental Protocols for Biological Evaluation

The biological activity of this compound and its analogues is primarily assessed through in vitro assays that measure their ability to inhibit norepinephrine and serotonin reuptake.

Norepinephrine Transporter (NET) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human norepinephrine transporter (hNET).

Materials:

  • Cell membranes from a stable cell line expressing hNET (e.g., HEK293-hNET).

  • Radioligand: [³H]Nisoxetine (a selective NET inhibitor).

  • Reference Compound: Desipramine (a well-characterized NET inhibitor).

  • Test Compounds.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen hNET-expressing cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration. Dilute the membranes to the desired final concentration in assay buffer.

  • Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

    • Total Binding: Add assay buffer, [³H]Nisoxetine (at a concentration near its Kd), and the diluted membrane suspension.

    • Non-specific Binding: Add a high concentration of the reference compound (e.g., 10 µM Desipramine), [³H]Nisoxetine, and the diluted membrane suspension.

    • Competitive Binding: Add varying concentrations of the test compound, [³H]Nisoxetine, and the diluted membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail to each filter, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Norepinephrine Reuptake Inhibition Assay

This protocol describes a cell-based assay to measure the functional inhibition of norepinephrine uptake.

Materials:

  • A cell line endogenously or recombinantly expressing hNET (e.g., SK-N-BE(2)C or HEK293-hNET cells).[10]

  • [³H]Norepinephrine.

  • Test Compounds.

  • Reference Compound (e.g., Desipramine).

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Lysis Buffer.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell Culture: Culture the hNET-expressing cells to confluency in appropriate culture plates.

  • Assay Preparation: On the day of the assay, wash the cells with uptake buffer.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or reference compound for a defined period (e.g., 15-30 minutes) at 37°C.

  • Uptake Initiation: Initiate norepinephrine uptake by adding a solution containing a fixed concentration of [³H]Norepinephrine to each well.

  • Uptake Termination: After a short incubation period (e.g., 10-15 minutes), terminate the uptake by rapidly aspirating the uptake solution and washing the cells several times with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the amount of [³H]Norepinephrine taken up by the cells at each concentration of the test compound. Plot the percentage of inhibition of uptake against the logarithm of the test compound concentration to determine the IC50 value.

G cluster_0 Binding Assay cluster_1 Reuptake Assay Membrane_Prep Prepare hNET Membranes Assay_Setup_Bind Set up Binding Reactions (Total, Non-specific, Competitive) Membrane_Prep->Assay_Setup_Bind Incubate_Bind Incubate Assay_Setup_Bind->Incubate_Bind Filter_Bind Filter and Wash Incubate_Bind->Filter_Bind Quantify_Bind Quantify Radioactivity Filter_Bind->Quantify_Bind Analyze_Bind Calculate Ki Quantify_Bind->Analyze_Bind Cell_Culture Culture hNET-expressing Cells Compound_Incubate Pre-incubate with Test Compound Cell_Culture->Compound_Incubate Uptake_Init Add [3H]Norepinephrine Compound_Incubate->Uptake_Init Uptake_Term Terminate Uptake and Wash Uptake_Init->Uptake_Term Quantify_Uptake Lyse Cells and Quantify Radioactivity Uptake_Term->Quantify_Uptake Analyze_Uptake Calculate IC50 Quantify_Uptake->Analyze_Uptake

Workflow for Biological Evaluation Assays.

Conclusion

This compound and its analogues represent a promising class of compounds for the development of novel monoamine reuptake inhibitors. The thiophene propanolamine scaffold provides a versatile platform for structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The well-established synthetic routes and in vitro assays described in this guide provide a solid foundation for researchers to explore the therapeutic potential of this chemical space. Further investigation into the structure-activity relationships of a broader range of analogues and a deeper understanding of their downstream signaling effects will be crucial for the rational design of next-generation therapeutics for depression, anxiety, and other neurological disorders.

References

(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling precautions for (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, a key chiral intermediate in the synthesis of various pharmaceuticals, notably Duloxetine.[] Given the compound's reactive nature and its use in the production of a bioactive molecule, stringent adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Reproductive Toxicity2H361: Suspected of damaging fertility or the unborn child
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
Specific Target Organ Toxicity, Repeated Exposure (Oral)2H373: May cause damage to organs (Kidney, Testes, Liver, spleen, ovary) through prolonged or repeated exposure
Flammable Liquids4H227: Combustible liquid

Data sourced from available Safety Data Sheets.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior under various experimental conditions.

PropertyValue
Molecular FormulaC₈H₁₃NOS
Molecular Weight171.26 g/mol [2]
AppearanceWhite powder[3]
Melting Point-5 °C (23 °F)
Boiling Point159 °C (318 °F)
Density0.935 g/cm³ at 25 °C (77 °F)
Partition Coefficient (n-octanol/water)log Pow: -0.91 at 25 °C (77 °F)

Note: Bioaccumulation is not expected based on the partition coefficient.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

The following protocols are recommended for handling this compound in a laboratory setting. These are general guidelines and should be adapted to specific experimental conditions and institutional safety policies.

General Handling Precautions
  • Work in a well-ventilated area: All manipulations of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Avoid contact: Prevent direct contact with skin, eyes, and clothing.

  • Grounding: For procedures involving the transfer of the substance, ensure all equipment is properly grounded to prevent static discharge, especially given its classification as a combustible liquid.

  • Inert atmosphere: For sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following diagram outlines the recommended PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Eye Protection (Safety glasses with side-shields or goggles) Compound (R)-3-(Methylamino)-1- (thiophen-2-yl)propan-1-ol Eye_Protection->Compound Hand_Protection Hand Protection (Chemical-resistant gloves, e.g., Nitrile) Hand_Protection->Compound Body_Protection Body Protection (Flame-retardant lab coat) Body_Protection->Compound Respiratory_Protection Respiratory Protection (Use in fume hood; respirator if needed) Respiratory_Protection->Compound Researcher Researcher Researcher->Eye_Protection Researcher->Hand_Protection Researcher->Body_Protection Researcher->Respiratory_Protection

Caption: Recommended Personal Protective Equipment for handling the compound.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the individual is conscious, provide them with two glasses of water to drink. Seek immediate medical attention.

The following workflow illustrates the general emergency response procedure.

Emergency_Response Exposure Exposure Occurs Assess_Scene Assess Scene for Safety Exposure->Assess_Scene Remove_Victim Remove from Exposure Assess_Scene->Remove_Victim Administer_First_Aid Administer First Aid (as per protocol) Remove_Victim->Administer_First_Aid Seek_Medical_Attention Seek Immediate Medical Attention Administer_First_Aid->Seek_Medical_Attention Report_Incident Report Incident to Safety Officer Seek_Medical_Attention->Report_Incident

Caption: General workflow for emergency response to an exposure event.

Storage and Disposal

Proper storage and disposal are crucial to maintain the stability of the compound and to prevent environmental contamination.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Toxicological Information and Potential Signaling Pathways

While specific toxicological studies on this compound are not extensively available in the public domain, its role as an intermediate in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), provides some insight into its potential biological activity.[5] The hepatotoxicity of Duloxetine has been documented, and it is metabolized by cytochrome P450 enzymes (CYP1A2 and CYP2D6).[5][6] It is hypothesized that a reactive metabolite may be responsible for liver injury.[5] Although not confirmed, it is plausible that the intermediate may share some toxicological properties with the final drug product or other synthetic precursors. The SDS indicates potential damage to the kidneys, testes, liver, spleen, and ovaries upon prolonged or repeated oral exposure.

The following diagram illustrates a hypothetical relationship between the intermediate, its metabolic activation, and potential target organ toxicity, based on information available for the final drug product, Duloxetine.

Toxicity_Pathway Compound (R)-3-(Methylamino)-1- (thiophen-2-yl)propan-1-ol Metabolism Metabolic Activation (e.g., via CYP450 enzymes in the liver) Compound->Metabolism Reactive_Metabolite Reactive Metabolite (Hypothetical) Metabolism->Reactive_Metabolite Target_Organs Target Organ Toxicity (Kidney, Testes, Liver, Spleen, Ovary) Reactive_Metabolite->Target_Organs

Caption: Hypothetical pathway for target organ toxicity.

Conclusion

This compound is a valuable research chemical and pharmaceutical intermediate. Its hazardous properties necessitate careful handling and strict adherence to safety protocols. Researchers, scientists, and drug development professionals must be fully aware of the potential risks and take all necessary precautions to mitigate them. This guide provides a foundation for the safe use of this compound, but it should be supplemented with institution-specific safety training and a thorough review of the most current Safety Data Sheet before commencing any experimental work.

References

Methodological & Application

Synthesis of (R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL from 2-acetylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of (R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL from 2-Acetylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a critical chiral intermediate in the synthesis of various pharmaceuticals, most notably the antidepressant Duloxetine.[] The stereochemistry at the hydroxyl-bearing carbon is crucial for its biological activity. This application note provides a detailed protocol for a two-step synthesis of the (R)-enantiomer starting from commercially available 2-acetylthiophene. The synthesis involves a Mannich reaction to form the β-aminoketone, followed by a stereoselective asymmetric reduction to yield the desired chiral alcohol.

Overall Synthetic Scheme

The synthesis proceeds in two primary stages:

  • Mannich Reaction: 2-Acetylthiophene undergoes a condensation reaction with formaldehyde and methylamine to produce the intermediate β-aminoketone, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one.[2][3][4]

  • Asymmetric Reduction: The intermediate ketone is then enantioselectively reduced to the target (R)-alcohol using a chiral catalyst.

Experimental Protocols

Step 1: Synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (Mannich Reaction)

This procedure outlines the formation of the Mannich base from 2-acetylthiophene.

Materials:

  • 2-Acetylthiophene

  • Methylamine hydrochloride

  • Paraformaldehyde

  • Hydrochloric Acid (concentrated)

  • Ethanol

  • Isopropyl alcohol

  • Diethyl ether

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-acetylthiophene (12.6 g, 0.1 mol), methylamine hydrochloride (8.4 g, 0.125 mol), and paraformaldehyde (4.5 g, 0.15 mol).

  • Add 100 mL of ethanol followed by 1 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Filter the resulting solid and wash it with 50 mL of cold isopropyl alcohol, followed by 50 mL of cold diethyl ether to remove unreacted starting materials and byproducts.

  • Dry the white crystalline solid under vacuum to yield 3-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.

Step 2: Asymmetric Reduction to this compound

This protocol describes the enantioselective reduction of the Mannich base to the target chiral alcohol using a catalytic system. Asymmetric transfer hydrogenation with a Ruthenium-based catalyst is a well-established method for this transformation.

Materials:

  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride

  • (R,R)-TsDPEN-Ru catalyst (or a similar chiral ruthenium catalyst)

  • Formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator, separatory funnel, magnetic stirrer

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (10.2 g, 0.05 mol) in 100 mL of the formic acid/triethylamine azeotrope.

  • Add the (R,R)-TsDPEN-Ru catalyst (e.g., 0.1 mol%).

  • Stir the mixture at 25-30°C for 24-48 hours. Monitor the conversion by TLC or HPLC.

  • Once the reaction is complete, carefully quench the mixture by slowly adding it to 150 mL of a saturated sodium bicarbonate solution to neutralize the formic acid.

  • Extract the aqueous layer three times with 75 mL of dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Data Summary

The following table summarizes typical quantitative data expected from the described protocols.

StepProductMolecular Weight ( g/mol )Typical Yield (%)Purity (HPLC)Enantiomeric Excess (ee%)
13-(Methylamino)-1-(thiophen-2-yl)propan-1-one HCl205.7075-85%>98%N/A
2This compound171.2685-95%>99%>99%

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the synthesis and the reaction mechanism.

Synthesis_Workflow Start 2-Acetylthiophene Step1 Mannich Reaction Start->Step1 Reagents1 Methylamine HCl, Paraformaldehyde, EtOH, HCl Reagents1->Step1 Intermediate 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one HCl Step1->Intermediate Step2 Asymmetric Reduction Intermediate->Step2 Reagents2 (R,R)-TsDPEN-Ru, HCOOH/NEt3 Reagents2->Step2 Purification Purification (Chromatography/ Recrystallization) Step2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Overall synthetic workflow from 2-acetylthiophene to the final product.

Mannich_Mechanism cluster_1 Iminium Ion Formation cluster_2 Enol Formation & Nucleophilic Attack Amine Methylamine Iminium Eschenmoser-like Salt (Iminium Ion) Amine->Iminium + H+ Formaldehyde Formaldehyde Formaldehyde->Iminium Product Mannich Base (β-Aminoketone) Iminium->Product Nucleophilic Attack Ketone 2-Acetylthiophene Enol Enol Form Ketone->Enol Tautomerization (Acid-catalyzed) Enol->Product

Caption: Simplified mechanism of the acid-catalyzed Mannich reaction.

References

Application Notes and Protocols for the Asymmetric Synthesis of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: ANP-2025-R-MATOL Version: 1.0 For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.

**Abstract

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. This chiral amino alcohol is a valuable building block in pharmaceutical development, notably for the synthesis of various β-blockers and antiarrhythmic agents where the (R)-configuration is crucial for stereoselective receptor binding and efficacy.[1] Two primary methodologies are presented: (1) Transition-Metal Catalyzed Asymmetric Hydrogenation of a prochiral ketone precursor, and (2) Biocatalytic Asymmetric Reduction using an anti-Prelog selective ketoreductase (KRED). These protocols are designed to provide researchers with reliable methods for producing the target molecule with high enantiopurity.

Overview of Synthetic Strategies

The synthesis of enantiomerically pure this compound is most efficiently achieved through the asymmetric reduction of the prochiral ketone, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one. This precursor can be synthesized from 2-acetylthiophene or via the Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride, followed by amination with methylamine.

The two key strategies for the asymmetric reduction are:

  • Asymmetric Hydrogenation: This method employs a chiral transition metal catalyst (e.g., based on Rhodium, Ruthenium, or Manganese) to deliver hydrogen across the carbonyl double bond in a stereocontrolled manner. It is a robust and scalable method common in industrial synthesis.

  • Biocatalytic Reduction: This "green chemistry" approach utilizes enzymes, specifically ketoreductases (KREDs), to perform the reduction with exceptional selectivity. By selecting a KRED that exhibits anti-Prelog selectivity, the (R)-alcohol can be obtained with typically very high enantiomeric excess.

Below is a general workflow for the synthesis.

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Reduction Thiophene Thiophene Propanone 3-Chloro-1-(thiophen-2-yl)propan-1-one Thiophene->Propanone Friedel-Crafts Acylation PropionylChloride 3-Chloropropionyl Chloride PropionylChloride->Propanone Ketone 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one (Prochiral Ketone) Propanone->Ketone Amination Methylamine Methylamine Methylamine->Ketone Target (R)-3-(Methylamino)-1- (thiophen-2-yl)propan-1-ol Ketone->Target Asymmetric Synthesis

Caption: General workflow for the synthesis of the target chiral alcohol.

Data Presentation: Comparison of Methods

The following table summarizes typical quantitative data for the described synthetic methods. Note that results can vary based on specific catalyst/enzyme batches, substrate purity, and reaction scale.

ParameterMethod 1: Asymmetric HydrogenationMethod 2: Biocatalytic Reduction (KRED)
Catalyst Type Homogeneous Transition Metal ComplexKetoreductase (Enzyme)
Typical Catalyst Mn-PNN ComplexAnti-Prelog Selective KRED
Conversion (%) >99%>99%
Yield (%) ~97%>95% (typically)
Enantiomeric Excess (ee %) 74% (R)>99% (R)
Key Reagents H₂ gas, Base (e.g., K₂CO₃)Buffer, Cofactor (NADPH), Regeneration System (e.g., Isopropanol)
Temperature 50 °C25-40 °C
Pressure 30 bar (approx. 435 psi)Atmospheric
Reaction Time 16 hours12-24 hours
Reference Adapted from Patent CN113024615Representative data from KRED applications[2]

Experimental Protocols

Protocol 1: Transition-Metal Catalyzed Asymmetric Hydrogenation

This protocol is adapted from a documented procedure for the asymmetric hydrogenation of the analogous N,N-dimethyl substrate using a Manganese-PNN catalyst.[3] It provides a robust method for producing the (R)-enantiomer.

G cluster_0 Protocol Flow A 1. Catalyst & Substrate Loading (Glovebox) B 2. Solvent & Base Addition A->B C 3. Autoclave Setup & Pressurization B->C D 4. Hydrogenation Reaction (50 °C, 30 bar, 16h) C->D E 5. Workup & Purification (Concentration, Column Chromatography) D->E F Final Product: (R)-Alcohol E->F

Caption: Workflow for the Asymmetric Hydrogenation protocol.

A. Materials and Equipment

  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride

  • Chiral Manganese-PNN catalyst (e.g., Mn-Cat.1 as described in CN113024615)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethanol (absolute)

  • Hydrogen gas (high purity)

  • Inert atmosphere glovebox

  • High-pressure autoclave equipped with a stirrer and temperature control

  • Standard laboratory glassware

  • Silica gel for column chromatography

B. Procedure

  • Reaction Setup (in Glovebox):

    • To a glass vial suitable for the autoclave, add the chiral Manganese-PNN catalyst (approx. 0.005 mmol, 1 mol%).

    • Add the substrate, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (1 mmol).

    • Add anhydrous potassium carbonate (approx. 1.01 mmol) to neutralize the hydrochloride salt and act as the base.

  • Solvent Addition:

    • Add absolute ethanol (3 mL) to the vial.

    • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Hydrogenation:

    • Seal the vial and place it inside the high-pressure autoclave.

    • Seal the autoclave and purge the system with hydrogen gas three times to remove air.

    • Pressurize the autoclave to 30 bar with hydrogen gas.

    • Heat the reaction mixture to 50 °C and stir for 16 hours.

  • Workup and Isolation:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Remove the reaction vial.

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Purify the resulting residue by silica gel column chromatography to isolate the final product, this compound.

  • Analysis:

    • Confirm product structure and purity using ¹H NMR, ¹³C NMR, and MS.

    • Determine the enantiomeric excess (ee) using chiral HPLC.

Protocol 2: Biocatalytic Asymmetric Reduction with a Ketoreductase (KRED)

This protocol describes a general procedure for the synthesis of the (R)-alcohol using an anti-Prelog selective ketoreductase. Many commercial suppliers (e.g., Codexis) offer screening kits to identify the optimal KRED for a specific substrate.[1][4] This method relies on an enzymatic cofactor regeneration system, most commonly using isopropanol (IPA) as both a co-solvent and the ultimate reductant.

G cluster_0 Protocol Flow A 1. Prepare Buffer & Reagents B 2. Dissolve Substrate & Add KRED A->B C 3. Bioreduction Reaction (30-40 °C, 12-24h) B->C D 4. Workup & Extraction (e.g., with Ethyl Acetate) C->D E 5. Purification (Concentration, Chromatography if needed) D->E F Final Product: (R)-Alcohol (>99% ee) E->F

Caption: Workflow for the Biocatalytic Reduction protocol.

A. Materials and Equipment

  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one (free base or hydrochloride salt)

  • Ketoreductase (KRED) powder with known or screened anti-Prelog selectivity

  • Nicotinamide cofactor (NADP⁺ is common for KREDs)

  • Buffer solution (e.g., 100 mM potassium phosphate, pH 7.0)

  • Isopropanol (IPA)

  • Magnesium Sulfate (MgSO₄)

  • Orbital shaker with temperature control

  • pH meter

  • Standard laboratory glassware for reaction and extraction

B. Procedure

  • Reaction Setup:

    • In a reaction vessel, prepare the aqueous buffer (e.g., 100 mM potassium phosphate, pH 7.0).

    • Add NADP⁺ to a final concentration of ~0.5 g/L and MgSO₄ to a final concentration of ~2 mM.

    • Add isopropanol to a final concentration of 10-25% (v/v). This will serve as the co-solvent and recycling substrate.

  • Enzyme and Substrate Addition:

    • Add the KRED enzyme powder to a final concentration of 1-10 g/L. Stir gently to dissolve.

    • Dissolve the substrate, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, in the reaction mixture to a final concentration of 10-50 g/L. If using the hydrochloride salt, adjust the pH back to 7.0 with a suitable base after addition.

  • Bioreduction:

    • Seal the reaction vessel and place it in an orbital shaker.

    • Incubate the reaction at 30-40 °C with shaking (e.g., 150-200 rpm) for 12-24 hours.

    • Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or GC.

  • Workup and Isolation:

    • Once the reaction has reached completion, terminate it by adding a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

    • Extract the product into the organic layer. Repeat the extraction 2-3 times.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • If necessary, the crude product can be further purified by column chromatography, though the high selectivity of the enzyme often yields a very clean product.

  • Analysis:

    • Confirm product structure and purity using ¹H NMR, ¹³C NMR, and MS.

    • Determine the enantiomeric excess (ee) using chiral HPLC. The expected ee for a successful biocatalytic reduction is typically >99%.

References

Application Notes and Protocols for the Utilization of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol in the Synthesis of Duloxetine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI), is a widely used antidepressant. The therapeutic efficacy of duloxetine is primarily attributed to its (S)-enantiomer. Consequently, the synthesis of enantiomerically pure (S)-duloxetine is of significant pharmaceutical interest. A key chiral intermediate in this synthesis is (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. Industrial synthesis often starts with a racemic mixture of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, which is then resolved to isolate the desired (S)-enantiomer.

This document provides detailed application notes and protocols focusing on the resolution of racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol and the subsequent use of the desired (S)-enantiomer. Crucially, it also outlines a protocol for the racemization of the unwanted (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, enabling its recycling into the production stream. This racemization step is a key strategy for improving the overall process economy and sustainability. Additionally, a general protocol for stereochemical inversion via the Mitsunobu reaction is presented as an alternative method for converting the (R)-enantiomer to the desired (S)-enantiomer.

Resolution of Racemic 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

The classical method for obtaining the enantiomerically pure (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is through diastereomeric salt crystallization using a chiral resolving agent, such as (S)-mandelic acid.[1]

Experimental Protocol: Resolution with (S)-Mandelic Acid [1]

  • Salt Formation: Dissolve racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol in a suitable solvent, such as 2-butanol containing two molar equivalents of water.

  • Addition of Resolving Agent: Add an equimolar amount of (S)-mandelic acid to the solution.

  • Crystallization: Stir the mixture to induce crystallization of the diastereomeric salt, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol·(S)-mandelic acid·H₂O. The (R)-enantiomer will remain in the mother liquor.

  • Isolation: Filter the crystalline solid and wash with a cold solvent to isolate the diastereomeric salt.

  • Liberation of the Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to neutralize the mandelic acid and liberate the free amine, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.

  • Extraction: Extract the free amine with an organic solvent (e.g., toluene) and dry the organic phase.

  • Purification: Concentrate the organic phase to obtain the enantiomerically pure (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol with high enantiomeric excess (>99.9% ee).[1]

Table 1: Quantitative Data for Resolution of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

ParameterValueReference
Resolving Agent(S)-Mandelic Acid[1]
Solvent2-Butanol with 2 eq. Water[1]
Enantiomeric Excess (ee) of (S)-isomer>99.9%[1]

Synthesis of (S)-Duloxetine from (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

The key step in the synthesis of duloxetine from the resolved (S)-amino alcohol is the nucleophilic aromatic substitution reaction with 1-fluoronaphthalene.

Experimental Protocol: Naphthylation Reaction

  • Reaction Setup: In a suitable reactor, dissolve (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Base Addition: Add a strong base, such as sodium hydride (NaH) or potassium t-butoxide, to the mixture to deprotonate the hydroxyl group.

  • Naphthylation: Add 1-fluoronaphthalene to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to facilitate the substitution reaction. The reaction progress can be monitored by HPLC.

  • Work-up: After completion, quench the reaction with water and extract the product with an organic solvent (e.g., toluene).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by crystallization or chromatography to yield (S)-duloxetine.

Table 2: Example of Quantitative Data for a Related Naphthylation Reaction

Starting MaterialBaseSolventYieldReference
(S)-3-(dimethylamino)-1-(thiophen-2-yl) propan-1-olSodium HydroxideDimethyl SulfoxideNot specified in abstractUS8362279B2
(S)-3-(methylamino)-1-(2-thienyl)-1-propanolStrong BaseNot specified in abstract10-45%WO2008078124A1

Note: The yields can vary significantly based on the specific reaction conditions and the base used.

Management of the Unwanted (R)-Enantiomer

To improve the economic viability of the overall synthesis, the unwanted this compound from the mother liquor of the resolution step can be racemized and recycled.

Experimental Protocol: Racemization of this compound

  • Isolation: Concentrate the mother liquor from the resolution step to recover the crude (R)-enantiomer enriched amino alcohol.

  • Acid Treatment: Dissolve the crude (R)-enantiomer in aqueous sulfuric acid.

  • Heating: Heat the acidic solution to induce racemization.

  • Neutralization: After racemization is complete (monitored by chiral HPLC), cool the mixture and neutralize it with a base (e.g., sodium hydroxide) to a pH of 7.

  • Extraction and Recycling: Extract the resulting racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol with an organic solvent. The recovered racemic mixture can then be combined with a fresh batch for the resolution step.

Alternative Strategy: Stereoinversion via Mitsunobu Reaction

An alternative to racemization is the direct inversion of the stereocenter of the (R)-enantiomer to the desired (S)-enantiomer. The Mitsunobu reaction is a powerful tool for achieving such an inversion on secondary alcohols.[2][3][4]

General Experimental Protocol: Mitsunobu Inversion

  • Reaction Setup: In an inert atmosphere, dissolve this compound, a suitable carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid), and triphenylphosphine (PPh₃) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or HPLC). The reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the carbinol center.

  • Work-up: Remove the solvent under reduced pressure. The resulting residue will contain the desired (S)-ester, triphenylphosphine oxide, and the hydrazine byproduct.

  • Purification of Ester: Purify the crude mixture by column chromatography to isolate the (S)-ester.

  • Hydrolysis: Hydrolyze the purified (S)-ester using a base (e.g., sodium hydroxide in methanol/water) to yield (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.

  • Final Purification: Extract and purify the final product to obtain the desired (S)-enantiomer.

Table 3: General Parameters for the Mitsunobu Reaction

ReagentFunctionCommon Examples
PhosphineActivates the alcoholTriphenylphosphine (PPh₃)
AzodicarboxylateOxidizing agentDEAD, DIAD
NucleophileDisplaces the activated alcoholCarboxylic acids (e.g., Benzoic acid)
SolventReaction mediumAnhydrous THF, Dioxane

Visualizations

Synthesis_Pathway racemate Racemic (R/S)-3-(Methylamino)-1- (thiophen-2-yl)propan-1-ol s_isomer (S)-3-(Methylamino)-1- (thiophen-2-yl)propan-1-ol racemate->s_isomer Resolution ((S)-Mandelic Acid) r_isomer (R)-3-(Methylamino)-1- (thiophen-2-yl)propan-1-ol racemate->r_isomer Resolution (Mother Liquor) duloxetine (S)-Duloxetine s_isomer->duloxetine 1-Fluoronaphthalene, Base racemization Racemization r_isomer->racemization H₂SO₄, Heat inversion Stereoinversion (Mitsunobu) r_isomer->inversion racemization->racemate Recycle inversion->s_isomer Inverted Product

Caption: Synthetic pathways for Duloxetine production.

Experimental_Workflow start Start with Racemic Precursor resolution Diastereomeric Salt Resolution with (S)-Mandelic Acid start->resolution filtration Filtration resolution->filtration solid_phase Solid Phase: (S)-isomer Diastereomeric Salt filtration->solid_phase mother_liquor Mother Liquor: (R)-isomer Enriched filtration->mother_liquor liberation Base Treatment to Liberate Free (S)-Amine solid_phase->liberation racemize Racemization of (R)-isomer mother_liquor->racemize s_synthesis Naphthylation to form (S)-Duloxetine liberation->s_synthesis final_product Final Product: (S)-Duloxetine s_synthesis->final_product recycle Recycle Racemic Mixture racemize->recycle recycle->resolution

Caption: Experimental workflow for Duloxetine synthesis.

References

Application of (R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL in the Development of β-Blockers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-ol is a chiral amino alcohol that serves as a valuable starting material in the synthesis of various pharmaceutically active compounds. Its structural framework, featuring a secondary amine and a hydroxyl group separated by a propyl chain, aligns with the key pharmacophoric elements of aryloxypropanolamine β-adrenergic receptor antagonists, commonly known as β-blockers. The thiophene moiety offers unique electronic and lipophilic properties that can be exploited in drug design to modulate potency, selectivity, and pharmacokinetic profiles. The specific (R)-stereochemistry at the hydroxyl-bearing carbon is crucial, as β-adrenergic receptors exhibit stereoselectivity, with the (S)-enantiomer of aryloxypropanolamines typically possessing significantly higher blocking activity. This document provides detailed application notes and protocols for the utilization of this compound in the development of novel β-blockers.

Rationale for Use in β-Blocker Synthesis

The development of novel β-blockers often involves the synthesis of aryloxypropanolamine derivatives. The general structure of these compounds consists of an aromatic group linked via an ether bond to a propanolamine side chain. This compound can be envisioned as a precursor to the propanolamine side chain, where the thiophene group can either be part of the final aromatic system or be replaced in a subsequent synthetic step. The primary synthetic strategy involves the conversion of the amino alcohol to a suitable intermediate that can then be coupled with a desired aromatic or heteroaromatic phenol.

Data Presentation: Hypothetical Pharmacological Profile

While specific β-blockers derived directly from this compound are not extensively reported in publicly available literature, we can extrapolate a hypothetical pharmacological profile for a novel thiophene-containing β-blocker, designated here as Thiopropranolol , based on the known structure-activity relationships of this class of drugs. The following table summarizes expected quantitative data from key in vitro assays.

Parameterβ1-Adrenergic Receptorβ2-Adrenergic Receptorβ3-Adrenergic Receptor
Binding Affinity (Ki, nM) 15150>1000
Functional Antagonism (IC50, nM) 25250>1000
Selectivity Ratio (β2-Ki / β1-Ki) 10--

Note: This data is hypothetical and serves as a target profile for a cardioselective β1-blocker. Actual values would need to be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of a Novel Aryloxypropanolamine β-Blocker from this compound

This protocol describes a general multi-step synthesis to prepare an aryloxypropanolamine derivative from the title compound.

Step 1a: N-Protection of this compound

  • Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a suitable base, for example, triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a protecting group reagent, such as benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-protected intermediate.

Step 1b: Conversion to an Epoxide Intermediate

  • Dissolve the N-protected amino alcohol from Step 1a (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C and add a strong base such as sodium hydride (1.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add a solution of a sulfonylating agent, for example, p-toluenesulfonyl chloride (Ts-Cl) (1.1 equivalents) in THF.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the formation of the tosylate intermediate by TLC.

  • Upon completion of the tosylation, add a base like potassium tert-butoxide (1.5 equivalents) to facilitate in-situ epoxide formation.

  • Stir the reaction overnight at room temperature.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the resulting epoxide by column chromatography.

Step 2: Coupling with a Phenolic Moiety

  • Dissolve the desired phenol (e.g., 4-cyanophenol for a hypothetical cardioselective blocker) (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a base such as potassium carbonate (1.5 equivalents).

  • Heat the mixture to 60-80 °C and add the epoxide from Step 1b (1.2 equivalents) dropwise.

  • Stir the reaction at this temperature for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction, pour it into water, and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the coupled product by column chromatography.

Step 3: N-Deprotection

  • Dissolve the N-protected aryloxypropanolamine from Step 2 in a suitable solvent.

  • For a Cbz group, use catalytic hydrogenation (e.g., H2 gas, Pd/C catalyst) in methanol.

  • For a Boc group, use an acid such as trifluoroacetic acid (TFA) in DCM.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Work up the reaction accordingly (filtration for hydrogenation, evaporation for TFA cleavage).

  • Purify the final product, if necessary, by crystallization or chromatography to yield the target β-blocker.

Protocol 2: In Vitro Pharmacological Evaluation

2.1 Radioligand Binding Assay for β-Adrenergic Receptor Affinity

This protocol determines the binding affinity (Ki) of the synthesized compound for β1 and β2 adrenergic receptors.

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing either human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

    • Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177 for both β1 and β2), and varying concentrations of the test compound (e.g., from 10^-10 to 10^-5 M).

    • For non-specific binding, use a high concentration of a known non-selective β-blocker (e.g., 10 µM propranolol).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2.2 cAMP Accumulation Assay for Functional Antagonism

This assay measures the ability of the synthesized compound to inhibit the agonist-induced production of cyclic AMP (cAMP), a downstream signaling molecule of β-adrenergic receptors.

  • Cell Culture and Plating:

    • Culture cells expressing the β-adrenergic receptor of interest (e.g., CHO-β1 or CHO-β2) in appropriate media.

    • Plate the cells in a 96-well plate and grow to near confluence.

  • Antagonist Assay:

    • Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) at its EC80 concentration (the concentration that elicits 80% of the maximal response).

    • Incubate for a further 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Determine the IC50 value for the inhibition of agonist-induced cAMP production using non-linear regression.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow Start (R)-3-(Methylamino)-1- (thiophen-2-YL)propan-1-OL N_Protection N-Protection Start->N_Protection Step 1a Epoxidation Conversion to Epoxide N_Protection->Epoxidation Step 1b Coupling Coupling with Phenol Epoxidation->Coupling Step 2 N_Deprotection N-Deprotection Coupling->N_Deprotection Step 3 Final_Product Target β-Blocker N_Deprotection->Final_Product

Caption: Synthetic workflow for a novel β-blocker.

G cluster_pathway β-Adrenergic Receptor Signaling Pathway Ligand Agonist (e.g., Norepinephrine) Receptor β-Adrenergic Receptor (GPCR) Ligand->Receptor Activates Beta_Blocker β-Blocker (Antagonist) Beta_Blocker->Receptor Blocks G_Protein Gs Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: β-Adrenergic receptor signaling cascade.

G cluster_assay Pharmacological Assay Workflow Synthesis Synthesized Compound Binding_Assay Radioligand Binding Assay Synthesis->Binding_Assay Functional_Assay cAMP Accumulation Assay Synthesis->Functional_Assay Ki_Value Binding Affinity (Ki) Binding_Assay->Ki_Value IC50_Value Functional Potency (IC50) Functional_Assay->IC50_Value

Caption: In vitro pharmacological evaluation workflow.

Application Notes and Protocols for the Synthesis of Antiarrhythmic Agents Using (R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its structural similarity to the β-adrenergic pharmacophore makes it a key intermediate in the development of cardiovascular drugs, particularly antiarrhythmic agents such as β-blockers.[] The (R)-configuration of this amino alcohol is crucial for ensuring stereoselective binding to adrenergic receptors, which can lead to higher efficacy and a reduction in side effects.[] This document provides detailed application notes and protocols for the synthesis of a representative β-blocker, a class of antiarrhythmic agents, utilizing this compound as a key starting material. The thiophene moiety in the structure offers unique electronic and lipophilic properties that can be exploited in drug design.[]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a model β-blocker from this compound and its subsequent biological activity.

ParameterValueReference
Synthesis Yield
Step 1: Epoxidation85-95%General synthetic knowledge
Step 2: Ring-opening70-85%General synthetic knowledge
Purity
Crude Product>90%General analytical data
Purified Product>99% (by HPLC)General analytical data
Biological Activity
IC50 (β1-adrenergic receptor)10-100 nMRepresentative data
Antiarrhythmic Efficacy (in vivo model)Dose-dependent reduction in ventricular premature beats[2]

Experimental Protocols

This section details the synthetic methodology for a representative β-blocker.

Protocol 1: Synthesis of a Representative Aryloxypropanolamine-based β-Blocker

This protocol describes a two-step synthesis of a model β-blocker. The first step involves the reaction of a substituted phenol with an epoxide precursor derived from this compound, followed by purification.

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-hydroxyphenylacetamide)

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Potassium carbonate (K2CO3)

  • Isopropyl alcohol

  • Toluene

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Step 1: Synthesis of the Aryloxy Epoxide Intermediate

  • To a solution of the substituted phenol (1.0 eq) in a suitable solvent such as aqueous methanol, add sodium hydroxide (1.1 eq) and stir at room temperature for 30 minutes.

  • Add epichlorohydrin (1.5 eq) dropwise to the reaction mixture and heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to obtain the crude aryloxy epoxide.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Ring-Opening Reaction with this compound

  • Dissolve the purified aryloxy epoxide (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as isopropyl alcohol or toluene.

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final β-blocker.

Characterization:

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic workflow for the preparation of a β-blocker from this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product start1 (R)-3-(Methylamino)-1- (thiophen-2-YL)propan-1-OL step2 Step 2: Ring-Opening Reaction start1->step2 start2 Substituted Phenol step1 Step 1: Formation of Aryloxy Epoxide start2->step1 start3 Epichlorohydrin start3->step1 step1->step2 product Antiarrhythmic Agent (β-Blocker) step2->product Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response cluster_drug Drug Action receptor β-Adrenergic Receptor g_protein G-Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates ca_channel L-type Ca2+ Channel pka->ca_channel Phosphorylates response Increased Heart Rate & Contractility ca_channel->response Increased Ca2+ Influx Leads to beta_blocker β-Blocker beta_blocker->receptor Inhibits

References

Application Note: A Protocol for the Reduction of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the chemical reduction of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one to its corresponding alcohol, 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. This reaction is a critical step in the synthesis of various pharmaceutical compounds, most notably as a key intermediate for the antidepressant Duloxetine.[1][] The protocol outlines a common and efficient method using sodium borohydride as the reducing agent. This application note includes a comprehensive list of materials, a step-by-step methodology, data presentation tables, and workflow diagrams to ensure reproducibility and clarity for researchers in drug discovery and organic synthesis.

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic chemistry. 3-(methylamino)-1-(thiophen-2-yl)propan-1-one is a significant precursor molecule whose reduction product, an amino alcohol, is a sought-after intermediate in pharmaceutical manufacturing.[3][4] While several reduction methods exist, including enzymatic processes with dehydrogenases for enantioselective synthesis,[3][5] this protocol focuses on a robust and widely accessible chemical method using sodium borohydride (NaBH₄). Sodium borohydride is a selective reducing agent that is effective for the reduction of aldehydes and ketones and is known for its operational simplicity and high yields.[6][7][8] This protocol is designed to be a reliable starting point for laboratory-scale synthesis.

Materials and Reagents

A summary of the primary reactants and reagents required for the synthesis is provided below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
3-(methylamino)-1-(thiophen-2-yl)propan-1-one*C₈H₁₁NOS169.25[9]Starting Material
3-(methylamino)-1-(thiophen-2-yl)propan-1-olC₈H₁₃NOS171.26[10]Product
Sodium Borohydride (NaBH₄)BH₄Na37.83Reducing Agent
Methanol (MeOH)CH₄O32.04Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction Solvent
Deionized Water (H₂O)H₂O18.02Quenching/Washing
Saturated Sodium Chloride Solution (Brine)NaCl58.44Washing
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)MgSO₄ / Na₂SO₄120.37 / 142.04Drying Agent
Hydrochloric Acid (HCl), 1M SolutionHCl36.46pH Adjustment/Quench

*Note: The starting material can also be used as its hydrochloride salt, which is commercially available. If using the salt, an initial neutralization step with a base (e.g., NaHCO₃) may be required, or the reaction can be performed directly.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the reduction reaction, from initial setup to final product analysis.

G Experimental Workflow for Ketone Reduction cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis A Dissolve Ketone in Methanol B Cool to 0°C (Ice Bath) A->B C Add NaBH4 Portion-wise B->C D Stir at 0°C to RT (Monitor by TLC) C->D E Quench Reaction (Add Water/dil. HCl) D->E F Solvent Evaporation E->F G Extract with Ethyl Acetate F->G H Wash & Dry Organic Layer G->H I Solvent Removal (Rotary Evaporator) H->I J Purify Crude Product (e.g., Column Chromatography) I->J K Characterize Product (NMR, IR, MS) J->K

Caption: A flowchart of the experimental procedure.

Detailed Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Sodium borohydride is a flammable solid that reacts with water and acids to produce flammable hydrogen gas.[8] Handle with care.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(methylamino)-1-(thiophen-2-yl)propan-1-one (1.0 g, 5.91 mmol).

    • Add methanol (20 mL) to the flask and stir until the starting material is completely dissolved.

    • Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reduction:

    • While stirring vigorously, slowly add sodium borohydride (0.27 g, 7.09 mmol, 1.2 equivalents) in small portions over 15 minutes. Maintain the internal temperature below 10 °C during the addition.

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 9:1 Dichloromethane:Methanol. The reaction is complete upon the disappearance of the starting ketone spot.[11]

  • Work-up and Isolation:

    • Cool the flask again in an ice bath.

    • Carefully quench the reaction by the dropwise addition of deionized water (10 mL) to decompose the excess sodium borohydride. Note: Hydrogen gas evolution will occur.[8]

    • Adjust the pH to ~7 using 1M HCl if necessary.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate (30 mL) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash sequentially with deionized water (20 mL) and saturated brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification and Analysis:

    • If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.

    • The final product, 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, should be obtained as a solid or viscous oil.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Reaction Mechanism

The reduction of the ketone proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is subsequently protonated during the work-up to yield the final alcohol.

G Mechanism of Ketone Reduction by NaBH4 Ketone R-C(=O)-R' Intermediate R-C(O⁻)(H)-R' Ketone->Intermediate Step 1 BH4 [BH4]⁻ BH3 BH3 BH4->BH3 p1 BH4->p1 H⁻ Alcohol R-C(OH)(H)-R' Intermediate->Alcohol Step 2 (Work-up) p3 Intermediate->p3 Solvent H-Solvent (e.g., MeOH) Solvent_minus ⁻Solvent Solvent->Solvent_minus p4 Solvent->p4 p1:e->Ketone:w Nucleophilic Attack p2 p3:e->p4:w Protonation

Caption: Simplified mechanism of borohydride reduction.

Data Summary

The following table summarizes the typical parameters and expected results for the described protocol.

ParameterValue / Observation
Reactants
Starting Ketone1.0 g (5.91 mmol)
Sodium Borohydride0.27 g (7.09 mmol)
Reaction Conditions
SolventMethanol (20 mL)
Temperature0 °C to Room Temperature
Reaction Time~2.5 hours
Expected Results
Theoretical Yield1.01 g
Typical Experimental Yield>90% (Varies based on purity and work-up efficiency)
Product AppearanceWhite to light yellow solid or viscous oil
Purity (post-purification)>98% (Determined by NMR or LC-MS)

This protocol provides a standardized method for the reduction of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, a valuable intermediate in pharmaceutical synthesis.[1][12] Adherence to the outlined steps should afford the desired amino alcohol in high yield and purity.

References

Synthesis of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: A Detailed Overview of Reaction Conditions and Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a crucial chiral intermediate in the synthesis of the antidepressant drug Duloxetine. The stereoselective synthesis of this compound is of significant industrial importance, and various methodologies have been developed to achieve high enantiopurity and yield. This document provides a detailed overview of the primary synthetic routes, focusing on reaction conditions and the catalysts employed. The information is intended to serve as a practical guide for researchers in organic synthesis and drug development.

Synthetic Strategies

The synthesis of this compound predominantly involves the asymmetric reduction of a prochiral ketone precursor, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one. The main strategies to achieve the desired (R)-enantiomer include:

  • Biocatalytic Asymmetric Reduction: Utilizing whole-cell systems or isolated enzymes, such as carbonyl reductases and alcohol dehydrogenases, to catalyze the enantioselective reduction of the ketone precursor.

  • Chemical Asymmetric Hydrogenation: Employing transition metal catalysts, typically based on Ruthenium or Iridium, complexed with chiral ligands to facilitate enantioselective hydrogenation.

  • Chiral Borane-Mediated Reduction: Using stoichiometric or catalytic amounts of chiral oxazaborolidine reagents, such as the Corey-Bakshi-Shibata (CBS) catalyst, to direct the stereoselective reduction of the ketone.

Each of these methods offers distinct advantages concerning selectivity, operational simplicity, and cost-effectiveness. The choice of a particular method often depends on the desired scale of the synthesis, available resources, and specific process requirements.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for the different synthetic approaches, allowing for a direct comparison of their efficiencies.

Table 1: Biocatalytic Asymmetric Reduction
Enzyme SourceSubstrateBiocatalystCo-factor RegenerationTemp. (°C)pHReaction Time (h)Conversion (%)e.e. (%)
Candida macedoniensis AKU 4588N,N-dimethyl-3-keto-3-(2-thienyl)-1-propylamineCarbonyl Reductase (CR2)Glucose Dehydrogenase (GDH)30-407.0-9.5897.7>99.9
Lactobacillus brevis3-chloro-1-(thien-2-yl)propan-1-oneAlcohol Dehydrogenase (LbADH)Not Specified25-405.0-8.0-->85
Saccharomyces cerevisiae CGMCC No. 22303-N-methylamino-1-(2-thienyl)-1-propanoneImmobilized Whole CellsEndogenous306.0-100>99.0
Table 2: Chemical Asymmetric Hydrogenation
Catalyst SystemSubstrateCatalyst Loading (mol%)H₂ Pressure (atm)SolventTemp. (°C)Reaction Time (h)Yield (%)e.e. (%)
Ru(II)Cl(η⁶-p-cymene)[(S,S)-N-TsDPEN]3-(methylamino)-1-(thiophen-2-yl)propan-1-oneNot Specified(Transfer Hydrogenation)HCOOH/NEt₃Not SpecifiedNot SpecifiedHighHigh
[Ir(COD)Cl]₂ / (R)-SEGPHOSN-Acyl protected precursor0.54.1THFRoom Temp12-15HighHigh
RuBr₂[(R)-BINAP]β-keto ester precursorNot Specified100Methanol363696>99
Table 3: Chiral Borane-Mediated Reduction
Catalyst SystemSubstrateCatalyst Loading (mol%)Reducing AgentSolventTemp. (°C)Reaction Time (h)Yield (%)e.e. (%)
(R)-Me-CBS Catalyst3-(methylamino)-1-(thiophen-2-yl)propan-1-one5-10BH₃·THFTHFRoom TempNot SpecifiedHigh>95

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the tables above.

Protocol 1: Biocatalytic Reduction using Candida macedoniensis Carbonyl Reductase

This protocol describes the asymmetric reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propylamine (DKTP) to (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propylamine ((S)-DHTP), a precursor which can be demethylated to the target molecule.

1. Materials:

  • Recombinant E. coli expressing Carbonyl Reductase from Candida macedoniensis AKU 4588 (CR2).

  • Recombinant E. coli expressing Glucose Dehydrogenase (GDH).

  • N,N-dimethyl-3-keto-3-(2-thienyl)-1-propylamine (DKTP).

  • Glucose.

  • NADP⁺.

  • Phosphate buffer (0.1 M, pH 7.0-9.5).

  • Ethyl acetate.

  • Anhydrous sodium sulfate.

2. Procedure:

  • Prepare a reaction mixture containing 0.1 M phosphate buffer, DKTP (20 g/L), glucose (40 g/L), and NADP⁺ (0.1 mmol/L).

  • Add the recombinant whole cells containing CR2 and GDH to the reaction mixture.

  • Incubate the reaction at 30-40 °C with gentle agitation for 8 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (S)-DHTP.

  • Purify the product by column chromatography if necessary.

Protocol 2: Asymmetric Transfer Hydrogenation using Ru(II)-TsDPEN Catalyst

This protocol outlines a general procedure for the asymmetric transfer hydrogenation of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one.

1. Materials:

  • Ru(II)Cl(η⁶-p-cymene)[(S,S)-N-TsDPEN] catalyst.

  • 3-(methylamino)-1-(thiophen-2-yl)propan-1-one.

  • Formic acid/triethylamine azeotrope (5:2).

  • Anhydrous solvent (e.g., dichloromethane).

2. Procedure:

  • In an inert atmosphere glovebox, dissolve the Ru(II) catalyst in the anhydrous solvent.

  • Add the substrate, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, to the catalyst solution.

  • Add the formic acid/triethylamine azeotrope as the hydrogen source.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor by HPLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting this compound by column chromatography.

Protocol 3: CBS-Catalyzed Asymmetric Reduction

This protocol describes the enantioselective reduction of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one using the Corey-Bakshi-Shibata (CBS) catalyst.

1. Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene).

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF).

  • 3-(methylamino)-1-(thiophen-2-yl)propan-1-one.

  • Anhydrous tetrahydrofuran (THF).

  • Methanol.

  • 1 M Hydrochloric acid.

2. Procedure:

  • Under an inert atmosphere, cool a solution of the CBS catalyst (5-10 mol%) in anhydrous THF to 0 °C.

  • Slowly add the BH₃·THF solution to the catalyst solution and stir for 10 minutes.

  • Add a solution of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, cool the reaction to 0 °C and slowly add methanol to quench the excess borane.

  • Acidify the mixture with 1 M HCl and stir for 30 minutes.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash chromatography to yield this compound.

Visualizations

The following diagrams illustrate the key synthetic pathways and workflows.

Synthesis_Pathways sub 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one prod (R)-3-(Methylamino)-1- (thiophen-2-yl)propan-1-ol sub->prod Asymmetric Reduction cat_bio Biocatalyst (e.g., Carbonyl Reductase) cat_bio->sub cat_chem Chemical Catalyst (e.g., Ru-TsDPEN) cat_chem->sub cat_cbs CBS Catalyst (e.g., (R)-Me-CBS) cat_cbs->sub

Caption: Overview of catalytic routes for the synthesis of the target molecule.

Biocatalytic_Workflow start Start: Prepare Reaction Mixture (Substrate, Buffer, Co-factor) biocatalysis Add Biocatalyst (Whole Cells or Isolated Enzyme) start->biocatalysis incubation Incubate under Controlled Conditions (Temp, pH, Agitation) biocatalysis->incubation monitoring Monitor Reaction Progress (TLC/HPLC) incubation->monitoring workup Work-up: Extraction and Solvent Removal monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product: (R)-enantiomer purification->product

Caption: General experimental workflow for biocatalytic reduction.

Chemical_Hydrogenation_Workflow start Start: Dissolve Catalyst and Substrate in Solvent reaction Add Hydrogen Source (H₂ gas or Transfer Agent) start->reaction conditions Maintain Reaction Conditions (Pressure, Temperature) reaction->conditions monitoring Monitor Reaction Progress (HPLC) conditions->monitoring quench Quench Reaction monitoring->quench workup Work-up and Purification quench->workup product Final Product: (R)-enantiomer workup->product

Caption: General workflow for chemical asymmetric hydrogenation.

Application Note: Scale-Up Synthesis of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a critical chiral intermediate in the synthesis of the selective serotonin and norepinephrine reuptake inhibitor (SSNRI), Duloxetine.[][2][3] The stereochemistry of this intermediate is crucial, as the (S)-enantiomer of Duloxetine is significantly more active. This document outlines a robust and scalable two-step process for the synthesis of this compound, commencing with a Mannich reaction to form the key ketone intermediate, followed by an enantioselective reduction. This method is designed to be efficient and suitable for industrial production, yielding a product with high enantiomeric excess.

Overall Synthetic Scheme

The synthesis is a two-step process:

  • Step 1: Mannich Reaction: 2-acetylthiophene undergoes a Mannich reaction with paraformaldehyde and methylamine hydrochloride to produce 3-methylamino-1-(thiophen-2-yl)propan-1-one hydrochloride.[4]

  • Step 2: Asymmetric Reduction: The resulting ketone is then subjected to an asymmetric reduction to yield the desired this compound. This can be achieved through various methods, including chemo-catalytic hydrogenation or enzymatic reduction.[5][6]

Data Presentation

Table 1: Reagents and Materials for Step 1 (Mannich Reaction)
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Moles (mol)Amount
2-AcetylthiopheneC₆H₆OS126.181.0126.18 g
Methylamine hydrochlorideCH₅N·HCl67.521.281.02 g
Paraformaldehyde(CH₂O)n~30.031.236.04 g
Concentrated Hydrochloric AcidHCl36.46-5 mL
EthanolC₂H₅OH46.07-500 mL
Table 2: Reaction Conditions for Step 1 (Mannich Reaction)
ParameterValue
Temperature70-80 °C
Reaction Time12-16 hours
PressureAtmospheric
SolventEthanol
Table 3: Reagents and Materials for Step 2 (Asymmetric Reduction - Example with Chiral Catalyst)
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Moles (mol)Amount
3-Methylamino-1-(thiophen-2-yl)propan-1-one HClC₈H₁₂ClNOS205.700.5102.85 g
(R,R)-Ts-DPEN-Ru(II) catalyst--0.0005-
Formic acid/Triethylamine (5:2)---250 mL
DichloromethaneCH₂Cl₂84.93-1 L
Table 4: Reaction Conditions for Step 2 (Asymmetric Reduction)
ParameterValue
Temperature25-30 °C
Reaction Time8-12 hours
PressureAtmospheric
SolventDichloromethane
Table 5: Typical Yield and Purity
StepProductTypical Yield (%)Purity (%)Enantiomeric Excess (ee) (%)
13-Methylamino-1-(thiophen-2-yl)propan-1-one HCl85-90%>98%-
2This compound90-95%>99%>99%

Experimental Protocols

Step 1: Synthesis of 3-Methylamino-1-(thiophen-2-yl)propan-1-one hydrochloride
  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add ethanol (500 mL), 2-acetylthiophene (126.18 g, 1.0 mol), methylamine hydrochloride (81.02 g, 1.2 mol), and paraformaldehyde (36.04 g, 1.2 mol).

  • Add concentrated hydrochloric acid (5 mL) to the mixture.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid and wash with cold ethanol (2 x 100 mL).

  • Dry the product, 3-methylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, under vacuum at 40-50 °C to a constant weight.

Step 2: Asymmetric Reduction to this compound
  • In a 2 L three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylamino-1-(thiophen-2-yl)propan-1-one hydrochloride (102.85 g, 0.5 mol) in dichloromethane (1 L).

  • Add the formic acid/triethylamine (5:2 molar ratio, 250 mL) azeotrope to the solution.

  • Add the chiral ruthenium catalyst, such as (R,R)-Ts-DPEN-Ru(II) (catalytic amount, e.g., 0.1 mol%).

  • Stir the mixture at room temperature (25-30 °C) for 8-12 hours.

  • Monitor the reaction for the disappearance of the ketone by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (500 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 200 mL).

  • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white to off-white solid.

Mandatory Visualization

Scale_Up_Synthesis_Workflow start Starting Materials: 2-Acetylthiophene, Methylamine HCl, Paraformaldehyde mannich_reaction Step 1: Mannich Reaction (Ethanol, HCl, 70-80°C) start->mannich_reaction ketone_intermediate Intermediate: 3-Methylamino-1-(thiophen-2-yl) propan-1-one HCl mannich_reaction->ketone_intermediate Yield: 85-90% asymmetric_reduction Step 2: Asymmetric Reduction (Chiral Ru-catalyst, FA/TEA, 25-30°C) ketone_intermediate->asymmetric_reduction workup_purification Work-up & Purification (Extraction, Recrystallization) asymmetric_reduction->workup_purification Yield: 90-95% final_product Final Product: (R)-3-(Methylamino)-1- (thiophen-2-yl)propan-1-ol workup_purification->final_product Purity: >99% ee: >99%

References

Application Notes and Protocols: (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol in the Preparation of Pharmaceutical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the synthesis, purification, and analytical characterization of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate in the manufacturing of the antidepressant drug Duloxetine.[][2] Detailed protocols are outlined for its preparation and its qualification as a pharmaceutical standard, which is crucial for quality control and regulatory compliance in drug development. This document also includes a diagram of the signaling pathway of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), to provide context for its pharmacological relevance.[3][4][5]

Introduction

This compound is a chiral amino alcohol that serves as a critical building block in the asymmetric synthesis of Duloxetine.[] The stereochemistry of this intermediate is vital, as the final active pharmaceutical ingredient's (API) efficacy and safety are dependent on the correct enantiomeric form.[] The preparation of highly pure this compound as a pharmaceutical standard is a prerequisite for its use in the synthesis of Duloxetine and for the accurate quantification of impurities in the final drug product.

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process involving a Mannich reaction followed by a stereoselective reduction or chiral resolution.

Synthesis of Racemic 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

The initial step involves the synthesis of the racemic precursor, 3-methylamino-1-(2-thienyl)-1-propanone hydrochloride, via a Mannich reaction. This is followed by the reduction of the ketone to the corresponding alcohol.

Experimental Protocol 1: Synthesis of 3-Methylamino-1-(2-thienyl)-1-propanone hydrochloride

  • In a suitable reaction vessel, charge 2-acetylthiophene, paraformaldehyde, methylamine hydrochloride, and a polar solvent (e.g., a mixture of ethanol and water).[6]

  • Add concentrated hydrochloric acid and heat the mixture to 80°C for approximately 16 hours.[6]

  • Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and filter the crude product.

  • Recrystallize the crude product from ethanol to yield purified 3-methylamino-1-(2-thienyl)-1-propanone hydrochloride.[6]

Experimental Protocol 2: Reduction to Racemic 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

  • Dissolve the 3-methylamino-1-(2-thienyl)-1-propanone hydrochloride in a suitable solvent such as methanol.

  • Cool the solution to 0-5°C.

  • Slowly add a reducing agent, such as sodium borohydride, while maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction and extract the product into an organic solvent.

  • Wash, dry, and concentrate the organic layer to obtain the racemic alcohol.

Chiral Resolution of this compound

The resolution of the racemic mixture is a critical step to isolate the desired (R)-enantiomer. This is often achieved by diastereomeric salt formation using a chiral resolving agent, such as (S)-mandelic acid. To obtain the (R)-enantiomer of the amino alcohol, the opposite enantiomer of the resolving agent, (R)-mandelic acid, would be used.

Experimental Protocol 3: Chiral Resolution

  • Dissolve the racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol in a suitable solvent like 2-butanol containing a small amount of water.[7]

  • Add an equimolar amount of (R)-mandelic acid to the solution.

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to crystallize the diastereomeric salt.

  • Filter the crystals of the this compound-(R)-mandelate salt.

  • To liberate the free base, treat the diastereomeric salt with a base (e.g., sodium hydroxide solution) and extract the (R)-enantiomer into an organic solvent.

  • Wash, dry, and concentrate the organic layer to yield the purified this compound. An optical purity of >99.9% enantiomeric excess (ee) can be achieved.[7]

Qualification as a Pharmaceutical Standard

To be used as a pharmaceutical standard, the synthesized this compound must be rigorously characterized to confirm its identity, purity, and potency.

Analytical Characterization

A battery of analytical techniques should be employed for full characterization.

Table 1: Analytical Methods for Characterization

Technique Purpose Typical Parameters
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantificationColumn: Chiralcel OJ; Mobile Phase: n-Hexane/Ethanol/Diethylamine; Detection: UV at 230 nm
Chiral HPLC Determination of enantiomeric purityColumn: Chiralcel OD-H; Mobile Phase: Hexane/Isopropanol/Diethylamine; Detection: UV
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmationSolvent: CDCl₃ or d₆-DMSO; provides information on the chemical environment of protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Structural confirmationSolvent: CDCl₃ or d₆-DMSO; provides information on the carbon skeleton.
MS (Mass Spectrometry) Molecular weight confirmationIonization technique: ESI+; confirms the molecular weight of the compound.
FT-IR (Fourier-Transform Infrared Spectroscopy) Functional group identificationSample preparation: KBr pellet; identifies characteristic functional groups (e.g., O-H, N-H, C-S).
Melting Point Physical property characterizationProvides a range for the melting temperature, indicative of purity.

Experimental Protocol 4: HPLC Purity Analysis

  • Preparation of Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration.

  • Preparation of Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: A suitable chiral column (e.g., Chiralcel OJ).

    • Mobile Phase: A mixture of n-Hexane, ethanol, and diethyl amine.

    • Flow Rate: 0.5 ml/min.

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms. Calculate the purity of the sample by comparing the peak area with that of the reference standard.

Data Presentation

All quantitative data from the synthesis and analysis should be summarized for clarity.

Table 2: Summary of Synthesis and Purity Data

Parameter Result
Yield of 3-methylamino-1-(2-thienyl)-1-acetone hydrochloride 60-70%
Yield of resolved this compound Approx. 66% (based on the (S)-enantiomer resolution)[8]
Chemical Purity (HPLC) >99.5%
Enantiomeric Purity (Chiral HPLC) >99.9% ee[7][8]
Melting Point 70.5–73.0°C (for the (S)-enantiomer)[8]

Application in Pharmaceutical Standard Preparation

A well-characterized batch of this compound can be established as a primary reference standard. This standard is then used for:

  • Quality control of raw materials: Ensuring the identity and purity of starting materials for Duloxetine synthesis.

  • In-process controls: Monitoring the progress and quality of the API manufacturing process.

  • Final product testing: Quantifying the level of this specific intermediate as a potential impurity in the final Duloxetine API.

Signaling Pathway and Experimental Workflow

Duloxetine Signaling Pathway

Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[3][5] It functions by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic neuron.[3] This inhibition leads to an increased concentration of serotonin and norepinephrine in the synaptic cleft, thereby enhancing their neurotransmission.[5] This modulation of serotonergic and noradrenergic pathways is believed to be the primary mechanism for its antidepressant and analgesic effects.[9][10]

duloxetine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Serotonin_Vesicle Serotonin Serotonin 5-HT Serotonin_Vesicle->Serotonin Release Norepinephrine_Vesicle Norepinephrine Norepinephrine NE Norepinephrine_Vesicle->Norepinephrine Release Duloxetine Duloxetine Duloxetine->SERT Inhibits Duloxetine->NET Inhibits Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binds Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptor Norepinephrine->Norepinephrine_Receptor Binds Signal_Transduction Signal Transduction (Therapeutic Effect) Serotonin_Receptor->Signal_Transduction Norepinephrine_Receptor->Signal_Transduction

Caption: Duloxetine's mechanism of action.

Experimental Workflow for Pharmaceutical Standard Preparation

The logical flow from synthesis to a qualified pharmaceutical standard is depicted below.

workflow start Starting Materials (2-Acetylthiophene, etc.) synthesis Racemic Synthesis (Mannich Reaction & Reduction) start->synthesis resolution Chiral Resolution (with (R)-Mandelic Acid) synthesis->resolution purification Purification (Recrystallization) resolution->purification characterization Full Analytical Characterization purification->characterization documentation Documentation (Certificate of Analysis) characterization->documentation standard Qualified Pharmaceutical Standard documentation->standard

Caption: Workflow for standard preparation.

Conclusion

The protocols and data presented herein provide a robust framework for the synthesis, purification, and characterization of this compound. The establishment of this key intermediate as a well-defined pharmaceutical standard is essential for ensuring the quality, safety, and efficacy of Duloxetine. Adherence to these detailed methodologies will support researchers and drug developers in maintaining high standards of quality control throughout the manufacturing process.

References

Monitoring the Synthesis of a Key Duloxetine Intermediate: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a critical chiral intermediate in the synthesis of the widely used antidepressant, duloxetine.[][2] The stereochemical purity of this intermediate is paramount, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles. Therefore, robust analytical methods are essential for monitoring the synthesis process, ensuring the desired enantiomer is produced with high purity, and tracking the reaction's progress to completion.

This document provides detailed application notes and protocols for three key analytical techniques used to monitor the synthesis of this compound:

  • High-Performance Liquid Chromatography (HPLC): For chiral separation and determination of enantiomeric excess (e.e.).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural verification and monitoring reaction conversion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For sensitive detection and confirmation of product identity.

These methods are vital for researchers, scientists, and drug development professionals involved in the synthesis and quality control of duloxetine and related pharmaceutical compounds.

Synthetic Workflow Overview

A common route to synthesize this compound involves the asymmetric reduction of a ketone precursor, 3-methylamino-1-(thiophen-2-yl)propan-1-one. This reduction is a critical step where the stereochemistry of the final product is established.

SynthesisWorkflow Start 2-Acetylthiophene Precursor 3-Methylamino-1-(thiophen-2-yl)propan-1-one (Ketone Precursor) Start->Precursor Mannich Reaction Product This compound (Final Product) Precursor->Product Asymmetric Reduction Analysis Analytical Monitoring Product->Analysis Characterization & Purity Assessment

Caption: A simplified workflow for the synthesis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess of the final product.[3][4] This method utilizes a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers, leading to their separation.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral column: A polysaccharide-based CSP such as one coated with a cellulose or amylose derivative is often effective.[5]

  • Mobile phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) for basic compounds.

  • Sample solvent: Mobile phase or a compatible solvent.

Sample Preparation:

  • Accurately weigh and dissolve a sample of the reaction mixture or final product in the sample solvent to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Chromatographic Conditions: The following conditions have been reported for the separation of the enantiomers of 3-(methylamino)-1-(2-thienyl)propan-1-ol:

ParameterValue
Column Chiralcel OD-H or similar amylose-based CSP
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 235 nm
Injection Volume 10 µL

Data Presentation: Quantitative HPLC Data

CompoundEnantiomerRetention Time (min)Resolution (Rs)
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol(S)~11.0> 1.5
(R)~13.0

Note: Retention times are approximate and can vary depending on the specific column, system, and exact mobile phase composition. The resolution (Rs) between the two enantiomer peaks should be greater than 1.5 for accurate quantification.

Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the following formula:

% e.e. = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Where AreaR is the peak area of the desired (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.

HPLCWorkflow Sample Reaction Sample Prep Dilute & Filter Sample->Prep Inject Inject into HPLC System Prep->Inject Separate Chiral Column Separation Inject->Separate Detect UV Detection (235 nm) Separate->Detect Analyze Calculate % Enantiomeric Excess Detect->Analyze

Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for monitoring the progress of a chemical reaction. By comparing the NMR spectra of the reaction mixture over time to the spectra of the starting material and the final product, one can determine the extent of conversion.

Experimental Protocol

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl3 or DMSO-d6)

  • Internal standard (optional, for quantitative analysis)

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Remove the reaction solvent under reduced pressure.

  • Dissolve the residue in a suitable deuterated solvent (e.g., 0.6 mL of CDCl3).

  • Transfer the solution to an NMR tube for analysis.

NMR Parameters:

  • 1H NMR: A standard single-pulse experiment is typically sufficient. Key signals to monitor are the disappearance of the ketone's α-protons and the appearance of the alcohol's methine proton (CH-OH) and hydroxyl proton.

  • 13C NMR: Useful for confirming the conversion of the carbonyl carbon to a hydroxyl-bearing carbon.

Data Presentation: Representative 1H NMR Chemical Shifts (in CDCl3)

CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
3-Methylamino-1-(thiophen-2-yl)propan-1-oneThiophene Protons~7.1 - 7.9m
-CH2-CO-~3.4 - 3.5t
-CH2-N-~3.0 - 3.1t
-N-CH3~2.5s
This compoundThiophene Protons~6.9 - 7.2m
-CH(OH)-~5.2dd
-CH2-N-~2.8 - 3.0m
-N-CH3~2.4s
-CH2-CH(OH)-~1.9 - 2.0m

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The disappearance of the signals around 3.4-3.5 ppm and the appearance of the signal around 5.2 ppm are key indicators of reaction progress.[6]

Data Analysis: The percentage conversion can be estimated by integrating the signals corresponding to the starting material and the product. For example:

Conversion (%) = [ IntegralProduct / (IntegralProduct + IntegralStarting Material) ] x 100

Where IntegralProduct is the integration of a characteristic product peak (e.g., the -CH(OH)- proton) and IntegralStarting Material is the integration of a characteristic starting material peak (e.g., one of the -CH2-CO- protons).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. It is an excellent tool for confirming the molecular weight of the product and for detecting low-level impurities. A targeted Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method can be developed for highly specific and sensitive quantification.

Experimental Protocol

Instrumentation and Materials:

  • LC-MS system, preferably a triple quadrupole mass spectrometer for MRM.

  • Reversed-phase C18 column.

  • Mobile phase: Acetonitrile and water, often with a modifier like formic acid to improve ionization.

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

LC-MS Conditions:

ParameterValue
Column C18 (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive

Mass Spectrometry Parameters (for MRM):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol172.1111.0~15
71.1~20

Note: The precursor ion corresponds to the protonated molecule [M+H]+. Product ions are characteristic fragments. Collision energies need to be optimized for the specific instrument.

Data Analysis: By monitoring the specific transitions (precursor ion → product ion), the presence of the target compound can be confirmed with high specificity. The peak area of the MRM transition is proportional to the concentration of the analyte in the sample. This allows for tracking the formation of the product throughout the reaction.

LCMSWorkflow Sample Diluted Reaction Sample LC LC Separation (C18 Column) Sample->LC Ionize Electrospray Ionization (ESI+) LC->Ionize Q1 Q1: Precursor Ion Selection (m/z 172.1) Ionize->Q1 Q2 Q2: Collision-Induced Dissociation (CID) Q1->Q2 Q3 Q3: Product Ion Selection (e.g., m/z 111.0) Q2->Q3 Detect Detector Q3->Detect Result Confirm Product Identity & Relative Quantity Detect->Result

Caption: Logical workflow for LC-MS/MS (MRM) analysis.

Conclusion

The analytical methods detailed in this document provide a robust framework for monitoring the synthesis of this compound. The combined use of chiral HPLC, NMR spectroscopy, and LC-MS allows for comprehensive control over the reaction, ensuring the production of a high-purity, stereochemically defined intermediate. Chiral HPLC is indispensable for quantifying enantiomeric purity, NMR provides crucial information on reaction conversion and structural integrity, and LC-MS offers highly sensitive and specific confirmation of the product's identity. Implementing these analytical strategies is key to efficient process development and stringent quality control in the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate in the synthesis of various pharmaceuticals, including Duloxetine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield After Recrystallization - Inappropriate solvent choice. - Insufficient cooling or too rapid cooling. - Too much solvent used.- Screen a variety of solvents or solvent mixtures. Polar solvents like isopropanol, ethanol, or mixtures with water may be effective. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. - Use the minimum amount of hot solvent required to dissolve the compound completely.
Oiling Out During Recrystallization - The compound's melting point is lower than the boiling point of the solvent. - High concentration of impurities.- Select a solvent with a lower boiling point. - Try a two-solvent system where the compound is highly soluble in one and poorly soluble in the other. - Perform a preliminary purification step, such as a simple filtration or a quick column chromatography, to remove some impurities.
Poor Separation in Column Chromatography - Incorrect mobile phase polarity. - Column overloading. - Inappropriate stationary phase.- Optimize the solvent system. A gradient of increasing polarity, such as dichloromethane/methanol or ethyl acetate/heptane with a small amount of amine base (e.g., triethylamine) to reduce tailing, is often effective. - Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of compound to silica gel by weight. - Standard silica gel is commonly used. For highly polar impurities, reverse-phase chromatography might be an alternative.
Low Enantiomeric Excess (ee) After Chiral Resolution - Incomplete crystallization of the desired diastereomeric salt. - Co-precipitation of the undesired diastereomer. - Inaccurate measurement of the resolving agent.- Optimize the solvent and temperature for crystallization. For the resolution with (S)-mandelic acid, 2-butanol with a specific amount of water has been reported to be effective for industrial-scale production.[1] - Perform multiple recrystallizations of the diastereomeric salt to improve chiral purity. - Ensure the molar ratio of the resolving agent to the racemic compound is accurate.
Presence of Impurities in Final Product - Incomplete reaction or side reactions during synthesis. - Inefficient purification.- Identify the impurities using analytical techniques like HPLC-MS. Common impurities can include the corresponding (S)-enantiomer, unreacted starting materials, or byproducts from the synthetic route. - Employ a combination of purification techniques. For example, an initial recrystallization followed by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: The most effective method often involves a multi-step approach. For initial purification from crude reaction mixtures, recrystallization is a good starting point to remove bulk impurities. For achieving high chemical and enantiomeric purity, chiral resolution followed by further purification of the desired enantiomer is necessary.

Q2: How can I resolve the racemic mixture of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol?

A2: Chiral resolution using a chiral acid to form diastereomeric salts is a common and effective method. (S)-Mandelic acid has been successfully used for this purpose. The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.

Q3: What are the common impurities I should look for?

A3: Common impurities can include the undesired (S)-enantiomer, starting materials from the synthesis, and potential byproducts. For instance, if synthesized from 3-chloro-1-(thiophen-2-yl)propan-1-one and methylamine, unreacted ketone or the corresponding dimethylamino analog could be present.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique. A chiral HPLC method is essential for determining the enantiomeric excess (ee). For assessing chemical purity, a standard reverse-phase HPLC method is used. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also crucial for structural confirmation and identification of impurities.

Experimental Protocols

Chiral Resolution via Diastereomeric Salt Formation

This protocol is based on the successful industrial-scale resolution using (S)-mandelic acid.[1]

Materials:

  • Racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol

  • (S)-Mandelic acid

  • 2-Butanol

  • Water

Procedure:

  • Dissolve the racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol in 2-butanol containing two equimolar amounts of water.

  • Add (S)-mandelic acid as the resolving agent.

  • Heat the mixture to obtain a clear solution.

  • Allow the solution to cool slowly to room temperature to induce crystallization of the diastereomeric salt of the (S)-amine with (S)-mandelic acid.

  • Isolate the precipitated salt by filtration. The mother liquor will be enriched in the desired (R)-enantiomer.

  • To isolate the (R)-enantiomer, treat the mother liquor with a base (e.g., sodium hydroxide) to neutralize the mandelic acid and extract the free base into an organic solvent.

  • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the enriched this compound.

  • Further purification of the (R)-enantiomer can be achieved by recrystallization or column chromatography if necessary. This process can yield the desired (S)-amine with >99.9% ee after liberation from the crystallized salt.[1]

General Column Chromatography for Amino Alcohols

This is a general protocol that can be adapted for the purification of this compound.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Heptane)

  • Triethylamine (optional, to reduce tailing)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the column bed.

  • Elution: Begin elution with the least polar solvent system, gradually increasing the polarity (gradient elution). For example, start with 100% dichloromethane and gradually add methanol. Adding a small percentage of triethylamine (e.g., 0.1-1%) to the mobile phase can help to prevent the basic amine from tailing on the acidic silica gel.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Purity and Yield Data for Purification Methods (Illustrative)

Purification StepStarting Purity (%)Final Purity (%)Enantiomeric Excess (ee, %)Yield (%)
Recrystallization (Isopropanol)8595Racemic70
Chiral Resolution with (S)-Mandelic Acid95 (Racemic)>99>99 (for the resolved enantiomer)~40-45 (for the desired enantiomer)
Column Chromatography (DCM/MeOH)90>98Racemic80

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions and the quality of the starting material.

Visualizations

experimental_workflow cluster_purification Purification Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization Initial Cleanup chiral_resolution Chiral Resolution recrystallization->chiral_resolution Enantiomer Separation column_chromatography Column Chromatography chiral_resolution->column_chromatography Final Polishing pure_product Pure (R)-enantiomer chiral_resolution->pure_product column_chromatography->pure_product

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Issue Identified check_purity Assess Chemical Purity (HPLC, NMR) start->check_purity check_ee Assess Enantiomeric Purity (Chiral HPLC) start->check_ee low_purity Low Chemical Purity check_purity->low_purity Impure low_ee Low Enantiomeric Excess check_ee->low_ee Low ee recrystallize Optimize Recrystallization low_purity->recrystallize chromatography Optimize Chromatography low_purity->chromatography resolution Optimize Chiral Resolution low_ee->resolution end Purity Goals Met recrystallize->end chromatography->end resolution->end

Caption: Logical flowchart for troubleshooting purification issues.

References

Technical Support Center: Synthesis of (R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL, a key intermediate in the production of various pharmaceuticals.

FAQs - Troubleshooting Guide

This section addresses common issues encountered during the synthesis, focusing on minimizing side reactions and maximizing yield and purity.

Synthesis of the Precursor Ketone: 3-Methylamino-1-(thiophen-2-yl)-1-propanone

The synthesis of the target molecule typically begins with the preparation of a β-aminoketone precursor via a Mannich reaction, followed by asymmetric reduction.

Q1: My Mannich reaction to produce the precursor, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one, is giving a low yield. What are the possible causes and solutions?

A low yield in the Mannich reaction can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure you are using the recommended reaction time and temperature. Refluxing for an adequate duration is crucial for driving the reaction forward.[1]

  • Suboptimal pH: The Mannich reaction is sensitive to pH. The reaction is typically carried out under acidic conditions to facilitate the formation of the electrophilic iminium ion. A small amount of a strong acid like hydrochloric acid is often used as a catalyst.[1]

  • Reagent Quality: The purity of your starting materials, 2-acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde, is critical. Impurities can interfere with the reaction. Use high-purity reagents and ensure the paraformaldehyde has not degraded.

  • Inefficient Work-up: Product loss can occur during the work-up and isolation steps. Chilling the reaction mixture thoroughly after dilution with an anti-solvent like acetone helps to maximize the precipitation of the hydrochloride salt of the product.[1]

Q2: I am observing the formation of a significant amount of a higher molecular weight byproduct in my Mannich reaction. What could it be and how can I avoid it?

The formation of a high molecular weight byproduct is likely due to a bis-aminomethylation reaction. This occurs when a second molecule of the iminium ion reacts with the enolizable product.

  • Cause: This side reaction is favored when there is an excess of formaldehyde and amine relative to the ketone.

  • Solution: To minimize this, carefully control the stoichiometry of your reactants. Using a slight excess of the amine hydrochloride and keeping the paraformaldehyde as the limiting or near-stoichiometric reagent can help. Additionally, ensuring a well-mixed reaction to avoid localized high concentrations of reagents is important.

Q3: How can I convert the initial product of the Mannich reaction, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one, to the required 3-methylamino-1-(thiophen-2-yl)-1-propanone for the asymmetric reduction?

The conversion of the dimethylamino group to a methylamino group is a demethylation step. While direct synthesis of the methylamino ketone is possible, if you have the dimethylamino compound, a common method involves reaction with a chloroformate reagent followed by hydrolysis. However, a more direct route to the methylamino alcohol is often preferred in industrial settings to avoid additional steps. Some synthetic routes utilize a transamination-like reaction where the dimethylamino group is displaced by methylamine, though this can be inefficient.

Asymmetric Reduction to this compound

The key step in obtaining the desired enantiomerically pure product is the asymmetric reduction of the precursor ketone. The Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst is a widely employed method.[2][3][4][5][6]

Q4: The enantiomeric excess (ee%) of my this compound is low. How can I improve it?

Low enantioselectivity is a common challenge in asymmetric synthesis. Here are several factors to consider:

  • Catalyst Choice and Purity: The choice of chiral catalyst is paramount. For the CBS reduction, different substituents on the oxazaborolidine can influence the enantioselectivity. Ensure the catalyst is of high purity and has not degraded.

  • Reaction Temperature: Asymmetric reductions are often highly sensitive to temperature. Lowering the reaction temperature generally increases enantioselectivity, although this can also decrease the reaction rate. It is crucial to find the optimal temperature for your specific substrate and catalyst system.[5]

  • Solvent Effects: The solvent can significantly impact the conformation of the catalyst and the transition state of the reaction, thereby affecting the ee. Anhydrous conditions are critical, as water can react with the borane reducing agent and the catalyst.[4][5] Common solvents for CBS reductions include tetrahydrofuran (THF) and toluene.

  • Reducing Agent: The choice of borane source (e.g., BH₃·THF, BH₃·SMe₂) can influence the outcome. Ensure the reducing agent is fresh and free of impurities like borohydride species, which can cause non-selective reduction.[5]

Q5: My asymmetric reduction is incomplete, and I have a mixture of the starting ketone and the alcohol product. How can I drive the reaction to completion?

Incomplete reduction can be addressed by:

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Stoichiometry of Reducing Agent: An insufficient amount of the borane reducing agent will lead to incomplete conversion. A slight excess of the reducing agent is typically used.

  • Catalyst Loading: While catalytic, a sufficient amount of the chiral catalyst is necessary to ensure a reasonable reaction rate. If the reaction is sluggish, a modest increase in catalyst loading may be beneficial.

Q6: I am concerned about the potential for over-reduction of the thiophene ring. Is this a common side reaction and how can I prevent it?

Over-reduction of the thiophene ring is generally not a major concern under the mild conditions of a CBS reduction. The borane reagents used are typically selective for the reduction of the ketone carbonyl group. More aggressive reducing agents or harsh reaction conditions (e.g., high-pressure hydrogenation with certain catalysts) would be required to reduce the aromatic thiophene ring. Sticking to the recommended reaction parameters for the CBS reduction should prevent this side reaction.

Q7: What is the best way to purify the final product, this compound, to remove the catalyst and any byproducts?

Purification is essential to obtain a high-purity final product. A typical work-up and purification procedure involves:

  • Quenching: The reaction is carefully quenched, often with methanol, to destroy any excess borane.

  • Acid-Base Extraction: The product is an amine and can be separated from non-basic impurities and the catalyst residues through acid-base extraction. The reaction mixture can be acidified, washed with an organic solvent to remove impurities, and then the aqueous layer is basified to liberate the free amine, which is then extracted into an organic solvent.

  • Column Chromatography: For high purity, flash column chromatography on silica gel is a standard and effective method.[7] A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes, often with a small amount of a basic modifier like triethylamine to prevent streaking of the amine product on the acidic silica gel) is typically used.

Data Presentation

The choice of catalyst and reaction conditions significantly impacts the yield and enantioselectivity of the asymmetric reduction. The following table summarizes results from a study on the asymmetric hydrogenation of 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride, a closely related substrate.

Table 1: Comparison of Catalysts for the Asymmetric Hydrogenation of 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride [8]

CatalystTemperature (°C)Pressure (bar H₂)Reaction Time (h)Conversion (%)Yield (%)Enantiomeric Excess (ee%)
Mn-PNN complex503016>999774

Note: This data is for a similar substrate and serves as an illustrative example of how catalyst choice affects the reaction outcome.

Experimental Protocols

The following are representative protocols for the key steps in the synthesis. Researchers should adapt these based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride (Mannich Reaction Precursor)[1]

Materials:

  • 2-Acetylthiophene

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-acetylthiophene (0.5 mol), dimethylamine hydrochloride (0.65 mol), paraformaldehyde (0.22 mol), and a catalytic amount of concentrated hydrochloric acid (1 ml) in ethanol (80 ml).

  • Heat the mixture to reflux and maintain for 1.5 hours.

  • After the reflux period, allow the solution to cool slightly and then dilute it with ethanol (100 ml) and acetone (500 ml).

  • Chill the solution overnight in a refrigerator or ice bath to facilitate the precipitation of the product.

  • Collect the resulting crystalline solid by vacuum filtration.

  • Wash the solid with cold acetone and dry it under vacuum to yield 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride.

Protocol 2: Asymmetric Reduction of 3-methylamino-1-(thiophen-2-yl)-1-propanone using (R)-CBS-oxazaborolidine

This is a general procedure based on the principles of the Corey-Bakshi-Shibata reduction and should be optimized for the specific substrate.

Materials:

  • 3-Methylamino-1-(thiophen-2-yl)-1-propanone hydrochloride

  • (R)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Aqueous Hydrochloric Acid (e.g., 1 M HCl)

  • Aqueous Sodium Hydroxide (e.g., 1 M NaOH)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-methylamino-1-(thiophen-2-yl)-1-propanone hydrochloride in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to 0 °C.

  • Add the (R)-2-Methyl-CBS-oxazaborolidine solution (typically 0.1 to 0.2 equivalents) to the stirred solution.

  • Slowly add the borane-THF complex solution (typically 1.0 to 1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C until the starting material is consumed (monitor by TLC).

  • Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C.

  • Warm the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl.

  • Separate the aqueous layer and basify it to a pH of >10 with 1 M NaOH.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with 1% triethylamine).

Diagrams

Diagram 1: Overall Synthetic Pathway

G A 2-Acetylthiophene + Dimethylamine HCl + Paraformaldehyde B 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one (Mannich Base) A->B Mannich Reaction C Demethylation (optional step) B->C D 3-Methylamino-1-(thiophen-2-yl)-1-propanone C->D E This compound D->E Asymmetric Reduction (e.g., CBS Reduction)

Caption: Overall synthetic pathway to this compound.

Diagram 2: Potential Side Reactions in the Mannich Reaction

G cluster_main Main Reaction cluster_side Side Reaction A 2-Acetylthiophene Enol C Desired Mannich Base A->C Nucleophilic Attack B Iminium Ion (from Dimethylamine + Formaldehyde) B->C D Desired Mannich Base (Enolizable) F Bis-aminomethylated Product (High MW Impurity) D->F Further Reaction E Iminium Ion E->F

Caption: Potential side reaction (bis-aminomethylation) in the Mannich reaction.

Diagram 3: Troubleshooting Logic for Low Enantioselectivity in Asymmetric Reduction

G start Low Enantiomeric Excess (ee%) q1 Is the reaction temperature optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no If not q2 Is the catalyst of high purity and the correct enantiomer? a1_yes->q2 s1 Lower the reaction temperature (e.g., to 0 °C or -20 °C) a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no If not q3 Are the solvents and reagents anhydrous? a2_yes->q3 s2 Source high-purity catalyst and verify the enantiomer. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no If not end Improved Enantioselectivity a3_yes->end s3 Use freshly dried solvents and ensure reagents are free from moisture. a3_no->s3 s3->end

Caption: Troubleshooting workflow for low enantioselectivity.

References

Technical Support Center: Chiral Resolution of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the diastereomeric salt crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common resolving agents for 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol?

A1: The most commonly reported and effective resolving agents for 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol are optically active forms of mandelic acid and tartaric acid derivatives. Specifically, (S)-mandelic acid has been shown to be highly effective in yielding the (S)-enantiomer with high enantiomeric excess.[1] Another resolving agent that has been used is (+)-di-p-toluoyl-D-tartaric acid.[2]

Q2: Which solvent system is recommended for the crystallization of the diastereomeric salt?

A2: For the resolution with (S)-mandelic acid, an optimized solvent system is 2-butanol containing two equimolar amounts of water.[1] The presence of water can be crucial for the formation of well-defined crystals and can significantly impact the efficiency of the resolution.

Q3: What level of enantiomeric excess (ee) can I expect to achieve?

A3: With an optimized protocol using (S)-mandelic acid, it is possible to obtain the (S)-enantiomer of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol with an enantiomeric excess of greater than 99.9%.[1]

Q4: How can I determine the enantiomeric excess of my resolved product?

A4: The most common and accurate method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC).[3][4] This technique uses a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas gives the enantiomeric excess.

Q5: My resolution is resulting in a low yield. What are the potential causes?

A5: Low yields can be attributed to several factors, including:

  • Suboptimal Solvent Choice: The solubility of the diastereomeric salts is highly dependent on the solvent. The ideal solvent should provide a significant difference in solubility between the two diastereomers.

  • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic compound is critical.

  • Premature Filtration: Crystallization may not be complete, leaving a significant amount of the desired diastereomer in the mother liquor.

  • Inappropriate Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can trap the undesired diastereomer.

Q6: The enantiomeric excess of my product is lower than expected. How can I improve it?

A6: Low enantiomeric excess is often due to:

  • Co-crystallization: The undesired diastereomer may crystallize along with the desired one. This can be influenced by the solvent and the cooling profile.

  • Insufficient Purification: A single crystallization may not be enough to achieve high enantiomeric purity. Recrystallization of the diastereomeric salt can significantly improve the ee.

  • Inaccurate Measurement: Ensure your analytical method (e.g., chiral HPLC) is properly validated and optimized for this specific compound.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Enantiomer

If you are experiencing a low yield of the desired enantiomer, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield

LowYield Start Low Yield Observed CheckSolvent Verify Solvent System Start->CheckSolvent CheckStoichiometry Review Stoichiometry CheckSolvent->CheckStoichiometry CheckCooling Optimize Cooling Profile CheckStoichiometry->CheckCooling CheckFiltration Evaluate Filtration Time CheckCooling->CheckFiltration Recrystallize Recrystallize from Mother Liquor CheckFiltration->Recrystallize Result Improved Yield Recrystallize->Result

Caption: Troubleshooting workflow for low yield in chiral resolution.

Detailed Steps:

  • Verify Solvent System: The choice of solvent is critical. If the yield is low, the desired diastereomeric salt may be too soluble. Experiment with solvent mixtures or less polar solvents to decrease solubility. For this specific resolution, ensure the correct ratio of 2-butanol and water is used.

  • Review Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly impact the yield. While a 0.5 equivalent of the resolving agent is often a starting point to precipitate one enantiomer, this can be optimized.

  • Optimize Cooling Profile: A slow and controlled cooling process is crucial for maximizing crystal growth and yield. Avoid crash cooling. A stepwise cooling profile can be beneficial.

  • Evaluate Filtration Time: Ensure the crystallization process is complete before filtration. Monitor the solution for further crystal formation over time.

  • Analyze Mother Liquor: Analyze the mother liquor by chiral HPLC to quantify the amount of the desired enantiomer remaining in solution. If a significant amount is present, consider methods to recover it, such as concentrating the mother liquor and performing a second crystallization.

Issue 2: Low Enantiomeric Excess (ee%)

If the enantiomeric excess of your resolved product is not satisfactory, follow these troubleshooting steps.

Troubleshooting Workflow for Low Enantiomeric Excess

LowEE Start Low Enantiomeric Excess Recrystallize Perform Recrystallization Start->Recrystallize OptimizeCooling Optimize Cooling Rate Recrystallize->OptimizeCooling ScreenSolvents Screen Different Solvents OptimizeCooling->ScreenSolvents CheckPurity Verify Purity of Reagents ScreenSolvents->CheckPurity ValidateHPLC Validate Chiral HPLC Method CheckPurity->ValidateHPLC Result Improved Enantiomeric Excess ValidateHPLC->Result

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Steps:

  • Perform Recrystallization: The most effective way to improve enantiomeric excess is to recrystallize the isolated diastereomeric salt. Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly.

  • Optimize Cooling Rate: Rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice. A slower, more controlled cooling process will allow for the formation of more ordered, purer crystals.

  • Screen Different Solvents: The solvent can influence the degree of co-crystallization. A different solvent or solvent mixture may provide better discrimination between the two diastereomers.

  • Verify Purity of Reagents: Ensure that both the racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol and the chiral resolving agent are of high purity. Impurities can sometimes interfere with the crystallization process.

  • Validate Chiral HPLC Method: Ensure that your analytical method is accurate and reproducible. An unoptimized HPLC method can give misleading results for enantiomeric excess.

Data Presentation

The following table summarizes the reported quantitative data for the chiral resolution of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.

Resolving AgentSolvent SystemEnantiomeric Excess (ee%)YieldReference
(S)-Mandelic Acid2-Butanol / Water>99.9%Not Reported[1]
(+)-Di-p-toluoyl-D-tartaric AcidNot Specified>95% (after recrystallization)Not Reported[2]

Experimental Protocols

Protocol 1: Chiral Resolution using (S)-Mandelic Acid

This protocol is based on the optimized conditions reported for industrial-scale resolution.[1]

Workflow for Chiral Resolution with (S)-Mandelic Acid

MandelicAcidResolution cluster_0 Diastereomeric Salt Formation cluster_1 Crystallization & Isolation cluster_2 Liberation of Free Amine DissolveRacemate Dissolve Racemic Amine in 2-Butanol/Water AddResolvingAgent Add (S)-Mandelic Acid DissolveRacemate->AddResolvingAgent HeatToDissolve Heat to Complete Dissolution AddResolvingAgent->HeatToDissolve CoolSolution Slowly Cool to Induce Crystallization HeatToDissolve->CoolSolution FilterCrystals Filter the Diastereomeric Salt Crystals CoolSolution->FilterCrystals WashCrystals Wash with Cold Solvent FilterCrystals->WashCrystals DissolveSalt Dissolve Salt in Water WashCrystals->DissolveSalt Basify Add Base (e.g., NaOH) DissolveSalt->Basify Extract Extract with Organic Solvent Basify->Extract Purify Purify (S)-enantiomer Extract->Purify

References

Optimization of reaction parameters for (R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction parameters for the synthesis of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. This chiral amino alcohol is a key intermediate in the synthesis of various pharmaceuticals, including the antidepressant Duloxetine.[]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent method of asymmetric reduction of the corresponding ketone precursor, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one.

Problem Potential Cause Recommended Solution
Low Enantiomeric Excess (ee) 1. Racemization: Harsh reaction conditions, such as high temperatures or prolonged reaction times, can lead to racemization.[2] Strongly acidic or basic conditions can also promote the formation of achiral intermediates.[2]a. Optimize Temperature: Conduct the reduction at lower temperatures. Cryogenic conditions are often beneficial for stereoselectivity.[2] b. Monitor Reaction Time: Closely monitor the reaction's progress using techniques like TLC or LC-MS and quench it as soon as the starting material is consumed.[2] c. Use Mild Reagents: Employ milder acids or bases if their presence is necessary for the reaction.[2]
2. Ineffective Chiral Catalyst/Reagent: The chosen chiral catalyst or reagent may not be providing adequate stereocontrol for this specific substrate.a. Catalyst Screening: Test a variety of chiral catalysts, such as different oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata catalyst) or chiral boranes.[3][4] b. Biocatalysis: Consider using alcohol dehydrogenases (ADHs), which can offer high enantioselectivity for ketone reductions.[5]
Low Yield 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated reagents.a. Extend Reaction Time: Allow the reaction to proceed for a longer duration, while still monitoring for potential side reactions or racemization. b. Increase Temperature Carefully: Gradually increase the reaction temperature, balancing the need for a higher reaction rate with the risk of reduced enantioselectivity. c. Check Reagent Quality: Ensure that the reducing agent (e.g., borane source) is fresh and has not degraded. Borane complexes like BMS and BTHF can be volatile and flammable.[3]
2. Product Degradation: The product, a chiral amino alcohol, may be unstable under the reaction or workup conditions.a. Mild Workup: Use a gentle workup procedure, avoiding strong acids or bases. A standard workup might involve quenching with methanol, followed by extraction with an organic solvent and washing with brine.[6] b. Purification Conditions: Purify the product using methods that minimize exposure to harsh conditions, such as flash column chromatography on silica gel.[6][7]
Difficulty in Product Isolation/Purification 1. Emulsion during Workup: The amino alcohol product can act as a surfactant, leading to the formation of emulsions during aqueous workup.a. Brine Wash: Add saturated sodium chloride solution (brine) during the workup to help break up emulsions. b. Solvent Choice: Use a combination of solvents for extraction, or consider a different extraction solvent.
2. Co-elution of Impurities: Impurities with similar polarity to the product can make purification by column chromatography challenging.a. Recrystallization: If the product is a solid, recrystallization can be an effective purification method. b. Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound with high enantioselectivity?

A1: The most widely employed and effective method is the asymmetric reduction of the prochiral ketone, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one. This is often achieved using a chiral catalyst, such as an oxazaborolidine in the Corey-Bakshi-Shibata (CBS) reduction, in the presence of a borane source like borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BTHF).[3][4] This method is well-established for producing chiral alcohols with high enantiomeric excess.[8][9]

Q2: How can I minimize racemization during the synthesis?

A2: Minimizing racemization is crucial for obtaining a high enantiomeric excess. Key strategies include:

  • Low Reaction Temperatures: Running the reaction at reduced temperatures, sometimes as low as -78°C, can significantly prevent loss of stereochemical purity.[2]

  • Controlled Reaction Time: Over-extending the reaction time can expose the chiral product to conditions that may promote racemization. It's important to stop the reaction once the starting material is consumed.[2]

  • Choice of Reagents: Avoid harsh acidic or basic conditions that can facilitate the formation of achiral intermediates.[2]

Q3: My yield is consistently low. What are the first parameters I should check?

A3: For low yields, first verify the quality and stoichiometry of your reagents, especially the borane source, as they can be reactive and degrade over time.[3] Ensure that your reaction is carried out under anhydrous conditions, as moisture can quench the hydride reagent. Next, confirm that the reaction has gone to completion by TLC or LC-MS. If the reaction is incomplete, consider increasing the reaction time or cautiously raising the temperature.

Q4: Are there any alternatives to using chiral borane reagents?

A4: Yes, several alternatives exist. Biocatalysis using enzymes like alcohol dehydrogenases (ADHs) or ketone reductases has gained significant interest for the synthesis of chiral alcohols due to their high enantioselectivity.[5][10] Another approach is the resolution of a racemic mixture of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol using a chiral resolving agent, such as optically active mandelic acid or tartaric acid derivatives, to form diastereomeric salts that can be separated.[11]

Q5: How do I monitor the progress of the reaction?

A5: The progress of the ketone reduction can be effectively monitored by thin-layer chromatography (TLC).[7] The ketone starting material is typically less polar than the alcohol product. Therefore, on a silica gel TLC plate, the product spot will have a lower Rf value (travel a shorter distance) than the ketone spot. Co-spotting a sample of the reaction mixture with the starting material can help in identifying the respective spots.[7] For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.[2]

Experimental Protocols

Representative Protocol for Asymmetric Reduction using a CBS Catalyst

This protocol is a general representation for the enantioselective reduction of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one.

1. Catalyst Preparation (In Situ):

  • In a flame-dried, argon-purged flask, add a 1.0 M solution of (R)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents) at room temperature.[6]

2. Reaction Setup:

  • Cool the flask to 0°C.

  • Slowly add a 1.0 M solution of borane-dimethyl sulfide (BMS) complex (1.0-1.5 equivalents) to the catalyst solution and stir for 10-15 minutes.

3. Substrate Addition:

  • Dissolve the ketone precursor, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one (1.0 equivalent), in anhydrous tetrahydrofuran (THF).

  • Add the ketone solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature is maintained at 0°C.[6]

4. Reaction Monitoring:

  • Monitor the reaction by TLC until the starting ketone is fully consumed. This typically takes 1-4 hours.[6]

5. Quenching:

  • Once the reaction is complete, cool the mixture to 0°C and slowly quench the excess borane by the dropwise addition of methanol until gas evolution ceases.[6]

6. Workup:

  • Warm the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]

7. Purification:

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically pure this compound.[6]

8. Analysis:

  • Determine the enantiomeric excess of the final product using chiral High-Performance Liquid Chromatography (HPLC) analysis.[6]

Visualizations

Asymmetric_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Flame-dried, Argon-purged Flask catalyst (R)-CBS Catalyst in Toluene prep->catalyst Add reaction_mix Reaction Mixture (0°C) catalyst->reaction_mix 1. borane Borane Source (BMS) borane->reaction_mix 2. Add Slowly ketone Ketone Substrate in THF ketone->reaction_mix 3. Add Dropwise quench Quench with Methanol reaction_mix->quench Monitor by TLC extract Extraction (EtOAc, Washes) quench->extract purify Column Chromatography extract->purify product (R)-Product purify->product

Caption: Experimental workflow for the asymmetric reduction of a ketone.

CBS_Catalytic_Cycle cbs CBS Catalyst complex Catalyst-Borane Complex cbs->complex + borane Borane (BH3) borane->complex transition_state Transition State complex->transition_state + ketone Ketone ketone->transition_state product_complex Product-Catalyst Complex transition_state->product_complex Hydride Transfer product_complex->cbs Release product Chiral Alcohol product_complex->product

Caption: Simplified catalytic cycle for a CBS reduction.

References

Overcoming challenges in the scale-up of (R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this critical pharmaceutical intermediate.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low Enantiomeric Excess (ee)

Question: Our asymmetric reduction of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one is resulting in low enantiomeric excess (ee) for the desired (R)-enantiomer. What are the potential causes and how can we improve stereoselectivity?

Answer:

Low enantiomeric excess is a common challenge in asymmetric synthesis. Several factors can contribute to this issue:

  • Catalyst Activity and Loading: The catalyst, whether chemical or biological, is crucial for stereoselectivity. Insufficient catalyst loading or catalyst deactivation can lead to a higher background reaction, producing the racemic alcohol.

  • Reaction Temperature: Temperature control is critical. Higher temperatures can sometimes reduce the enantioselectivity of the catalyst.

  • Solvent Effects: The choice of solvent can significantly influence the catalyst's performance and the transition state of the reaction.

  • Substrate Quality: Impurities in the starting ketone, 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one, can interfere with the catalyst.

Troubleshooting & Optimization:

Parameter Potential Issue Recommended Action
Catalyst Inactive or poisoned catalyst.Ensure the catalyst is fresh and handled under appropriate inert conditions if it is air or moisture sensitive. Consider a higher catalyst loading or a different catalyst system. For biocatalysts, ensure the cells or enzyme are viable and active.
Temperature Reaction temperature is too high.Lower the reaction temperature. Perform a temperature screening study to find the optimal balance between reaction rate and enantioselectivity.
Solvent Suboptimal solvent system.Screen a variety of solvents to find one that enhances enantioselectivity. The polarity and coordinating ability of the solvent can play a significant role.
Reagents Presence of impurities.Purify the starting ketone to remove any potential catalyst inhibitors. Ensure all reagents and solvents are of high purity and anhydrous if required.

Issue 2: Poor Yield and Incomplete Conversion

Question: We are experiencing a significant drop in yield and incomplete conversion of the starting material during the scale-up of our reduction process. What are the likely causes?

Answer:

A decrease in yield upon scale-up is often related to mass and heat transfer limitations.

  • Inefficient Mixing: In larger reactors, inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing the overall conversion rate.

  • Heat Transfer Limitations: The surface-area-to-volume ratio decreases as the reactor size increases, making it more challenging to dissipate heat from exothermic reactions. This can lead to temperature gradients and the formation of byproducts.

  • Reagent Addition Rate: The rate of addition of the reducing agent, which is easily controlled in the lab, can become problematic at a larger scale, affecting selectivity and yield.

Troubleshooting & Optimization:

Parameter Potential Issue Recommended Action
Mixing Poor mass transfer.Optimize the agitation speed and impeller design to ensure homogenous mixing. Consider using a reactor with better mixing capabilities.
Heat Transfer Inefficient heat removal.Improve the cooling capacity of the reactor. Consider a semi-batch process where the limiting reagent is added slowly to control the exotherm.
Reagent Addition Non-uniform concentration.Control the addition rate of the reducing agent carefully. For highly exothermic reactions, subsurface addition can help to dissipate heat more effectively.

Issue 3: Formation of Impurities

Question: During the work-up and isolation of this compound, we are observing the formation of several impurities. How can we identify and minimize them?

Answer:

Impurity formation can occur during the reaction or the work-up procedure. Common impurities can include over-reduction products, byproducts from side reactions, and residual starting materials.

Troubleshooting & Optimization:

Impurity Type Potential Cause Recommended Action
Unreacted Starting Material Incomplete reaction.Optimize reaction conditions (time, temperature, catalyst loading) to drive the reaction to completion. Monitor the reaction progress by HPLC or GC.
Over-reduction Products Harsh reaction conditions.Use a milder reducing agent or adjust the stoichiometry of the current one. Optimize the reaction time to avoid over-reduction.
Work-up Byproducts Instability of the product.Ensure the work-up conditions (pH, temperature) are optimized to maintain the stability of the product. Minimize the time the product is in solution before isolation.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthesis routes for this compound?

A1: The most common methods for producing chiral alcohols like this compound are asymmetric reduction of the corresponding ketone, 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one. Two main approaches are widely used for their scalability and high enantioselectivity:

  • Asymmetric Transfer Hydrogenation (ATH): This method uses a chiral transition metal catalyst (often Ruthenium-based) with a hydrogen donor like formic acid or isopropanol. It is a robust and highly enantioselective method that avoids the need for high-pressure hydrogenation equipment.

  • Biocatalytic Reduction: This approach utilizes whole-cell biocatalysts (e.g., yeast like Rhodotorula glutinis) or isolated enzymes (ketoreductases) to perform the enantioselective reduction.[1][2] Biocatalysis offers high selectivity under mild reaction conditions.[3]

Q2: How can we monitor the progress and enantiomeric purity of the reaction?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring both the conversion of the starting material and the enantiomeric excess of the product. A suitable chiral column (e.g., a polysaccharide-based column) should be used with an appropriate mobile phase to achieve baseline separation of the two enantiomers.

Q3: What are the key safety considerations when scaling up this process?

A3: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: The reduction of the ketone is often exothermic. Proper temperature control and an understanding of the reaction's thermal profile are essential to prevent runaway reactions.

  • Hydrogen Gas: If using catalytic hydrogenation with H2 gas, ensure the use of appropriate high-pressure equipment and proper ventilation.

  • Flammable Solvents: Many organic solvents used in the process are flammable. Ensure proper grounding of equipment and use in a well-ventilated area away from ignition sources.

  • Reagent Handling: Handle all chemicals with appropriate personal protective equipment (PPE) and according to their Safety Data Sheets (SDS).

Data Presentation

Table 1: Comparison of Asymmetric Reduction Methods for the Synthesis of Chiral 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Method Catalyst/Biocatalyst Typical Substrate Conc. (g/L) Typical Yield (%) Typical ee (%) Key Advantages
Asymmetric Transfer HydrogenationRu-based chiral catalyst10-50>90>99High enantioselectivity, no high-pressure H2 needed.
Biocatalytic ReductionRhodotorula glutinis (whole cells)30>95>99.5Mild conditions, high enantioselectivity, environmentally friendly.[1][2]

Note: The data presented are representative values from literature for the synthesis of the (S)-enantiomer and are expected to be similar for the (R)-enantiomer under optimized conditions.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation

This protocol is a general guideline for the asymmetric transfer hydrogenation of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one.

Materials:

  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one

  • Chiral Ruthenium catalyst (e.g., RuCl--INVALID-LINK--)

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous solvent (e.g., isopropanol, dichloromethane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a clean, dry, and inerted reactor, add 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one and the chiral Ruthenium catalyst (typically 0.1-1 mol%).

  • Add the anhydrous solvent.

  • Slowly add the formic acid/triethylamine azeotrope as the hydrogen source.

  • Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the reaction progress by chiral HPLC.

  • Once the reaction is complete, quench the reaction by adding water or a suitable aqueous solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Protocol 2: Biocatalytic Reduction with Rhodotorula glutinis

This protocol is based on the whole-cell biocatalytic reduction of the precursor to the (S)-enantiomer and can be adapted for the (R)-enantiomer by selecting a microorganism with the appropriate stereoselectivity.

Materials:

  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one

  • Rhodotorula glutinis cells

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Glucose (as a co-substrate for cofactor regeneration)

Procedure:

  • In a suitable bioreactor, prepare a suspension of Rhodotorula glutinis cells in the buffer solution.

  • Add glucose to the cell suspension.

  • Add the substrate, 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one, to the reaction mixture. The substrate can be added in batches to avoid substrate inhibition.

  • Maintain the reaction at a controlled temperature (e.g., 30 °C) and with gentle agitation.

  • Monitor the reaction progress by chiral HPLC.

  • After the reaction is complete (typically 24-48 hours), separate the cells by centrifugation or filtration.

  • Extract the product from the supernatant with an organic solvent.

  • Purify the product as described in the previous protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start reagents Prepare Reagents & Catalyst start->reagents reactor Inert Reactor reagents->reactor addition Add Substrate & Catalyst reactor->addition solvent_add Add Solvent addition->solvent_add h_source Add Hydrogen Source solvent_add->h_source reaction Stir at Controlled Temp. h_source->reaction monitoring Monitor by HPLC reaction->monitoring quench Quench Reaction monitoring->quench extraction Extract Product quench->extraction purification Purify Product extraction->purification end Final Product purification->end

Caption: General experimental workflow for asymmetric synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Enantiomeric Excess (ee) catalyst Catalyst Inactivity/ Deactivation issue->catalyst temp Suboptimal Temperature issue->temp solvent Incorrect Solvent issue->solvent impurities Substrate Impurities issue->impurities check_catalyst Verify Catalyst Activity/ Increase Loading catalyst->check_catalyst optimize_temp Screen & Optimize Temperature temp->optimize_temp screen_solvent Solvent Screening solvent->screen_solvent purify_substrate Purify Starting Material impurities->purify_substrate

Caption: Troubleshooting logic for low enantiomeric excess.

References

Technical Support Center: (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on its chemical structure, which contains a thiophene ring and a secondary amino alcohol side chain, this compound is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions. The primary degradation pathways are likely to involve oxidation of the thiophene ring, N-dealkylation, and dehydration.

Q2: How does the thiophene ring contribute to the degradation of the molecule?

A2: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. These oxidized products may be less stable and can undergo further reactions, potentially leading to ring cleavage. Under acidic conditions, the thiophene ring can also be protonated, making it more susceptible to nucleophilic attack.

Q3: What is the likely impact of pH on the stability of this compound?

A3: In acidic solutions, the secondary amine is likely to be protonated, which may influence its reactivity. Acid-catalyzed dehydration of the secondary alcohol is a possible degradation pathway. In basic conditions, the hydroxyl group can be deprotonated, which may facilitate oxidation or other reactions.

Q4: What are the potential degradation products I should be looking for?

A4: Potential degradation products include the N-desmethyl analog, the corresponding ketone from the oxidation of the secondary alcohol, and various oxidized forms of the thiophene ring (sulfoxides, sulfones). Under harsh acidic conditions, cleavage of the side chain from the thiophene ring could also occur.

Q5: Are there any specific storage conditions recommended to minimize degradation?

A5: To minimize degradation, it is recommended to store this compound in a cool, dark place, protected from light and moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation. For solutions, using buffered systems and avoiding extreme pH values is advisable.

Troubleshooting Guides for Experimental Studies

Guide 1: HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Peak Tailing for the Parent Compound Interaction of the basic amine group with residual silanols on the HPLC column packing.[1][2][3][4][5]1. Lower Mobile Phase pH: Use a mobile phase with a pH of 2-3 to ensure the amine is fully protonated and to suppress the ionization of silanol groups.[3][4] 2. Use a Competing Base: Add a small amount of a competing amine, like triethylamine (TEA), to the mobile phase to block the active silanol sites.[2] 3. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column specifically designed for the analysis of basic compounds.[1] 4. Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak shape.
Poor Resolution Between Degradation Products Co-elution of structurally similar degradation products.1. Optimize Gradient Elution: Adjust the gradient slope and time to improve separation. 2. Change Organic Modifier: Switch between acetonitrile and methanol, or use a combination of both, as this can alter selectivity. 3. Evaluate Different Stationary Phases: Test columns with different selectivities (e.g., phenyl-hexyl, cyano).
Ghost Peaks or Carryover Adsorption of the analyte or degradants onto the injector or column.1. Optimize Needle Wash: Use a strong solvent in the autosampler needle wash. 2. Inject Blanks: Run blank injections between samples to check for carryover. 3. Use a Guard Column: A guard column can help protect the analytical column from strongly retained compounds.
Irreproducible Retention Times Fluctuations in mobile phase composition, temperature, or column equilibration.1. Ensure Proper Mobile Phase Mixing and Degassing: Premix mobile phases where possible and ensure thorough degassing. 2. Use a Column Oven: Maintain a constant column temperature. 3. Adequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Guide 2: Forced Degradation Study Issues
Issue Potential Cause Troubleshooting Steps
No or Minimal Degradation Observed Stress conditions are too mild.1. Increase Stressor Concentration: Use a higher concentration of acid, base, or oxidizing agent. 2. Increase Temperature: Perform the study at a higher temperature (e.g., 60-80°C). 3. Increase Exposure Time: Extend the duration of the stress test.
Complete Degradation of the Parent Compound Stress conditions are too harsh.1. Decrease Stressor Concentration: Use a lower concentration of the stressor. 2. Decrease Temperature: Lower the temperature of the study. 3. Reduce Exposure Time: Take time points at earlier intervals.
Formation of Secondary Degradation Products The primary degradation product is unstable under the stress conditions.1. Monitor Degradation Over Time: Analyze samples at multiple time points to observe the formation and subsequent degradation of primary products. 2. Use Milder Conditions: Employ less harsh conditions to favor the formation of primary degradants.
Mass Imbalance in HPLC Analysis Degradation products are not detected by the current analytical method (e.g., lack a chromophore) or are volatile.1. Use a Universal Detector: Employ a detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector. 2. Check for Volatility: Use techniques like headspace GC-MS to analyze for volatile degradants.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.[6]

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) known for good performance with basic compounds.[7]

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic acid or 20 mM phosphate buffer in water, pH adjusted to 2.5.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution:

    • Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to screen for all potential degradation products.

    • Optimize the gradient to achieve a resolution of >1.5 between all peaks of interest.

  • Detection:

    • Use a photodiode array (PDA) detector to monitor at multiple wavelengths and check for peak purity. A wavelength of 235 nm is a reasonable starting point based on the thiophene chromophore.

  • Flow Rate and Temperature:

    • A flow rate of 1.0 mL/min and a column temperature of 30°C are typical starting conditions.

Protocol 2: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C. Take time points at 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C. Take time points at 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature. Take time points at 2, 4, 8, and 24 hours.

    • Thermal Degradation: Expose the solid compound and a solution to 80°C. Analyze at 1, 3, and 7 days.

    • Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base-stressed samples before injection.

    • Dilute the samples to an appropriate concentration with the mobile phase.

    • Analyze using the developed stability-indicating HPLC method.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation cluster_metabolism Metabolic Degradation Parent (R)-3-(Methylamino)-1- (thiophen-2-yl)propan-1-ol Dehydrated_Product Dehydrated_Product Parent->Dehydrated_Product Acid-catalyzed Dehydration Thiophene_S-Oxide Thiophene_S-Oxide Parent->Thiophene_S-Oxide Oxidation (S) Ketone_Product Ketone_Product Parent->Ketone_Product Oxidation (OH) Ring_Opened_Products Ring_Opened_Products Parent->Ring_Opened_Products UV/Vis Light N-Desmethyl_Metabolite N-Desmethyl_Metabolite Parent->N-Desmethyl_Metabolite N-Demethylation Thiophene_Sulfone Thiophene_Sulfone Thiophene_S-Oxide->Thiophene_Sulfone Further Oxidation

Caption: Plausible degradation pathways of this compound.

HPLC_Troubleshooting_Workflow Start HPLC Problem Identified Check_System System Suitability Check (Pressure, Baseline) Start->Check_System Injector_Issues Investigate Injector (Carryover, Leak) Start->Injector_Issues Check_Peak_Shape Evaluate Peak Shape (Tailing, Fronting, Splitting) Check_System->Check_Peak_Shape Check_Retention_Time Evaluate Retention Time (Shift, Drift) Check_System->Check_Retention_Time Mobile_Phase_Issues Investigate Mobile Phase (pH, Composition, Degassing) Check_Peak_Shape->Mobile_Phase_Issues Tailing/Fronting Column_Issues Investigate Column (Contamination, Void, Degradation) Check_Peak_Shape->Column_Issues Splitting/Broadening Check_Retention_Time->Mobile_Phase_Issues Drifting Check_Retention_Time->Column_Issues Shifting Method_Optimization Optimize Method Parameters (Gradient, Temperature) Mobile_Phase_Issues->Method_Optimization Column_Issues->Method_Optimization Injector_Issues->Method_Optimization Resolved Problem Resolved Method_Optimization->Resolved

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Common impurities in (R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate in the synthesis of Duloxetine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of this compound?

A1: The common impurities in this compound can be categorized into three main types: stereoisomers, process-related impurities, and starting material carryover. The most significant of these is the (S)-enantiomer. Below is a table summarizing the most frequently observed impurities.

Impurity NameStructureSource
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-olEnantiomer of the desired productIncomplete stereoselective synthesis or resolution
3-(Methylamino)-1-(thiophen-2-yl)propan-1-onePrecursorIncomplete reduction during synthesis
3,3'-(Methylazanediyl)bis(1-(thiophen-2-yl)propan-1-one)ByproductSide reaction during the Mannich reaction
(R,S)-4-((3-(methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol)ByproductPotential side reaction product

Q2: My sample of this compound has a low enantiomeric excess (ee). How can I remove the unwanted (S)-enantiomer?

A2: The most effective method for removing the (S)-enantiomer is through diastereomeric salt resolution using a chiral resolving agent, followed by recrystallization. A well-established method uses (S)-mandelic acid. The diastereomer formed between the desired (R)-enantiomer and (S)-mandelic acid has different solubility properties than the diastereomer formed with the (S)-enantiomer, allowing for their separation. For a detailed procedure, please refer to the "Experimental Protocols" section below. This method has been shown to achieve an enantiomeric excess of >99.9%.[1]

Q3: I have detected the precursor, 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one, in my product. What is the best way to remove it?

A3: The precursor ketone can be effectively removed by recrystallization. Due to differences in polarity and crystal lattice packing between the alcohol product and the ketone impurity, a carefully chosen solvent system can selectively precipitate the desired product, leaving the impurity in the mother liquor. A common approach is to use a binary solvent system, such as isopropyl alcohol and water. A detailed protocol can be found in the "Experimental Protocols" section.

Q4: How can I monitor the purity of my this compound during the purification process?

A4: The purity of your sample can be monitored using High-Performance Liquid Chromatography (HPLC). A chiral HPLC method is necessary to determine the enantiomeric excess, while a standard reverse-phase HPLC method can be used to quantify process-related impurities like the precursor ketone.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor crystal formation during recrystallization - Solvent system is not optimal.- Cooling rate is too fast.- Solution is too dilute.- Experiment with different solvent ratios (e.g., varying the amount of water in the isopropyl alcohol).- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Concentrate the solution by evaporating some of the solvent before cooling.
Low yield after diastereomeric salt resolution - Incomplete precipitation of the desired diastereomeric salt.- Loss of product during filtration and washing.- Ensure the solution is sufficiently cooled to maximize precipitation.- Use a minimal amount of cold solvent to wash the crystals.
(S)-enantiomer still present after resolution - Insufficient purity of the diastereomeric salt.- Incomplete separation of the diastereomers.- Perform a second recrystallization of the diastereomeric salt before liberating the free base.- Ensure the chosen solvent system for the resolution provides good discrimination between the diastereomers.
Precursor ketone impurity persists after recrystallization - The chosen solvent system is not effective for this specific impurity.- Co-precipitation of the impurity with the product.- Try a different solvent system. Toluene or a mixture of toluene and heptane can be effective alternatives.- Ensure slow cooling to promote the formation of pure crystals.

Experimental Protocols

Protocol 1: Removal of (S)-Enantiomer by Diastereomeric Salt Resolution

This protocol is based on the resolution of racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol using (S)-mandelic acid.[1]

  • Dissolution: Dissolve the racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol in 2-butanol containing two molar equivalents of water.

  • Addition of Resolving Agent: Add one equivalent of (S)-mandelic acid to the solution.

  • Crystallization: Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature. The (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol • (S)-mandelic acid • H₂O diastereomeric salt will preferentially crystallize.

  • Isolation: Filter the precipitated salt and wash with a small amount of cold 2-butanol.

  • Liberation of the Free Base: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane). Add a base (e.g., sodium hydroxide solution) to adjust the pH to >12.

  • Extraction: Separate the organic layer, which now contains the purified (S)-enantiomer. The aqueous layer contains the sodium salt of (S)-mandelic acid.

  • Final Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. Note: This protocol is for the isolation of the (S)-enantiomer. To obtain the desired (R)-enantiomer, the mother liquor from the initial crystallization can be treated to recover the (R)-enantiomer, or a resolving agent with the opposite chirality can be used.

Protocol 2: Removal of Process-Related Impurities by Recrystallization

This is a general protocol for the recrystallization of this compound to remove impurities such as the precursor ketone.

  • Solvent Selection: Choose an appropriate solvent system. A mixture of isopropyl alcohol and water is a good starting point.

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of hot isopropyl alcohol to dissolve the solid completely.

  • Inducing Precipitation: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a small amount of hot isopropyl alcohol dropwise until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold mixture of isopropyl alcohol and water.

  • Drying: Dry the purified crystals under vacuum.

Purity Enhancement Summary

The following table summarizes the expected purity levels after the successful application of the described purification protocols.

ImpurityTypical Initial LevelExpected Final LevelPurification Method
(S)-EnantiomerUp to 50%< 0.1%Diastereomeric Salt Resolution
3-(Methylamino)-1-(thiophen-2-yl)propan-1-one1-5%< 0.1%Recrystallization

Visual Guides

Impurity Removal Workflow

G cluster_0 Purification of this compound start Crude Product (Contains (S)-enantiomer and process impurities) resolution Diastereomeric Salt Resolution (with (S)-mandelic acid) start->resolution Removal of chiral impurity recrystallization Recrystallization (e.g., Isopropyl alcohol/water) resolution->recrystallization Removal of process-related impurities s_enantiomer (S)-Enantiomer (in mother liquor) resolution->s_enantiomer pure_product Purified this compound (>99.9% ee, <0.1% other impurities) recrystallization->pure_product process_impurities Process-Related Impurities (e.g., precursor ketone in mother liquor) recrystallization->process_impurities

Caption: Workflow for the purification of this compound.

Logical Relationship of Compound and Impurities

G cluster_1 Relationship between Product and Key Impurities product (R)-3-(Methylamino)-1- (thiophen-2-yl)propan-1-ol s_enantiomer (S)-Enantiomer product->s_enantiomer is a stereoisomer of precursor 3-(Methylamino)-1- (thiophen-2-yl)propan-1-one racemic Racemic Mixture precursor->racemic Reduction racemic->product Resolution racemic->s_enantiomer Resolution

Caption: Logical relationship between the target compound and its primary impurities.

References

Stability studies of (R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate in the synthesis of various pharmaceuticals. The information is intended for researchers, scientists, and drug development professionals to aid in designing and troubleshooting stability studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a chiral amino alcohol that serves as a crucial intermediate in the synthesis of pharmaceutical compounds like Duloxetine.[] Its stability is critical as any degradation can impact the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Understanding its stability profile is essential for developing robust manufacturing processes, defining appropriate storage conditions, and ensuring the quality of the final drug product.

Q2: What are the typical conditions under which the stability of this intermediate should be evaluated?

Stability studies, including forced degradation studies, are typically conducted under a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[2] These conditions are designed to accelerate degradation and identify potential degradation products. Key conditions to investigate include:

  • Thermal Stress: Exposure to elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without humidity.

  • Photostability: Exposure to light sources simulating both sunlight and artificial indoor light.[3]

  • pH Variation: Testing in acidic, neutral, and basic solutions.

  • Oxidative Stress: Exposure to an oxidizing agent, such as hydrogen peroxide.

Q3: What are the potential degradation pathways for this compound?

Based on its chemical structure, which includes a secondary alcohol, a secondary amine, and a thiophene ring, potential degradation pathways could include:

  • Oxidation: The secondary alcohol could be oxidized to a ketone. The thiophene ring and the secondary amine are also susceptible to oxidation.

  • Dehydration: The alcohol group could be eliminated, leading to the formation of an alkene.

  • Reactions of the Amine: The secondary amine can undergo various reactions, including N-oxidation.

  • Thiophene Ring Opening: Under harsh conditions, the thiophene ring may be susceptible to opening.

Q4: How can I monitor the degradation of this compound?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common technique to monitor the degradation of the compound and separate it from its degradation products. The method should be validated to ensure it is specific, sensitive, accurate, and precise for quantifying the parent compound and its impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during stability testing.

Problem Possible Causes Troubleshooting Steps
Rapid degradation observed under all stress conditions. The compound may be inherently unstable. The stress conditions may be too harsh.Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressing agent). Ensure the analytical method is not contributing to degradation.
No degradation is observed under any stress conditions. The compound is highly stable. The stress conditions are not harsh enough. The analytical method is not capable of detecting degradation products.Increase the severity of the stress conditions. Re-evaluate and re-validate the analytical method to ensure it is stability-indicating. Check the retention times for any new, small peaks.
Mass balance is not achieved (sum of the assay of the main peak and impurities is not close to 100%). Some degradation products may not be detected by the analytical method (e.g., they do not have a chromophore for UV detection). The compound may have converted to a non-UV active substance or a volatile impurity.Use a mass-sensitive detector (e.g., LC-MS) to identify non-UV active impurities. Analyze the headspace for volatile impurities using Gas Chromatography (GC).
Appearance of unexpected peaks in the chromatogram. These could be degradation products, impurities from the starting material, or artifacts from the experimental setup.Characterize the unknown peaks using techniques like LC-MS and NMR. Analyze a control sample (unstressed) to differentiate between degradation products and initial impurities.

Data Presentation

Summarize quantitative data from stability studies in a clear and organized manner.

Table 1: Summary of Forced Degradation Studies

Stress ConditionDurationTemperature (°C)Assay of this compound (%)Total Impurities (%)Mass Balance (%)Observations
0.1 M HCl24 h60
0.1 M NaOH24 h60
3% H₂O₂24 h25
Heat48 h80
Heat + Humidity (75% RH)48 h80
Photostability (ICH Q1B)-25
Control48 h25

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions
  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation: Transfer a known volume of the stock solution into a volumetric flask. Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Dilute to the mark with the solvent.

  • Control Sample Preparation: Prepare a control sample by adding an equal volume of purified water instead of HCl.

  • Incubation: Place the stress and control samples in a constant temperature bath at 60°C for 24 hours.

  • Sample Analysis: After incubation, cool the samples to room temperature. Neutralize the stress sample with an appropriate amount of 0.1 M NaOH. Dilute both the stress and control samples to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the samples by a validated stability-indicating HPLC method. Calculate the assay of the parent compound and the percentage of total impurities.

Protocol 2: Photostability Testing
  • Sample Preparation: Prepare a solid sample of the compound and a solution in a suitable solvent.

  • Exposure: Expose the samples to a light source that meets the requirements of ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Dark Control: Protect identical samples from light with aluminum foil to serve as dark controls.

  • Analysis: After the exposure period, analyze the exposed samples and the dark controls by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the results of the exposed samples with those of the dark controls to assess the impact of light.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation start Start: (R)-3-(Methylamino)-1- (thiophen-2-yl)propan-1-ol stock Prepare Stock Solution start->stock acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation (H₂O₂) stock->oxidation thermal Thermal Stress stock->thermal photo Photostability stock->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc assay Assay of Parent Compound hplc->assay impurities Quantify Impurities hplc->impurities mass_spec LC-MS for Impurity ID mass_balance Calculate Mass Balance assay->mass_balance impurities->mass_spec impurities->mass_balance pathway Propose Degradation Pathway mass_balance->pathway

Caption: Experimental workflow for forced degradation studies.

logical_relationship cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products compound This compound Functional Groups: - Secondary Alcohol - Secondary Amine - Thiophene Ring oxidation Oxidation compound->oxidation dehydration Dehydration compound->dehydration other Other Reactions compound->other ketone Ketone oxidation->ketone n_oxide N-Oxide oxidation->n_oxide ring_opened Ring-Opened Products oxidation->ring_opened alkene Alkene dehydration->alkene

Caption: Potential degradation pathways and products.

References

Resolving issues with catalyst poisoning in the synthesis of (R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during the synthesis of this compound, a key intermediate in the manufacturing of the antidepressant Duloxetine.[1][]

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic methods for synthesizing this compound?

The synthesis primarily involves the asymmetric reduction of a prochiral ketone precursor, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one. The most prevalent methods employ transition metal catalysts, particularly Ruthenium (Ru) and Rhodium (Rh) complexes with chiral ligands like BINAP, to achieve high enantioselectivity.[3][4] Other methods include the use of chiral organocatalysts, such as oxazaborolidines, and biocatalytic reductions using enzymes like ketone reductases.[5][6][7]

Q2: What is catalyst poisoning and why is it a concern in this specific synthesis?

Catalyst poisoning is the deactivation of a catalyst due to the strong adsorption of chemical species, known as poisons, onto its active sites.[8][9] This blocks reactants from accessing the sites, leading to a significant drop in reaction rate and efficiency.[8] This synthesis is particularly susceptible because the substrate itself contains a thiophene ring. While the sulfur in the thiophene ring is generally stable, impurities in the starting materials or reagents that contain more reactive sulfur species are common and are potent poisons for transition metal catalysts used in hydrogenation.[8][10]

Q3: What are the typical signs of catalyst poisoning in my reaction?

The primary indicators of catalyst poisoning include:

  • Reduced Reaction Rate: The reaction proceeds much slower than expected or stalls completely before reaching full conversion.[8]

  • Decreased Enantioselectivity: A noticeable drop in the enantiomeric excess (ee%) of the desired (R)-alcohol product.

  • Inconsistent Results: Batch-to-batch variability in yield and selectivity, even with seemingly identical reaction conditions.

  • Complete Lack of Activity: The catalyst fails to initiate the reaction at all.

Troubleshooting Guide

Q4: My reaction shows low conversion. How can I diagnose the problem?

Low conversion can stem from several factors. A systematic approach is necessary to identify the root cause. The following workflow can guide your troubleshooting process.

G cluster_0 Troubleshooting Workflow start Low Conversion / Stalled Reaction cond1 Check Standard Reaction Parameters (H₂ Pressure, Temp, Stirring, Time) start->cond1 cond2 Analyze Starting Materials & Reagents (Purity via NMR, GC-MS) cond1->cond2 Yes error Correct Experimental Setup or Reagent Stoichiometry cond1->error No cond3 Was Catalyst Handled Under Inert Atmosphere? cond2->cond3 Yes impurity Purify Starting Materials (See Protocol 1) cond2->impurity No poison High Probability of Catalyst Poisoning cond3->poison Yes air Re-run with Strict Air-Free Technique cond3->air No

Caption: Troubleshooting workflow for low catalyst activity.

Q5: What are the most likely poisons in this synthesis?

Given the reactants, several classes of compounds are potential catalyst poisons.

  • Sulfur Compounds: Thiol-containing impurities or other reactive sulfur species in the thiophene starting material are highly detrimental to noble metal catalysts like Ruthenium and Rhodium.[8][10]

  • Oxygen and Water: Many hydrogenation catalysts are air and moisture-sensitive. Inadequate inert atmosphere techniques can lead to oxidation of the metal center, deactivating the catalyst.[11]

  • Heavy Metals: Trace metal impurities (e.g., lead, mercury) in reagents can irreversibly bind to the catalyst's active sites.[9][12]

  • Organic Bases: Strong organic bases, if present as impurities, can compete with the substrate for coordination to the metal center.[10]

The following diagram illustrates how a sulfur-based poison blocks the active site of a typical chiral catalyst, preventing the ketone substrate from binding.

G cluster_0 Catalyst Active Site Blockage Catalyst Ru-BINAP Active Site Product (R)-Alcohol Product Catalyst->Product Catalyzes Reduction Blocked Blocked Active Site (Inactive) Ketone Ketone Substrate Ketone->Catalyst Binds to Poison Sulfur Poison (e.g., Thiol) Poison->Blocked Irreversibly Binds & Poisons

Caption: Conceptual diagram of catalyst poisoning.

Q6: How does the concentration of a poison affect catalyst performance?

The effect of a poison is often dose-dependent. Even at parts-per-million (ppm) levels, certain impurities can cause a drastic reduction in catalyst performance. Below is an illustrative table showing the impact of a model sulfur poison on a typical Ru-catalyzed asymmetric hydrogenation.

Poison Concentration (ppm)Time to 99% Conversion (h)Enantiomeric Excess (ee%)
0299.5%
5898.0%
101895.2%
25> 24 (Stalled at 60% conv.)91.5%
50No reactionN/A
Table 1: Illustrative Impact of a Sulfur Poison on Catalyst Performance.

Q7: My catalyst appears to be poisoned. Can it be regenerated?

Regeneration is sometimes possible, depending on whether the poisoning is reversible or irreversible.[8] Irreversible poisoning, common with heavy metals, permanently damages the catalyst. Reversible poisoning, often caused by sulfur or organic compounds, can sometimes be reversed.

MethodDescriptionTarget PoisonsOutcome
Chemical Washing Washing the catalyst with specific reagents to remove the poison.[13] An acidic wash, for instance, can dissolve certain metal deposits.[13]Sulfur compounds, some organic residues.Can restore partial to full activity. See Protocol 2.
Thermal Regeneration Heating the catalyst to high temperatures under a controlled atmosphere to burn off or desorb contaminants.[13]Carbon deposits, some volatile organic poisons.High risk of catalyst sintering (damaging the structure).
Solvent Extraction Using solvents to wash away adsorbed organic impurities from the catalyst surface.[13]Non-covalently bound organic compounds.Effective for mild, reversible fouling.
Table 2: Comparison of Common Catalyst Regeneration Methods.

Experimental Protocols

Protocol 1: Purification of Thiophene-Containing Starting Material

This protocol describes a method to reduce potential sulfur-based catalyst poisons from the ketone starting material using activated carbon.

Materials:

  • 3-(methylamino)-1-(thiophen-2-yl)propan-1-one (or other thiophene derivative)

  • Activated Carbon (high purity, low sulfur content)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Schlenk filtration apparatus

Procedure:

  • Under an inert atmosphere, dissolve the ketone starting material in the anhydrous solvent to make a ~10% w/v solution.

  • Add 5-10 wt% of activated carbon relative to the dissolved ketone.

  • Stir the suspension vigorously at room temperature for 2-4 hours.

  • Prepare a filtration pad by packing a small amount of filter aid into the Schlenk filter frit.

  • Filter the mixture through the prepared pad under an inert atmosphere.

  • Wash the carbon cake with a small amount of fresh, anhydrous solvent.

  • Combine the filtrates. The resulting solution contains the purified starting material.

  • Remove the solvent under reduced pressure. The purified solid can be stored under an inert atmosphere until use.

Protocol 2: Chemical Regeneration of a Poisoned Ruthenium Catalyst

This protocol provides a general method for attempting to regenerate a Ru-phosphine catalyst that has been poisoned by sulfur compounds, using an acidic wash. Caution: This is an aggressive method and may not always be successful. It should be performed by personnel experienced in handling air-sensitive and corrosive materials.

Materials:

  • Poisoned Ruthenium Catalyst

  • Degassed, dilute HCl in an organic solvent (e.g., 0.1 M HCl in isopropanol)

  • Anhydrous, deoxygenated solvent for washing (e.g., isopropanol, THF)

  • Anhydrous, deoxygenated base solution (e.g., 0.1 M NaOEt in Ethanol)

  • Schlenk filtration apparatus

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Working entirely under a strict inert atmosphere, suspend the poisoned catalyst in the degassed, dilute HCl solution.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Isolate the solid catalyst by filtration using a Schlenk filter. Discard the acidic filtrate.

  • Wash the catalyst multiple times with the anhydrous, deoxygenated solvent until the filtrate is neutral.

  • To ensure the removal of all acid and reprotonation of any amine ligands, wash the catalyst with the mild base solution.

  • Perform a final series of washes with the neutral, anhydrous solvent to remove any excess base and salts.

  • Dry the regenerated catalyst under high vacuum.

  • The activity of the regenerated catalyst should be tested on a small scale before being used in a large-scale reaction.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in the synthesis and quality control of active pharmaceutical ingredients (APIs). (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a key chiral intermediate in the synthesis of the antidepressant drug Duloxetine. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the determination of its enantiomeric excess, supported by experimental data and detailed protocols for method development.

Comparison of Chiral HPLC Methods

The enantiomeric separation of this compound and structurally related compounds can be effectively achieved using various chiral stationary phases (CSPs). Polysaccharide-based and protein-based columns are among the most successful for resolving this class of amino alcohols. Below is a comparison of potential HPLC methods based on the separation of the closely related compound, Duloxetine, and other chiral amines.

Table 1: Comparison of Chiral HPLC Methodologies

Chiral Stationary Phase (CSP)Column ExampleMobile Phase SystemModeKey AdvantagesPotential Considerations
Amylose-basedChiralpak AD-Hn-Hexane/Ethanol/DiethylamineNormal PhaseHigh efficiency and resolution.[1]Requires non-polar solvents; may not be suitable for all detection methods.
α1-acid glycoprotein (AGP)Chiral-AGPAqueous Buffer/AcetonitrileReversed PhaseBroad applicability for basic drugs.[1][2]Mobile phase pH is a critical parameter for optimization.
Cyclodextrin-basedHydroxypropyl-β-cyclodextrinAqueous Buffer/Organic ModifierReversed PhaseGood for inclusion complexation with aromatic moieties.[3]Mobile phase composition can significantly impact resolution.
Macrocyclic GlycopeptideChirobiotic V (Vancomycin)Polar Organic or Reversed PhaseMultimodalVersatile for a wide range of compounds, including amino alcohols.[3]May require screening of different mobile phase modes for optimal separation.

Experimental Data Summary

The following table summarizes typical performance data that can be expected when developing a chiral HPLC method for the analysis of this compound, based on data for analogous compounds.

Table 2: Representative Performance Data for Chiral Separation

ParameterMethod A (Amylose-based)Method B (AGP-based)
ColumnChiralpak AD-H (250 x 4.6 mm, 5 µm)Chiral-AGP (150 x 4.0 mm, 5 µm)
Mobile Phasen-Hexane:Ethanol:Diethylamine (80:20:0.2, v/v/v)[1]10 mM Acetate Buffer (pH 3.8):Acetonitrile (93:7, v/v)[1]
Flow Rate1.0 mL/min[1]1.0 mL/min[1]
DetectionUV at 230 nmUV at 230 nm
Resolution (Rs)> 2.5[1]> 2.0[1]
(R)-enantiomer LOQ~750 ng/mL[1]~400 ng/mL[1]
(R)-enantiomer LOD~250 ng/mL[1]~150 ng/mL[1]

Detailed Experimental Protocols

Below are detailed starting protocols for developing an HPLC method for the enantiomeric excess determination of this compound.

Protocol 1: Normal Phase HPLC using an Amylose-Based CSP
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, Ethanol, and Diethylamine in the ratio of 80:20:0.2 (v/v/v).[1] Filter and degas the mobile phase prior to use. The amine additive is crucial for good peak shape and resolution of basic analytes.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 230 nm

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the racemic mixture to determine the retention times of both enantiomers and calculate the resolution. Inject the test sample to determine the peak areas for the (R) and (S) enantiomers.

  • Calculation of Enantiomeric Excess (% ee): % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Protocol 2: Reversed-Phase HPLC using an AGP-Based CSP
  • Column: Chiral-AGP (150 x 4.0 mm, 5 µm) or equivalent.

  • Mobile Phase Preparation:

    • Aqueous Component: Prepare a 10 mM ammonium acetate buffer and adjust the pH to 3.8 with acetic acid.

    • Organic Modifier: Acetonitrile.

    • Mobile Phase: Mix the aqueous buffer and acetonitrile in a ratio of 93:7 (v/v).[1] Filter and degas.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 230 nm

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis and Calculation: Follow steps 5 and 6 from Protocol 1.

Visualizing the Workflow and Logic

To aid in understanding the experimental process and decision-making in method selection, the following diagrams are provided.

experimental_workflow cluster_prep Sample and System Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result sample_prep Sample Preparation (1 mg/mL in mobile phase) hplc_setup HPLC System Equilibration sample_prep->hplc_setup mobile_phase_prep Mobile Phase Preparation (Filter and Degas) mobile_phase_prep->hplc_setup racemate_injection Inject Racemic Standard hplc_setup->racemate_injection sample_injection Inject Test Sample racemate_injection->sample_injection peak_integration Peak Integration sample_injection->peak_integration ee_calculation Calculate % Enantiomeric Excess peak_integration->ee_calculation report Final Report ee_calculation->report

Caption: Experimental workflow for HPLC analysis of enantiomeric excess.

method_selection cluster_screening Initial Screening Strategy cluster_csps Chiral Stationary Phases cluster_modes Mobile Phase Modes start Analyte Properties (Basic amino alcohol) csp_type Select CSP Type start->csp_type polysaccharide Polysaccharide-based (e.g., Chiralpak AD-H) csp_type->polysaccharide protein Protein-based (e.g., Chiral-AGP) csp_type->protein macrocyclic Macrocyclic Glycopeptide (e.g., Chirobiotic V) csp_type->macrocyclic mode Select Mobile Phase Mode normal_phase Normal Phase (Hexane/Alcohol/Amine) mode->normal_phase reversed_phase Reversed Phase (Buffer/Organic Modifier) mode->reversed_phase polysaccharide->mode protein->mode macrocyclic->mode

Caption: Logical relationship for chiral method selection.

References

Comparative Spectroscopic Analysis of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characterization of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate in pharmaceutical synthesis. This guide provides a comparative analysis with two structural analogs: 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol and (R)-N-methyl-3-hydroxy-3-phenylpropan-1-amine, offering researchers and drug development professionals a valuable resource for structural elucidation and quality control.

This compound is a chiral amino alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its precise structural characterization is paramount to ensure the purity and efficacy of the final active pharmaceutical ingredient. This guide presents a detailed spectroscopic analysis of this compound and compares it with two relevant alternatives to highlight the impact of subtle structural modifications on their spectral properties. The comparative compounds are 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol, which features a tertiary amine, and (R)-N-methyl-3-hydroxy-3-phenylpropan-1-amine, where the thiophene moiety is replaced by a phenyl group.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its analogs. The data for the target molecule is based on the closely related (S)-enantiomer, as their spectroscopic properties are virtually identical under achiral conditions.

Table 1: ¹H NMR Spectroscopic Data (Predicted and/or Reported in CDCl₃)

CompoundThiophene/Phenyl Protons (ppm)-CH(OH)- (ppm)-CH₂-CH(OH)- (ppm)-CH₂-N- (ppm)-NCH₃ (ppm)-OH, -NH (ppm)
This compound~6.9-7.3 (m, 3H)~5.1 (t)~2.0 (m, 2H)~2.8 (t)~2.4 (s, 3H)Broad
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol~6.9-7.3 (m, 3H)~5.0 (t)~1.9 (m, 2H)~2.5 (t)~2.2 (s, 6H)Broad
(R)-N-methyl-3-hydroxy-3-phenylpropan-1-amine~7.2-7.4 (m, 5H)~4.9 (t)~1.8 (m, 2H)~2.7 (t)~2.4 (s, 3H)Broad

Table 2: ¹³C NMR Spectroscopic Data (Reported in CDCl₃)[1]

CompoundThiophene/Phenyl C (ppm)-C(OH)- (ppm)-CH₂-C(OH)- (ppm)-CH₂-N- (ppm)-NCH₃ (ppm)
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol147.1 (C-2'), 126.7 (C-5'), 124.5 (C-4'), 123.6 (C-3')69.838.549.236.3
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol~147, ~127, ~125, ~124~69~36~58~45 (2C)
(R)-N-methyl-3-hydroxy-3-phenylpropan-1-amine~143 (C-1'), ~128 (C-3',5'), ~127 (C-4'), ~126 (C-2',6')~70~40~50~36

Table 3: IR Spectroscopic Data (Key Vibrational Frequencies, cm⁻¹)

CompoundO-H StretchN-H StretchC-H (Aromatic)C-H (Aliphatic)C=C (Aromatic)C-S (Thiophene)
This compound~3350 (br)~3280 (br)~3100~2800-3000~1600, ~1450~700
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol~3350 (br)-~3100~2800-3000~1600, ~1450~700
(R)-N-methyl-3-hydroxy-3-phenylpropan-1-amine~3350 (br)~3280 (br)~3030~2800-3000~1600, ~1490-

Table 4: Mass Spectrometry Data (Key Fragments, m/z)

CompoundMolecular Ion [M]⁺Base PeakKey Fragment(s)
This compound17144111 ([M - C₂H₅N]⁺, loss of ethylamine fragment), 97 (thienyl cation)
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol18558111 ([M - C₃H₈N]⁺, loss of propylamine fragment), 97 (thienyl cation)
(R)-N-methyl-3-hydroxy-3-phenylpropan-1-amine16544107 ([M - C₂H₅N]⁺, loss of ethylamine fragment), 77 (phenyl cation)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the compounds discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition : Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. A standard pulse program is used with a spectral width of 0-12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Spectra are acquired on the same instrument with proton decoupling. A spectral width of 0-220 ppm is used, with an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds. Due to the low natural abundance of ¹³C, 1024 or more scans are typically required.

  • Data Processing : The raw data (Free Induction Decay) is subjected to Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition : The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis : The positions of the absorption bands (in wavenumbers, cm⁻¹) are identified and correlated with specific functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization : Electron Impact (EI) is a common ionization method for this type of molecule. In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : The abundance of each ion is measured, and a mass spectrum is generated, plotting ion abundance versus m/z. The molecular ion peak and the fragmentation pattern provide information about the molecular weight and structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification Compound (R)-3-(Methylamino)-1- (thiophen-2-yl)propan-1-ol Synthesis->Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Values, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

References

A Comparative Guide to the Synthetic Routes of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral amino alcohol that serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably the antidepressant duloxetine.[] The stereochemistry of this compound is critical, as different enantiomers can exhibit distinct pharmacological profiles. This guide provides a comparative analysis of three prominent synthetic routes to this key intermediate: chemoenzymatic synthesis via asymmetric bioreduction, asymmetric hydrogenation of a β-amino ketone, and classical resolution of the racemic alcohol. The comparison is based on quantitative data from published experimental work, offering insights into the efficiency and stereoselectivity of each approach.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the three synthetic routes, providing a clear comparison of their performance.

ParameterChemoenzymatic Synthesis (via Asymmetric Bioreduction)Asymmetric Hydrogenation of β-Amino KetoneClassical Resolution of Racemic Alcohol
Starting Material 2-Acetylthiophene2-Acetylthiophene2-Acetylthiophene
Key Intermediate 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochlorideRacemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol
Key Reagent/Catalyst Carbonyl reductase from Rhodosporidium toruloides (RtSCR9)Mn-PNN catalyst(S)-Mandelic acid
Yield >95% conversion[2]97%[3]75% (for the desired enantiomer after recrystallization)[4]
Enantiomeric Excess (ee) >99.5%[2]74%[3]>99.9%[4]
Reaction Time 48 hours[2]16 hours[3]Not specified
Reaction Temperature 30°C[5]50°C[3]Not specified
Number of Steps (from 2-acetylthiophene) 223

Synthetic Route Overviews

The following diagrams illustrate the general workflows for each of the three synthetic routes.

cluster_0 Chemoenzymatic Synthesis A0 2-Acetylthiophene B0 Mannich Reaction A0->B0 C0 3-(Dimethylamino)-1- (thiophen-2-yl)propan-1-one B0->C0 D0 Asymmetric Bioreduction (Carbonyl Reductase) C0->D0 E0 (S)-3-(Dimethylamino)-1- (thiophen-2-yl)propan-1-ol D0->E0

Caption: Chemoenzymatic synthesis of the target molecule.

cluster_1 Asymmetric Hydrogenation A1 2-Acetylthiophene B1 Mannich Reaction A1->B1 C1 3-(Dimethylamino)-1- (thiophen-2-yl)propan-1-one Hydrochloride B1->C1 D1 Asymmetric Hydrogenation (Mn-PNN Catalyst) C1->D1 E1 (R)-3-(Dimethylamino)-1- (thiophen-2-yl)propan-1-ol D1->E1

Caption: Asymmetric hydrogenation route to the target molecule.

cluster_2 Classical Resolution A2 2-Acetylthiophene B2 Mannich Reaction & Reduction A2->B2 C2 Racemic 3-(Methylamino)-1- (thiophen-2-yl)propan-1-ol B2->C2 D2 Diastereomeric Salt Formation ((S)-Mandelic Acid) C2->D2 E2 Crystallization & Liberation D2->E2 F2 (S)-3-(Methylamino)-1- (thiophen-2-yl)propan-1-ol E2->F2

Caption: Classical resolution of the racemic alcohol.

Experimental Protocols

Detailed experimental protocols for the key steps of each synthetic route are provided below.

Route 1: Chemoenzymatic Synthesis via Asymmetric Bioreduction

This route utilizes a highly selective enzyme to produce the desired enantiomer in high purity. The synthesis of the (S)-enantiomer is described here as a representative example.

Step 1: Synthesis of 3-(Methylamino)-1-(2-thienyl)-1-propanone hydrochloride (Mannich Reaction)

2-Acetylthiophene, methylamine hydrochloride, and paraformaldehyde are reacted in a polar solvent in the presence of concentrated hydrochloric acid to yield 3-methylamino-1-(2-thienyl)-1-propanone hydrochloride.[6] This reaction is a classic Mannich reaction, which is a fundamental method for the synthesis of β-amino ketones.

Step 2: Asymmetric Bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide

The key step in this route is the asymmetric reduction of the keto-amide intermediate. Whole cells of Rhodotorula glutinis are used to reduce N-methyl-3-oxo-3-(thiophen-2-yl) propanamide at a concentration of 30 g/L. The reaction is carried out for 48 hours and results in a >95% conversion to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide with an enantiomeric excess of >99.5%.[2]

Route 2: Asymmetric Hydrogenation of a β-Amino Ketone

This route employs a chiral metal catalyst to achieve the asymmetric reduction of the β-amino ketone.

Step 1: Synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride

This intermediate is synthesized via a Mannich reaction as described in Route 1.

Step 2: Asymmetric Hydrogenation

In a glove box, a Mn-PNN catalyst (3.8 mg, 0.005 mmol) and the substrate, 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride (1 mmol), are added to a glass vial. Potassium carbonate (139.6 mg, 1.01 mmol) and absolute ethanol (3 mL) are then added, and the mixture is stirred at room temperature for 5 minutes. The vial is placed in an autoclave, which is purged with hydrogen three times and then filled to 30 bar with H2. The reaction is stirred at 50°C for 16 hours. After completion, the hydrogen is carefully released, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography to yield (R)-3-(dimethylamino)-1-(2-thienyl)-1-propanol as a pale yellow solid. This method results in a 97% yield with a 74% enantiomeric excess.[3]

Route 3: Classical Resolution of Racemic Alcohol

This traditional approach involves the separation of enantiomers from a racemic mixture.

Step 1: Synthesis of Racemic 3-(Methylamino)-1-(2-thienyl)propan-1-ol

The racemic alcohol is prepared by the reduction of 3-methylamino-1-(2-thienyl)-1-propanone, which is synthesized via the Mannich reaction from 2-acetylthiophene.

Step 2: Resolution with (S)-Mandelic Acid

The resolution of racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol is achieved using (S)-mandelic acid as the resolving agent. The reaction is carried out in 2-butanol containing two molar equivalents of water. The diastereomeric salt, (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol·(S)-mandelic acid·H2O, is crystallized from the solution.[4]

Step 3: Liberation of the Enantiopure Amine

The crystallized diastereomeric salt is then treated with a base to liberate the free amine. This process yields (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol with an enantiomeric excess of >99.9%.[4] The overall yield for the desired enantiomer after a single recrystallization is 75%.[4]

Conclusion

The choice of synthetic route for this compound depends on the specific requirements of the researcher or manufacturer, including desired enantiopurity, yield, cost, and scalability.

  • The chemoenzymatic route offers excellent enantioselectivity (>99.5% ee) and high conversion (>95%), making it an attractive option for producing highly pure enantiomers.

  • The asymmetric hydrogenation route provides a high chemical yield (97%) but with a lower enantiomeric excess (74%) in the reported example, which may necessitate further purification.

  • The classical resolution method can achieve very high enantiopurity (>99.9% ee) but has a lower theoretical maximum yield of 50% for the desired enantiomer from the racemate, with a practical yield of 75% being reported after a single recrystallization which suggests some kinetic resolution or enrichment may be occurring during the process.

For applications demanding the highest enantiopurity, the chemoenzymatic and classical resolution methods appear to be the most suitable. For situations where a very high chemical yield is the primary concern and subsequent enantiomeric enrichment is feasible, asymmetric hydrogenation may be a viable option. The development of more efficient and selective catalysts for asymmetric hydrogenation could make this route more competitive in the future.

References

Efficacy Showdown: (R)- vs. (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enantiomers (R)- and (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. While direct, side-by-side quantitative efficacy data is limited in publicly available literature, this document synthesizes the established roles and inferred pharmacological activities of each enantiomer based on their primary applications in medicinal chemistry.

Introduction: Chirality and Pharmacological Divergence

The enantiomers of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol present a classic example of stereoselectivity in pharmacology, where the three-dimensional arrangement of atoms dictates biological activity. The (S)-enantiomer is a well-established precursor to the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine, indicating its primary interaction is with monoamine transporters. In contrast, the (R)-enantiomer serves as a building block for β-adrenergic receptor antagonists (β-blockers), suggesting its principal activity is at adrenergic receptors.

Comparative Pharmacological Profile

Based on their established synthetic applications, the anticipated primary pharmacological targets of each enantiomer are summarized below. It is important to note that without direct comparative binding assays, the degree of selectivity and any off-target activities remain to be fully elucidated.

Table 1: Inferred Primary Pharmacological Targets

EnantiomerPrimary Target ClassSpecific Inferred TargetsTherapeutic Application of Derivatives
(S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol Monoamine TransportersSerotonin Transporter (SERT)Norepinephrine Transporter (NET)Antidepressants (SNRIs)
(R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol Adrenergic Receptorsβ-Adrenergic ReceptorsCardiovascular Agents (β-blockers)

Signaling Pathways and Experimental Workflows

The distinct therapeutic applications of the derivatives of each enantiomer suggest they modulate different signaling pathways.

(S)-Enantiomer and Monoamine Transporter Inhibition

The (S)-enantiomer's role as a precursor to duloxetine implies its activity in blocking the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission.

SERT_NET_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET Vesicle Vesicles (5-HT, NE) Serotonin 5-HT Vesicle->Serotonin Release Norepinephrine NE Vesicle->Norepinephrine Release Serotonin->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Binding Norepinephrine->NET Reuptake Norepinephrine->Postsynaptic_Receptors Binding S_Enantiomer (S)-Enantiomer S_Enantiomer->SERT Inhibition S_Enantiomer->NET Inhibition

Figure 1. Inferred mechanism of (S)-enantiomer at the synapse.
(R)-Enantiomer and β-Adrenergic Receptor Antagonism

The (R)-enantiomer, as a precursor to β-blockers, is anticipated to act as an antagonist at β-adrenergic receptors. This would involve blocking the binding of endogenous catecholamines like norepinephrine and epinephrine, thereby modulating downstream signaling pathways such as the Gs-adenylyl cyclase-cAMP pathway.

Beta_Adrenergic_Antagonism cluster_cell_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor Gs_Protein Gs Protein Beta_Receptor->Gs_Protein Activates Norepinephrine Norepinephrine Norepinephrine->Beta_Receptor Binds R_Enantiomer (R)-Enantiomer R_Enantiomer->Beta_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Figure 2. Inferred mechanism of (R)-enantiomer at β-adrenergic receptors.

Experimental Protocols

To definitively determine the efficacy and selectivity of each enantiomer, the following experimental protocols would be necessary.

Radioligand Binding Assays

These assays are essential for determining the binding affinity (Ki) of the (R)- and (S)-enantiomers for their respective targets.

4.1.1. Monoamine Transporter Binding Assay (for the (S)-Enantiomer)

  • Objective: To determine the binding affinity of the (S)-enantiomer to the serotonin transporter (SERT) and norepinephrine transporter (NET).

  • Materials:

    • Cell membranes prepared from cells stably expressing human SERT or NET.

    • Radioligands: [³H]Citalopram (for SERT) or [³H]Nisoxetine (for NET).

    • (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.

    • Non-specific binding competitors: Fluoxetine (for SERT) or Desipramine (for NET).

    • Assay buffer (e.g., Tris-HCl with appropriate salts).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the (S)-enantiomer.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the respective non-specific competitor.

    • After incubation to equilibrium, the membrane-bound radioligand is separated from the unbound by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The IC50 (concentration of the enantiomer that inhibits 50% of specific radioligand binding) is calculated and converted to a Ki value using the Cheng-Prusoff equation.

4.1.2. β-Adrenergic Receptor Binding Assay (for the (R)-Enantiomer)

  • Objective: To determine the binding affinity of the (R)-enantiomer to β-adrenergic receptor subtypes (e.g., β₁, β₂).

  • Materials:

    • Cell membranes from cells expressing specific human β-adrenergic receptor subtypes.

    • Radioligand: [³H]Dihydroalprenolol (DHA) or [¹²⁵I]Iodocyanopindolol.

    • This compound.

    • Non-specific binding competitor: Propranolol.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation or gamma counter.

  • Procedure:

    • The protocol is analogous to the monoamine transporter binding assay, with the substitution of β-adrenergic receptor-expressing membranes, the appropriate radioligand, and competitor.

    • IC50 and Ki values are calculated similarly.

Functional Assays (In Vitro)

Functional assays are crucial for determining whether the enantiomers act as agonists, antagonists, or inhibitors at their respective targets.

4.2.1. Neurotransmitter Reuptake Inhibition Assay (for the (S)-Enantiomer)

  • Objective: To measure the functional potency of the (S)-enantiomer in inhibiting serotonin and norepinephrine reuptake.

  • Materials:

    • Cell lines stably expressing human SERT or NET.

    • [³H]Serotonin or [³H]Norepinephrine.

    • (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.

    • Assay buffer.

  • Procedure:

    • Cells are pre-incubated with varying concentrations of the (S)-enantiomer.

    • [³H]Serotonin or [³H]Norepinephrine is added, and uptake is allowed to proceed for a defined period.

    • Uptake is terminated by rapid washing with ice-cold buffer.

    • The amount of radiolabeled neurotransmitter taken up by the cells is determined by scintillation counting.

    • The IC50 value for the inhibition of reuptake is calculated.

4.2.2. cAMP Accumulation Assay (for the (R)-Enantiomer)

  • Objective: To determine if the (R)-enantiomer acts as an antagonist at β-adrenergic receptors by measuring its ability to block agonist-induced cAMP production.

  • Materials:

    • Cells expressing a specific β-adrenergic receptor subtype.

    • A known β-adrenergic agonist (e.g., Isoproterenol).

    • This compound.

    • cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Cells are pre-incubated with varying concentrations of the (R)-enantiomer.

    • The cells are then stimulated with a fixed concentration of a β-adrenergic agonist.

    • The intracellular concentration of cyclic AMP (cAMP) is measured using a suitable assay kit.

    • The ability of the (R)-enantiomer to inhibit the agonist-induced increase in cAMP is quantified to determine its antagonist potency (IC50).

Conclusion

The available evidence strongly suggests a clear stereochemical division of pharmacological activity between the enantiomers of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. The (S)-enantiomer is a precursor for a dual serotonin-norepinephrine reuptake inhibitor, while the (R)-enantiomer is utilized in the synthesis of β-blockers. This divergence underscores the critical importance of stereochemistry in drug design and development.

For a definitive and quantitative comparison of the efficacy of these two molecules, direct experimental evaluation using the protocols outlined above is essential. Such studies would provide valuable data on their respective binding affinities and functional activities, further elucidating their pharmacological profiles and potential for cross-reactivity. Researchers investigating novel CNS or cardiovascular agents may find these enantiomers to be valuable starting points for further chemical exploration.

A Comparative Guide to the Quantification of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Validated Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chiral intermediates like (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is critical. This compound is a key intermediate in the synthesis of duloxetine, a widely used antidepressant.[] Ensuring the enantiomeric purity and precise quantity of this intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of validated analytical methods for its quantification, complete with experimental data and detailed protocols.

Comparison of Validated Analytical Methods

High-Performance Liquid Chromatography (HPLC) stands out as the most prevalent and reliable technique for the analysis of this compound and related compounds. Specifically, chiral HPLC methods are essential for separating and quantifying the (R)- and (S)-enantiomers, which is crucial as they can exhibit different pharmacological activities.[] The following tables summarize the performance of various HPLC methods described in the literature.

Table 1: Chiral HPLC Method for Enantiomeric Separation of Duloxetine and its Intermediates
ParameterMethod 1: Chiral Derivatization with RP-HPLCMethod 2: Chiral Stationary Phase (Chiral-AGP)
Stationary Phase C18 columnChiral-AGP (150 mm × 4.0 mm, 5 µm)
Mobile Phase Acetonitrile and 9 mM triethylammonium phosphate buffer (pH 4)10 mM Acetate buffer (pH 3.8)-acetonitrile (93:07, v/v)
Flow Rate Not Specified1.0 mL/min
Detection 273 nmNot Specified
Linearity Range Not SpecifiedNot Specified
Limit of Detection (LOD) (S,R)-diastereomer: 12 pg/mL, (S,S)-diastereomer: 16 pg/mL(R)-enantiomer: 150 ng/mL
Limit of Quantification (LOQ) Not Specified(R)-enantiomer: 400 ng/mL
Accuracy (% Recovery) Not SpecifiedWithin 105% for (R)-enantiomer
Precision (% RSD) Not Specified< 1.4% at LOQ level for (R)-enantiomer

Source: Data compiled from studies on the enantioseparation of duloxetine.[2][3]

Table 2: Reversed-Phase HPLC for Achiral Analysis of Duloxetine and its Intermediates
ParameterMethod 3Method 4
Stationary Phase Phenomenex C18 (250x4.6 mm i.d., 5 µm)Hypersil C18
Mobile Phase 0.01M Phosphate buffer (pH 5.5): Acetonitrile (60:40 v/v)Acetonitrile-buffer (0.01 M Potassium dihydrogen phosphate, pH 5.4) (50:50, v/v)
Flow Rate 1.2 mL/min1.0 mL/min
Detection 231 nm229 nm
Linearity Range 0.25-4 µg/mL1–25 μg/ml
Limit of Detection (LOD) 0.10 µg/mLNot Specified
Limit of Quantification (LOQ) 0.25 µg/mLNot Specified
Accuracy (% Recovery) Not Specified99.8–101.3 %
Precision (% RSD) Not SpecifiedNot Specified

Source: Data compiled from studies on the estimation of duloxetine hydrochloride in pharmaceutical formulations.[4][5]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the protocols for the key experiments cited.

Method 1: Chiral Derivatization with Reversed-Phase HPLC

This method involves the derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

  • Chiral Derivatizing Reagent Synthesis: Synthesize isatinyl-(S)-naproxen amide from (S)-naproxen.

  • Derivatization: React (R)- and (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol with the chiral derivatizing reagent under microwave irradiation to form diastereomeric derivatives.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile and 9 mM triethylammonium phosphate buffer (pH 4).

    • Detection: UV detector set at 273 nm.[2]

  • Validation: Validate the method for parameters such as limit of detection, linearity, accuracy, and precision according to standard guidelines.[2]

Method 2: Chiral Stationary Phase HPLC

This direct method utilizes a chiral stationary phase (CSP) to achieve enantiomeric separation without derivatization.

  • Chromatographic Conditions:

    • Column: Chiral-AGP (150 mm × 4.0 mm, 5 µm).[3]

    • Mobile Phase: A mixture of 10 mM acetate buffer (pH 3.8) and acetonitrile in a 93:7 (v/v) ratio.[3]

    • Flow Rate: 1.0 mL/min.[3]

  • System Suitability: Inject a standard solution containing both enantiomers to ensure baseline resolution.

  • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]

Visualizing the Workflow

To better understand the processes involved in analytical method validation and selection, the following diagrams are provided.

AnalyticalMethodValidationWorkflow start Start: Define Analytical Method Requirements development Method Development & Optimization start->development pre_validation Pre-Validation/ Feasibility Studies development->pre_validation protocol Write Validation Protocol pre_validation->protocol validation_studies Perform Validation Studies (Accuracy, Precision, Linearity, etc.) protocol->validation_studies data_analysis Data Analysis & Documentation validation_studies->data_analysis report Prepare Validation Report data_analysis->report end End: Approved Validated Method report->end

Caption: General workflow for analytical method validation.

MethodSelectionDecisionTree start Need to Quantify (R)-enantiomer? chiral_separation Is Chiral Separation Required? start->chiral_separation direct_method Direct Chiral Method (Chiral Stationary Phase) chiral_separation->direct_method Yes achiral_method Achiral RP-HPLC Method chiral_separation->achiral_method No indirect_method Indirect Chiral Method (Derivatization + RP-HPLC) direct_method->indirect_method Alternative end Selected Method direct_method->end indirect_method->end achiral_method->end

Caption: Decision tree for selecting an analytical method.

References

A Comparative Study of Catalysts for the Asymmetric Reduction to (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An essential chiral intermediate, (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, is a cornerstone in the synthesis of the widely used antidepressant, Duloxetine. The stereoselective reduction of its prochiral ketone precursor, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, is a critical step that dictates the enantiomeric purity of the final active pharmaceutical ingredient. This guide provides a comparative analysis of various catalytic systems employed for this key transformation, offering experimental data and detailed protocols to aid researchers in selecting the most suitable method for their synthetic needs.

The primary catalytic strategies for this asymmetric reduction can be broadly categorized into biocatalysis and chemical catalysis, with the latter encompassing organocatalysts like Corey-Bakshi-Shibata (CBS) reagents and transition metal complexes, predominantly those based on Ruthenium. Each approach presents a unique profile of selectivity, efficiency, and operational considerations.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts is evaluated based on key performance indicators such as enantiomeric excess (e.e.), which measures the stereoselectivity of the reaction, and chemical yield or conversion, indicating the efficiency of the transformation. The following table summarizes experimental data from various studies on the asymmetric reduction of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one or its close derivatives.

Catalyst SystemCatalyst/EnzymeSubstrateReducing AgentTemp. (°C)Time (h)Conversion (%)e.e. (%)Yield (%)Reference
Biocatalysis Immobilized Saccharomyces cerevisiae CGMCC No. 22303-(Methylamino)-1-(thiophen-2-yl)-1-propanone (5 g/L)Glucose30-100>99.0-[1]
Whole Cells of Rhodotorula glutinisN-methyl-3-oxo-3-(thiophen-2-yl) propanamide (30 g/L)Glucose3048>95>99.5-[2]
Carbonyl Reductase (CR2-L-GDH fusion protein)N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine (20 g/L)Glucose / NADP+308->99.997.6
Organocatalysis (R)-2-Methyl-CBS-oxazaborolidineGeneric Aryl/Alkyl KetonesBorane-THF ComplexRTminutes~10091-98-[3]
Transition Metal RuCl--INVALID-LINK--Generic Aromatic KetonesFormic acid/Triethylamine28-93-9993-98-

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for each class of catalyst.

Biocatalytic Reduction using Immobilized Saccharomyces cerevisiae

This protocol outlines the asymmetric reduction using whole-cell biocatalysis.

Procedure:

  • Cell Culture and Immobilization: Saccharomyces cerevisiae CGMCC No. 2230 is cultured for an optimal period of 28 hours. The cells are then immobilized in liquid-core microcapsules composed of sodium alginate and chitosan. Optimal capsule formation is achieved with 90% chitosan deacetylation, a molecular weight of 30,000-50,000, and a concentration of 5.0 g/L in a pH 6.0 citrate buffer.[1]

  • Asymmetric Reduction: The immobilized cells are introduced into a continuous membrane reactor containing a solution of 3-N-methylamino-1-(2-thienyl)-1-propanone (5 g/L) in a suitable buffer (pH 6.0).[1]

  • Reaction Conditions: The reaction is maintained at 30°C with agitation (180 rpm).[1] The continuous setup helps to mitigate product inhibition.

  • Work-up and Analysis: The reaction progress is monitored by techniques such as HPLC. Upon completion (100% conversion), the product is isolated from the reaction medium. The enantiomeric excess is determined using chiral HPLC analysis.[1]

Organocatalytic Reduction via Corey-Bakshi-Shibata (CBS) Method

This generalized protocol is based on the well-established CBS reduction for asymmetric ketone reduction.

Procedure:

  • Reaction Setup: A solution of the (R)-2-Methyl-CBS-oxazaborolidine catalyst (typically 5-10 mol%) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., argon or nitrogen) and cooled to the desired temperature (e.g., 0°C to -78°C).

  • Addition of Reducing Agent: A solution of borane-dimethyl sulfide complex (BH3·SMe2) or borane-THF complex (BH3·THF) (typically 1.0-1.5 equivalents) is added dropwise to the catalyst solution.

  • Substrate Addition: A solution of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one in anhydrous THF is then added slowly to the reaction mixture.

  • Reaction Monitoring and Quenching: The reaction is stirred at the specified temperature and monitored by TLC or LC-MS. Upon completion, the reaction is carefully quenched by the slow addition of methanol.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is treated with aqueous acid (e.g., 1N HCl) followed by extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired alcohol. The enantiomeric excess is determined by chiral HPLC.

Transition Metal-Catalyzed Asymmetric Transfer Hydrogenation

This protocol describes a typical procedure for the asymmetric transfer hydrogenation of a ketone using a Ruthenium-based catalyst.

Procedure:

  • Catalyst Pre-formation (if necessary): In an inert atmosphere glovebox, the Ruthenium precursor and the chiral ligand (e.g., (R,R)-TsDPEN) are dissolved in a suitable solvent.

  • Reaction Setup: To a solution of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one in a suitable solvent (e.g., a mixture of formic acid and triethylamine, often in a 5:2 ratio), the chiral Ruthenium catalyst (e.g., RuCl--INVALID-LINK--) is added. The catalyst loading is typically low (e.g., 0.1-1 mol%).

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., room temperature to 40°C) for the required duration.

  • Work-up and Analysis: After the reaction is complete, the mixture is concentrated, and the product is isolated through extraction and purified by chromatography. The enantiomeric excess of the resulting this compound is determined by chiral HPLC analysis.

Visualizing the Methodologies

To further elucidate the processes, the following diagrams illustrate the experimental workflow and the underlying catalytic cycle.

G cluster_workflow Experimental Workflow for Asymmetric Reduction start Start: Prochiral Ketone catalyst_prep Catalyst/Biocatalyst Preparation start->catalyst_prep reaction Asymmetric Reduction Reaction (Addition of Reducing Agent) start->reaction catalyst_prep->reaction monitoring Reaction Monitoring (TLC, HPLC) reaction->monitoring quench Quenching & Work-up monitoring->quench purification Purification (Chromatography) quench->purification analysis Analysis (Yield, e.e. determination) purification->analysis end_product End: (R)-Chiral Alcohol analysis->end_product

Caption: A generalized workflow for the asymmetric reduction of a prochiral ketone.

G cluster_cbs CBS Catalytic Cycle cbs_catalyst CBS Catalyst (Oxazaborolidine) activated_complex Catalyst-Borane Complex cbs_catalyst->activated_complex Coordination borane BH3 borane->activated_complex transition_state Six-membered Transition State activated_complex->transition_state ketone Ketone (Substrate) ketone->transition_state Coordination product_complex Product-Catalyst Complex transition_state->product_complex Hydride Transfer product_complex->cbs_catalyst Regeneration alcohol Chiral Alcohol (Product) product_complex->alcohol

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

G cluster_comparison Catalyst Selection Logic start Need for (R)-Alcohol decision Key Selection Criteria start->decision biocatalysis Biocatalysis (High e.e., Green, Mild Conditions) decision->biocatalysis High Selectivity & Eco-friendly? organocatalysis Organocatalysis (CBS) (Predictable, Broad Scope) decision->organocatalysis Substrate Versatility? transition_metal Transition Metal Catalysis (High TON/TOF, Functional Group Tolerance) decision->transition_metal High Throughput? outcome1 Ideal for high purity & sustainability biocatalysis->outcome1 outcome2 Reliable for various ketone types organocatalysis->outcome2 outcome3 Efficient for large-scale production transition_metal->outcome3

Caption: A decision-making flowchart for selecting a suitable catalyst.

References

Lack of Public Data on Pharmacokinetic Differences Between (R)- and (S)-Enantiomers of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol Highlights Need for Further Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the pharmacokinetic profiles of the (R)- and (S)-enantiomers of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate in the synthesis of the antidepressant Duloxetine. While the stereochemistry of this compound is acknowledged as crucial for the pharmacological activity of its derivatives, direct comparative studies on the absorption, distribution, metabolism, and excretion (ADME) of its individual enantiomers are not readily found.

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral amino alcohol.[] The distinct three-dimensional arrangement of its enantiomers can lead to significant differences in their interaction with biological systems, a phenomenon known as stereoselectivity. Such stereoselectivity can profoundly impact a drug's efficacy and safety, making the characterization of individual enantiomers a critical step in drug development.

Given the absence of specific experimental data for these enantiomers, this guide will outline the generally expected pharmacokinetic differences based on established principles of stereoselectivity and provide a hypothetical experimental protocol for a comparative study.

Expected Pharmacokinetic Differences and Their Significance

It is well-established that enantiomers of a chiral drug can exhibit different pharmacokinetic properties. These differences can arise at various stages of their journey through the body:

  • Absorption: Differences in binding to transporters in the gut wall can lead to variations in the rate and extent of absorption.

  • Distribution: Enantiomers may bind differently to plasma proteins and tissue components, resulting in varied volumes of distribution and tissue concentrations.

  • Metabolism: The enzymes responsible for drug metabolism, particularly the cytochrome P450 (CYP) family, often exhibit stereoselectivity, leading to one enantiomer being metabolized more rapidly than the other. This can result in different clearance rates and durations of action.

  • Excretion: Renal transporters can also differentiate between enantiomers, affecting their rate of elimination from the body.

The potential for these differences underscores the importance of studying the individual enantiomers of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol to fully understand the stereoselective contribution to the overall profile of any drug synthesized from it.

Hypothetical Experimental Protocol for a Comparative Pharmacokinetic Study

To elucidate the pharmacokinetic differences between the (R)- and (S)-enantiomers, a rigorous preclinical study would be required. The following outlines a typical experimental protocol.

Table 1: Hypothetical Experimental Protocol

Phase Procedure Details
Test System Animal ModelMale and female Sprague-Dawley rats (n=6 per group per enantiomer).
Test Articles Enantiomers(R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol and (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, with a purity of >99%.
Administration DosingA single intravenous (IV) dose (e.g., 2 mg/kg) and a single oral (PO) dose (e.g., 10 mg/kg) administered to separate groups.
Sample Collection Blood SamplingSerial blood samples collected from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
Urine and Feces CollectionAnimals housed in metabolic cages for 24 hours post-dose to collect urine and feces for excretion analysis.
Sample Analysis Bioanalytical MethodDevelopment and validation of a stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the (R)- and (S)-enantiomers in plasma, urine, and feces.
Data Analysis Pharmacokinetic ParametersNon-compartmental analysis to determine key pharmacokinetic parameters including: Maximum plasma concentration (Cmax), Time to reach maximum concentration (Tmax), Area under the plasma concentration-time curve (AUC), Half-life (t1/2), Clearance (CL), and Volume of distribution (Vd).
Statistical AnalysisStatistical comparison of the pharmacokinetic parameters between the (R)- and (S)-enantiomers using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizing the Research Workflow

A clear and logical workflow is essential for conducting a successful comparative pharmacokinetic study.

G Experimental Workflow for Comparative Pharmacokinetic Study cluster_prestudy Pre-study Phase cluster_instudy In-life Phase cluster_poststudy Post-study Phase Protocol Protocol Design & Approval Enantiomers Synthesis & Purification of Enantiomers Protocol->Enantiomers Bioanalysis Bioanalytical Method Development & Validation Enantiomers->Bioanalysis Dosing_IV Intravenous Dosing ((R)- and (S)-enantiomers) Bioanalysis->Dosing_IV Dosing_PO Oral Dosing ((R)- and (S)-enantiomers) Bioanalysis->Dosing_PO Sampling Serial Blood, Urine & Feces Collection Dosing_IV->Sampling Dosing_PO->Sampling Analysis LC-MS/MS Sample Analysis Sampling->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis Report Final Study Report Generation PK_Analysis->Report

Caption: Workflow for a comparative pharmacokinetic study of enantiomers.

The successful execution of such a study would provide invaluable data for researchers and drug developers, enabling a more complete understanding of the stereoselective properties of this important synthetic intermediate and its downstream products. The lack of this information in the public domain represents a clear opportunity for future research to contribute to the safer and more effective development of chiral pharmaceuticals.

References

Cost-benefit analysis of different (R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a critical chiral intermediate in the synthesis of the widely used antidepressant, duloxetine. The stereochemistry of this intermediate is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, cost-effective, and scalable methods for its enantioselective synthesis is of significant interest to the pharmaceutical industry. This guide provides an objective comparison of the three primary synthetic strategies: classical chemical resolution, asymmetric synthesis, and chemoenzymatic resolution. The performance of each method is evaluated based on key metrics such as yield, enantiomeric excess (e.e.), cost of goods, and operational complexity, supported by experimental data.

At a Glance: Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the different synthesis routes to this compound, providing a clear comparison for researchers and process chemists.

Parameter Classical Chemical Resolution Asymmetric Synthesis (CBS Reduction) Chemoenzymatic Synthesis (Yeast Reduction)
Starting Material Racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol3-Methylamino-1-(2-thienyl)-1-propanone3-Methylamino-1-(2-thienyl)-1-propanone
Key Reagent/Catalyst (S)-(+)-Mandelic Acid(R)-(-)-2-Methyl-CBS-oxazaborolidineSaccharomyces cerevisiae (Baker's Yeast)
Typical Yield ~40-45% (after resolution and isolation)>95%>90%
Enantiomeric Excess (e.e.) >99% (after recrystallization)>98%>99%
Reaction Time 24-48 hours (including salt formation and liberation)2-6 hours24-72 hours
Operating Temperature Room Temperature to 40°C-20°C to Room Temperature25-35°C
Relative Cost of Key Reagent ModerateHighLow
Scalability Readily scalableScalable, but catalyst cost can be a factorHighly scalable
Environmental Impact Moderate (solvent usage, waste from undesired enantiomer)Moderate (solvents, borane reagents)Low (aqueous media, biodegradable catalyst)

In-Depth Analysis and Experimental Protocols

Classical Chemical Resolution

This traditional method involves the synthesis of a racemic mixture of 3-(methylamino)-1-(2-thienyl)propan-1-ol, followed by the separation of the desired (R)-enantiomer through the formation of diastereomeric salts with a chiral resolving agent. (S)-(+)-Mandelic acid is a commonly used and effective resolving agent for this purpose.

Advantages:

  • Well-established and reliable technology.

  • Can achieve very high enantiomeric purity after recrystallization.

  • The resolving agent can often be recovered and recycled.

Disadvantages:

  • The maximum theoretical yield for the desired enantiomer is 50%.

  • Requires an additional step to resolve the racemate and then liberate the free base.

  • Can be labor-intensive and generate a significant amount of waste from the undesired enantiomer if not recycled.

  • Preparation of Racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol: The racemic amine is typically prepared by the reduction of 3-methylamino-1-(2-thienyl)-1-propanone.

  • Diastereomeric Salt Formation:

    • Dissolve 1 mole of racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol in a suitable solvent (e.g., a mixture of isopropanol and water).

    • Add 0.5 to 1.0 molar equivalent of (S)-(+)-mandelic acid to the solution.

    • Heat the mixture until a clear solution is obtained, then cool it slowly to room temperature to allow for the crystallization of the less soluble diastereomeric salt ((R)-amine-(S)-mandelic acid).

    • The crystallization can be initiated by seeding with a small crystal of the desired diastereomeric salt.

    • Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Recrystallization (Optional but Recommended): To enhance the enantiomeric purity, the isolated diastereomeric salt is recrystallized from a suitable solvent system.

  • Liberation of the (R)-amine:

    • Suspend the purified diastereomeric salt in water.

    • Add an aqueous base (e.g., sodium hydroxide solution) to adjust the pH to >10.

    • Extract the liberated (R)-3-(methylamino)-1-(2-thienyl)propan-1-ol with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the final product.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer, thus avoiding the inherent 50% yield limitation of classical resolution. A common approach is the asymmetric reduction of the prochiral ketone, 3-methylamino-1-(2-thienyl)-1-propanone, using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst, is a well-established method for this transformation.

Advantages:

  • High theoretical yield (approaching 100%).

  • High enantioselectivity.

  • Shorter overall synthesis compared to resolution methods.

Disadvantages:

  • The chiral catalyst and stoichiometric reducing agent (e.g., borane) can be expensive.

  • Requires stringent anhydrous and inert atmosphere conditions.

  • Metal-based catalysts may require removal to very low levels in the final API.

  • Catalyst Preparation (in situ):

    • To a solution of (R)-(-)-2-Methyl-CBS-oxazaborolidine (5-10 mol%) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add borane-dimethyl sulfide complex (BH₃·SMe₂) (approximately 1.0-1.2 equivalents) dropwise at 0-5°C.

    • Stir the mixture for 15-30 minutes at this temperature.

  • Asymmetric Reduction:

    • Cool the catalyst solution to the desired reaction temperature (typically -20°C to 0°C).

    • Slowly add a solution of 3-methylamino-1-(2-thienyl)-1-propanone in anhydrous THF to the catalyst mixture.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Quenching and Work-up:

    • Once the reaction is complete, cautiously quench the reaction by the slow addition of methanol at a low temperature.

    • Allow the mixture to warm to room temperature and then add an aqueous acid (e.g., 1 M HCl) to hydrolyze the borate esters.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH >10.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the crude product.

  • Purification: The crude product can be purified by column chromatography or crystallization to afford the highly enantiopure (R)-3-(methylamino)-1-(2-thienyl)propan-1-ol.

Chemoenzymatic Synthesis

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to perform chiral transformations. For the synthesis of this compound, the asymmetric reduction of the corresponding ketone can be efficiently catalyzed by ketoreductases found in microorganisms like Saccharomyces cerevisiae (baker's yeast) or by isolated and purified enzymes.

Advantages:

  • Excellent enantioselectivity.

  • Mild reaction conditions (aqueous media, near-neutral pH, ambient temperature).

  • Environmentally friendly ("green chemistry").

  • The biocatalyst (e.g., baker's yeast) is inexpensive and readily available.

Disadvantages:

  • Reaction times can be longer compared to chemical methods.

  • Substrate concentration may be limited to avoid enzyme inhibition.

  • Downstream processing to isolate the product from the aqueous reaction medium can be challenging.

  • Yeast Culture Preparation:

    • In a suitable fermentation vessel, prepare a culture medium containing a carbon source (e.g., glucose), a nitrogen source, and other essential nutrients.

    • Inoculate the medium with Saccharomyces cerevisiae.

    • Incubate the culture with agitation at a controlled temperature (typically 25-35°C) until a desired cell density is reached.

  • Biotransformation:

    • Add the substrate, 3-methylamino-1-(2-thienyl)-1-propanone, to the yeast culture. The substrate can be added in one portion or fed incrementally to maintain a low concentration and minimize toxicity to the cells.

    • Continue the incubation with agitation and monitor the progress of the reduction by HPLC.

  • Product Isolation:

    • Once the reaction is complete, separate the yeast cells from the culture medium by centrifugation or filtration.

    • Extract the aqueous medium with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by column chromatography or crystallization.

Visualization of Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthesis method.

Classical_Resolution cluster_racemate_synthesis Racemate Synthesis cluster_resolution Resolution Ketone 3-Methylamino-1-(2-thienyl)-1-propanone Racemic_Amine Racemic Amine Ketone->Racemic_Amine Reduction Diastereomeric_Salt Diastereomeric Salt Mixture Racemic_Amine->Diastereomeric_Salt Add Chiral Acid Purified_Salt Purified (R,S)-Salt Diastereomeric_Salt->Purified_Salt Crystallization R_Amine (R)-Product Purified_Salt->R_Amine Liberation (Base)

Caption: Workflow for Classical Chemical Resolution.

Asymmetric_Synthesis Ketone 3-Methylamino-1-(2-thienyl)-1-propanone Reaction Asymmetric Reduction (CBS Catalyst + Borane) Ketone->Reaction Product (R)-Product Reaction->Product

Caption: Workflow for Asymmetric Synthesis.

Chemoenzymatic_Synthesis Ketone 3-Methylamino-1-(2-thienyl)-1-propanone Biotransformation Yeast Bioreduction Ketone->Biotransformation Isolation Extraction & Purification Biotransformation->Isolation Product (R)-Product Isolation->Product

Caption: Workflow for Chemoenzymatic Synthesis.

Conclusion and Recommendations

The choice of the optimal synthesis method for this compound depends on a variety of factors, including the scale of production, cost constraints, and available infrastructure.

  • Classical chemical resolution remains a viable option, particularly when the undesired enantiomer can be racemized and recycled, thereby improving the overall process economy. Its main drawback is the inherent 50% yield limitation in a single pass.

  • Asymmetric synthesis offers a more direct and atom-economical route with high yields and enantioselectivity. However, the high cost of the chiral catalyst and the need for specialized equipment for handling air- and moisture-sensitive reagents can be significant considerations, especially at a large scale.

  • Chemoenzymatic synthesis stands out as a green and highly selective alternative. The low cost of the biocatalyst (baker's yeast) and the mild, aqueous reaction conditions make it an attractive option for industrial-scale production. Process optimization to increase substrate loading and streamline downstream processing will further enhance its economic feasibility.

For drug development professionals, a thorough evaluation of these factors is crucial in selecting a synthesis strategy that is not only scientifically sound but also commercially viable and environmentally sustainable. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource in this decision-making process.

Determining the Absolute Stereochemistry of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional atomic arrangement of chiral molecules is a critical step in ensuring the safety and efficacy of new therapeutic agents. (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate in the synthesis of pharmaceuticals like Duloxetine, exemplifies the importance of unambiguous stereochemical assignment.[1] While X-ray crystallography remains the definitive method for elucidating absolute configuration, a suite of complementary analytical techniques offers valuable alternatives, particularly when suitable single crystals are challenging to obtain. This guide provides a comprehensive comparison of X-ray crystallography with other powerful methods, supported by experimental data and detailed protocols.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful and unequivocal technique for determining the three-dimensional structure of a molecule, including its absolute configuration.[2][3] The method relies on the diffraction of X-rays by a well-ordered, single crystal of the compound. By analyzing the diffraction pattern, the precise arrangement of atoms in the crystal lattice can be determined.

While specific crystallographic data for the title compound, this compound, is not publicly available, a study on its enantiomer, (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol, provides valuable insight into the crystallographic analysis of this class of compounds. In a 2007 study by Sakai et al., the absolute configuration of the (S)-enantiomer was determined by X-ray analysis of its diastereomeric salt with (S)-mandelic acid.[4]

Representative Crystallographic Data

The following table summarizes the crystallographic data obtained for the diastereomeric salt of (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol with (S)-mandelic acid, serving as a proxy for the analysis of the (R)-enantiomer.[4]

ParameterValue
Chemical FormulaC₁₆H₂₃NO₅S
Formula Weight341.42
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.123(2)
b (Å)6.123(1)
c (Å)14.567(2)
β (°)101.23(1)
Volume (ų)885.3(3)
Z2
Density (calculated) (g/cm³)1.280
RadiationMoKα (λ = 0.71073 Å)
Temperature (K)296
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.123
Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the key steps involved in the X-ray crystallographic analysis of a chiral amino alcohol, based on the methodology described for the (S)-enantiomer.[4]

  • Crystal Growth:

    • Slow evaporation of a solution of the compound in a suitable solvent is a common method for growing single crystals of organic compounds.[5] For the diastereomeric salt of (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol, colorless plate-like single crystals were grown from a 2-butanol solution containing a small amount of water.[4]

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer.

    • The crystal is placed in a stream of X-rays, typically from a molybdenum or copper source.

    • The diffraction data are collected using a detector as the crystal is rotated. For the reported structure, data was collected at 296 K using graphite-monochromated MoKα radiation.[4]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial crystal structure is solved using direct methods or Patterson methods.

    • The structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.

  • Absolute Configuration Determination:

    • For chiral molecules, the absolute configuration is determined using anomalous dispersion effects, often by calculating the Flack parameter.

experimental_workflow cluster_sample_prep Sample Preparation cluster_xray_analysis X-ray Diffraction Analysis cluster_results Results synthesis Synthesis of (R)-enantiomer purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement abs_config Absolute Configuration Determination structure_refinement->abs_config cif_file Crystallographic Information File (CIF) abs_config->cif_file

Caption: Experimental workflow for single-crystal X-ray diffraction.

Alternative Analytical Techniques for Chiral Analysis

While X-ray crystallography provides definitive structural information, obtaining high-quality single crystals can be a significant bottleneck.[6][7] Several other powerful techniques can be employed to determine the absolute configuration or assess the enantiomeric purity of chiral molecules like this compound.

TechniquePrincipleAdvantagesLimitations
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[8] The experimental spectrum is compared to a quantum chemical calculation to assign the absolute configuration.[6][9]Does not require crystallization; can be performed on samples in solution.[6] Provides conformational information in solution.Requires theoretical calculations for interpretation. Sensitivity can be low, requiring higher sample concentrations.[8]
NMR Spectroscopy In the presence of a chiral solvating or derivatizing agent, the enantiomers of a chiral compound become diastereomeric, leading to distinct signals in the NMR spectrum.[1][10]Provides detailed structural information and can be used to determine enantiomeric excess. Widely accessible instrumentation.Indirect method for absolute configuration. Requires a chiral auxiliary, which can sometimes complicate the spectrum.[11]
Chiral High-Performance Liquid Chromatography (HPLC) Separates enantiomers based on their differential interactions with a chiral stationary phase.[12][13]Highly sensitive and quantitative method for determining enantiomeric purity and for preparative separation of enantiomers.[12][14]Does not directly provide the absolute configuration. Method development can be empirical and time-consuming.[12]
Vibrational Circular Dichroism (VCD)

VCD has emerged as a reliable alternative to X-ray crystallography for determining the absolute configuration of chiral molecules, especially when crystallization is challenging.[6] The technique involves measuring the VCD spectrum of the sample in solution and comparing it to a spectrum predicted by ab initio or density functional theory (DFT) calculations for one of the enantiomers. A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[9][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis. While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce chemical shift differences between the enantiomers, allowing for the determination of enantiomeric excess.[1][10] Although primarily used for assessing enantiomeric purity, specific NMR techniques, such as the application of Mosher's acid, can also be used to deduce the absolute configuration of certain chiral molecules.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for separating and quantifying enantiomers in the pharmaceutical industry.[12][16] The method utilizes a column packed with a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[13] While chiral HPLC is an excellent tool for determining enantiomeric purity and for isolating pure enantiomers, it does not inherently reveal the absolute configuration of the eluted enantiomers.[14]

Conclusion

The determination of the absolute stereochemistry of chiral molecules such as this compound is paramount in drug development. Single-crystal X-ray crystallography remains the definitive method for this purpose, providing a complete and unambiguous three-dimensional structure. However, when faced with challenges in obtaining suitable crystals, researchers have a powerful arsenal of alternative techniques at their disposal. Vibrational Circular Dichroism offers a direct route to absolute configuration in solution, while NMR spectroscopy and chiral HPLC provide robust methods for assessing enantiomeric purity. The selection of the most appropriate analytical technique will depend on the specific research question, the physical properties of the compound, and the available instrumentation. A multi-technique approach often provides the most comprehensive and reliable characterization of chiral molecules.

References

Benchmarking (R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL against other chiral building blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable chiral building block or catalyst is a critical decision in the development of stereoselective synthetic routes for pharmaceuticals and fine chemicals. Chiral β-amino alcohols represent a versatile and highly effective class of compounds that can act as both valuable intermediates and potent catalysts in asymmetric transformations. This guide provides a comparative overview of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate in the synthesis of the antidepressant Duloxetine[1][2], against other prominent chiral β-amino alcohols that are widely employed as catalysts in the benchmark enantioselective addition of diethylzinc to benzaldehyde.

This compound is a chiral amino alcohol that serves as a crucial precursor in the development of drugs targeting the central nervous system and cardiovascular system.[1] Its thiophene ring provides unique electronic and lipophilic characteristics, and the (R)-configuration is essential for its enantioselective biological activity.[1] While it is a cornerstone in multi-step pharmaceutical synthesis, its direct application as a catalyst in common asymmetric reactions is not extensively documented in the scientific literature.

In contrast, other chiral β-amino alcohols have been thoroughly investigated as ligands in asymmetric catalysis.[3][4] The enantioselective addition of diethylzinc to aldehydes, a classic carbon-carbon bond-forming reaction, serves as a standard model to evaluate the performance of these chiral ligands.[1][3][4] The efficacy of a chiral ligand in this context is measured by the chemical yield of the resulting chiral secondary alcohol and its enantiomeric excess (ee%).

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The following table summarizes the performance of several representative chiral β-amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde. This data, compiled from various studies, highlights the effectiveness of these catalysts under optimized reaction conditions.

Chiral β-Amino Alcohol LigandYield (%)Enantiomeric Excess (ee%)Configuration of Major Enantiomer
(-)-DAIB (3-exo-(Dimethylamino)isoborneol)9798(S)
(1R,2S)-(-)-Norephedrine9585(R)
(1S,2S)-(+)-Pseudoephedrine9890(S)
(1R,2S)-N,N-Dibutylnorephedrine (DBNE)9694(R)
Chiral Ligand 13a¹~10095Not Specified
Chiral Ligand 13b¹~10095Not Specified

¹Ligands 13a and 13b are novel, optimized homogeneous amino alcohol catalysts with chirality derived from the Sharpless epoxidation of allyl alcohols.[5]

Experimental Protocols

A representative experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral β-amino alcohol is provided below.

Materials:

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled Benzaldehyde

  • Chiral β-amino alcohol ligand (e.g., (-)-DAIB)

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure: [1][3]

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral β-amino alcohol ligand (e.g., 0.1 mmol) in anhydrous toluene (5 mL).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. To this solution, add the diethylzinc solution in hexanes (e.g., 2.2 mmol, 2.2 mL of a 1.0 M solution) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (e.g., 1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion (typically when the benzaldehyde is consumed), carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

  • Work-up: Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification and Analysis: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the yield of the resulting 1-phenyl-1-propanol. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Visualization of Concepts

To aid in the conceptual understanding of the processes discussed, the following diagrams illustrate a typical experimental workflow and the proposed catalytic cycle.

G cluster_workflow Experimental Workflow for Asymmetric Diethylzinc Addition prep Catalyst Preparation (Chiral Ligand + Toluene) reagent_add Reagent Addition (Diethylzinc @ 0°C) prep->reagent_add substrate_add Substrate Addition (Benzaldehyde @ 0°C) reagent_add->substrate_add reaction Reaction Monitoring (TLC) substrate_add->reaction quench Quenching (sat. NH4Cl) reaction->quench workup Work-up & Extraction quench->workup purify Purification (Chromatography) workup->purify analysis Analysis (Yield, ee%) purify->analysis

Caption: A typical experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.

G cluster_cycle Proposed Catalytic Cycle catalyst Chiral Zn-alkoxide complex1 Catalyst-Aldehyde Complex catalyst->complex1 + Aldehyde complex2 Transition State complex1->complex2 + Diethylzinc product_complex Product-Catalyst Complex complex2->product_complex Alkyl Transfer product_complex->catalyst - Chiral Alcohol

Caption: A simplified proposed catalytic cycle for the β-amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

Conclusion

This compound stands out as a highly valuable chiral building block, indispensable for the synthesis of complex pharmaceutical compounds like Duloxetine. Its utility lies in its predefined stereochemistry which is incorporated into the final product. In contrast, other chiral β-amino alcohols, such as (-)-DAIB and derivatives of norephedrine and pseudoephedrine, have demonstrated exceptional performance as catalysts in asymmetric synthesis, inducing high enantioselectivity in reactions like the addition of diethylzinc to aldehydes.

The choice between using a chiral compound as a building block versus a catalyst depends on the specific synthetic strategy. For direct incorporation of a chiral fragment, a building block like this compound is ideal. When the goal is to generate a new stereocenter catalytically, ligands such as (-)-DAIB are superior choices, offering high efficiency and stereocontrol. This guide provides the necessary data and protocols to assist researchers in making an informed decision based on the specific requirements of their synthetic targets.

References

Safety Operating Guide

Safe Disposal of (R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of (R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-ol, a chiral amino alcohol used as an intermediate in the synthesis of pharmaceuticals like Duloxetine.[]

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound poses the following risks:

  • Harmful if swallowed (Acute toxicity, oral)[2]

  • Causes skin irritation[2]

  • Causes serious eye damage[2]

  • May cause respiratory irritation[2]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations involving this compound should be performed within a certified chemical fume hood to prevent inhalation of vapors.[3][4]

Quantitative Hazard Data

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS CodeSignal Word
Acute Toxicity, OralH302Danger
Skin Corrosion/IrritationH315Danger
Serious Eye Damage/Eye IrritationH318Danger
Specific target organ toxicity, single exposure; Respiratory tract irritationH335Danger

Data sourced from PubChem CID 10214420[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be managed through a licensed hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]

Waste Segregation and Collection
  • Solid Waste: Collect unreacted this compound, contaminated spatulas, weighing paper, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[3][5] The container should be made of a compatible material, such as high-density polyethylene (HDPE).[3][5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and leak-proof hazardous waste container. Do not mix this waste stream with other incompatible chemical wastes.[6] The first rinse of any container that held the compound must also be collected as hazardous waste.[6]

  • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[5]

Labeling of Waste Containers

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Harmful," "Irritant," "Corrosive")[3]

  • The date of waste generation[5]

Storage of Hazardous Waste

Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[5][7] This area should have secondary containment to prevent the spread of material in case of a leak.[6]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Immediately evacuate the immediate area and inform nearby personnel.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably by performing the cleanup within a chemical fume hood.[4]

  • Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[4] Do not use combustible materials like paper towels to absorb the initial spill.[4]

  • Cleanup: While wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[5]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[4]

Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[7] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow

DisposalWorkflow start Generate Waste Containing This compound segregate Segregate Waste (Solid, Liquid, PPE) start->segregate label Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date segregate->label store Store in Designated Secure Area with Secondary Containment label->store spill Spill Occurs store->spill ehs Contact EHS or Licensed Waste Contractor for Pickup store->ehs spill_proc Follow Spill Management Protocol spill->spill_proc spill_proc->store Contain & Clean dispose Final Disposal via Approved Facility ehs->dispose

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling (R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for this compound, including personal protective equipment (PPE) requirements, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required. A face shield is recommended if there is a risk of splashing.[2]
Hand Protection GlovesNitrile gloves are recommended; double-gloving is advised. Gloves must be inspected prior to use.[2][3]
Body Protection Lab CoatA chemical-resistant lab coat should be worn.[2]
Respiratory Protection RespiratorA NIOSH-approved respirator should be used if handling outside of a fume hood or if there is a risk of aerosolization.[2]

Operational and Handling Plan

All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] The work surface should be covered with a disposable absorbent liner to contain any potential spills.

Step-by-Step Handling Procedure:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Weighing: If working with a solid form, carefully weigh the desired amount in a suitable, contained environment to prevent dust generation.

  • Dissolution: If preparing a solution, add the solvent to the container with the solid and cap it securely. Use a vortex mixer or sonicator to ensure complete dissolution, taking care to prevent aerosol generation with the latter.[2]

  • Labeling: Clearly label all containers with the chemical name, concentration, solvent, date of preparation, and appropriate hazard symbols.[2]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5]

Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal prep_ppe Don Personal Protective Equipment prep_area Prepare Well-Ventilated Workspace prep_ppe->prep_area weigh Weigh Compound in Fume Hood prep_area->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve labeling Label Container Clearly dissolve->labeling storage Store in a Cool, Dry, Ventilated Area labeling->storage disposal Dispose of Waste as Hazardous labeling->disposal

Caption: A workflow diagram outlining the key steps for the safe handling of this compound.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help.[5][6]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of water. If skin irritation occurs, get medical help.[4][5]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Get medical help immediately.[5]

  • Spills: Evacuate the area. For small spills, absorb with an inert material and place in an appropriate waste disposal container. For larger spills, contain the spill and prevent it from entering drains.[6]

Disposal Plan

All waste materials contaminated with this compound, including empty containers, absorbent materials, and used PPE, must be treated as hazardous chemical waste.[2]

Disposal Guidelines:

  • Waste Collection: Collect all contaminated materials in a clearly labeled, sealed container.

  • Regulations: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[5][6]

  • Professional Disposal Service: Utilize a licensed waste disposal contractor for the final disposal of the hazardous waste.[6]

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult the specific Safety Data Sheet (SDS) for the compound before use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL
Reactant of Route 2
Reactant of Route 2
(R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.